Rhodamine DHPE
Description
Properties
CAS No. |
126111-99-7 |
|---|---|
Molecular Formula |
C70H11N4O14PS2 |
Molecular Weight |
1333.81 |
Origin of Product |
United States |
Foundational & Exploratory
Rhodamine DHPE: A Technical Guide to its Principle of Action in Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that has become an indispensable tool for investigating membrane dynamics.[1] Its utility lies in its ability to integrate into lipid bilayers, allowing for the sensitive and quantitative analysis of processes such as membrane fusion, lipid trafficking, and endocytosis.[1][2][] This technical guide provides an in-depth exploration of the core principles governing the action of this compound, details key experimental protocols, and presents relevant quantitative data for researchers in the field.
The fundamental principle behind this compound's application is the modulation of its fluorescence properties based on its local environment within the lipid membrane. This modulation is primarily achieved through two key mechanisms: Fluorescence Resonance Energy Transfer (FRET) and self-quenching leading to fluorescence dequenching.[4][5]
Core Principle of Action: FRET and Fluorescence Dequenching
This compound is often used in conjunction with a donor fluorophore, most commonly NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), in lipid mixing assays to study membrane fusion.[4][6] In these assays, this compound functions as a fluorescence energy acceptor.[4]
The underlying principle of these assays is based on Fluorescence Resonance Energy Transfer (FRET) , a distance-dependent interaction between the excited state of a donor fluorophore and a ground-state acceptor fluorophore. When a donor and acceptor are in close proximity (typically <10 nm), the energy from the excited donor can be non-radiatively transferred to the acceptor.[5] This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.
In a typical membrane fusion assay, one population of lipid vesicles is labeled with both the donor (NBD-PE) and the acceptor (this compound), while a second population of vesicles remains unlabeled.[7] In the labeled vesicles, the high concentration of both fluorophores within the lipid bilayer brings them into close proximity, leading to efficient FRET and quenching of the donor's fluorescence.[8]
When these labeled vesicles fuse with unlabeled vesicles, the lipids intermix, leading to a dilution of the fluorescent probes within the newly formed, larger membrane.[5] This increased distance between the donor and acceptor molecules reduces the efficiency of FRET. Consequently, the quenching of the donor's fluorescence is relieved, resulting in an increase in its fluorescence intensity. This phenomenon is known as fluorescence dequenching .[5][8] The rate and extent of this fluorescence increase are directly proportional to the rate and extent of membrane fusion.
This compound can also exhibit self-quenching at high concentrations. When incorporated into a membrane at a high surface density, rhodamine molecules can interact with each other, leading to a decrease in their fluorescence quantum yield.[5] Upon fusion with an unlabeled membrane, the dilution of this compound molecules reduces this self-quenching, resulting in an increase in rhodamine fluorescence. This principle is utilized in assays that employ only this compound for monitoring lipid mixing.
Quantitative Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference |
| Excitation Wavelength (λex) | 560 nm (in MeOH) | [4] |
| Emission Wavelength (λem) | 581 nm (in MeOH) | [4] |
| Molecular Weight (MW) | 1333.80 g/mol | [4] |
| Chemical Formula | C₇₀H₁₁₇N₄O₁₄PS₂ | [4] |
| CAS Number | 126111-99-7 | [4] |
Experimental Protocols
Lipid Mixing Assay using NBD-PE and this compound (FRET-based)
This protocol outlines a typical bulk lipid mixing assay to monitor membrane fusion between two populations of liposomes.
Materials:
-
Donor-labeled liposomes (containing NBD-PE and this compound)
-
Unlabeled acceptor liposomes
-
Fusion buffer (e.g., HEPES-buffered saline)
-
Fluorometer with temperature control and stirring capabilities
Methodology:
-
Preparation of Labeled Liposomes: Prepare liposomes incorporating a specific molar percentage of NBD-PE (donor) and this compound (acceptor). A common ratio is 1-2 mol% of each probe.
-
Preparation of Unlabeled Liposomes: Prepare a separate batch of liposomes without any fluorescent probes.
-
Assay Setup: In a fluorometer cuvette, add the unlabeled liposomes suspended in the fusion buffer.
-
Initiation of Fusion: Add the donor-labeled liposomes to the cuvette containing the unlabeled liposomes. The final lipid concentration and the ratio of labeled to unlabeled liposomes should be optimized for the specific system under investigation. A common ratio is 1:9 labeled to unlabeled liposomes.[7]
-
Fluorescence Measurement: Monitor the fluorescence intensity of the NBD donor over time. Set the excitation wavelength to that of NBD (e.g., 465 nm) and the emission wavelength to that of NBD (e.g., 530 nm).[7]
-
Induction of Fusion: Induce membrane fusion using the desired method (e.g., addition of a fusogenic protein, peptide, or change in environmental conditions like pH or temperature).
-
Data Analysis: The increase in NBD fluorescence intensity over time reflects the kinetics of lipid mixing. The initial fluorescence intensity (before fusion) represents the quenched state, and the maximum fluorescence intensity (after complete fusion, often determined by adding a detergent like Triton X-100 to disrupt all vesicles and achieve maximum probe dilution) represents the 100% dequenched state. The percentage of fusion can be calculated relative to these values.
Visualizations
Caption: Principle of the FRET-based lipid mixing assay.
Caption: Workflow for a typical lipid mixing assay.
Conclusion
This compound is a powerful and versatile fluorescent probe for studying the intricate dynamics of lipid membranes. Its principle of action, rooted in the phenomena of FRET and fluorescence dequenching, allows for the real-time, quantitative analysis of membrane fusion and other lipid trafficking events. A thorough understanding of these principles and the associated experimental methodologies is crucial for the accurate interpretation of data and the advancement of research in cell biology and drug delivery.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 4. biotium.com [biotium.com]
- 5. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 8. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Mechanism of Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
N-(Lissamine™ rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-DHPE) is a fluorescently labeled phospholipid widely employed as a robust probe for investigating membrane dynamics. Its utility is centered on a concentration-dependent fluorescence behavior known as self-quenching. This guide provides an in-depth exploration of the core mechanism governing Rhodamine-DHPE's fluorescence, details experimental protocols for its use, and presents quantitative data to inform experimental design.
Core Mechanism: Concentration-Dependent Self-Quenching
Rhodamine-DHPE consists of a rhodamine B fluorophore attached to the headgroup of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid.[1][2] This structure allows it to seamlessly integrate into lipid bilayers.[1] The fundamental principle behind its use in assays like membrane fusion is self-quenching .
At high concentrations within a lipid membrane (typically >1 mol%), Rhodamine-DHPE molecules are in close proximity. This proximity leads to a significant decrease in fluorescence quantum yield, a phenomenon known as concentration quenching or self-quenching.[3][4] When the labeled membrane fuses with an unlabeled membrane, the probes diffuse over a larger surface area. This dilution relieves the quenching effect, resulting in a measurable increase in fluorescence intensity, often referred to as de-quenching.[5]
The primary mechanism for this self-quenching is not collisional but is attributed to energy transfer to non-fluorescent dimers .[3][4] Excited-state rhodamine monomers can transfer their energy without emission to these ground-state dimer complexes, which then dissipate the energy through non-radiative pathways.[3][4][6]
The process can be visualized as a transition from a highly concentrated, low-fluorescence state to a dilute, high-fluorescence state upon the mixing of lipids from distinct membrane structures.
Quantitative Data & Spectral Properties
The efficiency of Rhodamine-DHPE as a probe is dependent on its photophysical properties. The rhodamine fluorophore provides a high quantum yield and excellent photostability.[1] However, environmental factors and concentration significantly influence its fluorescence.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~560 nm (in Methanol) | Exhibits optimal excitation in the green-orange region of the spectrum.[2][7] |
| Emission Maximum (λem) | ~581-590 nm (in Methanol) | Emits in the orange-red spectral range, minimizing background autofluorescence.[2][7] |
| Fluorescence Lifetime (τ) | Decreases with concentration | The reduction in lifetime parallels the decrease in fluorescence intensity, confirming a dynamic quenching mechanism.[3][4] |
| Förster Radius (R₀) | ~55-58 Å (to monomer) | The calculated distance for 50% energy transfer efficiency from an excited probe to another monomer.[3][4] |
| Förster Radius (R₀) | ~27 Å (to dimer) | The calculated distance for 50% energy transfer efficiency to a non-fluorescent dimer, highlighting the potent quenching by dimers.[3][4] |
Table 1: Key photophysical parameters of Rhodamine-DHPE and its variants.
The degree of self-quenching is also influenced by the lipid environment. For instance, the presence of cholesterol can enhance self-quenching by altering membrane properties.[3][4]
Experimental Protocol: Liposome (B1194612) Fusion Assay
One of the most common applications of Rhodamine-DHPE is in lipid-mixing assays to quantify membrane fusion.[5][8] The following is a generalized protocol for a liposome fusion experiment.
A. Materials
-
Lipids (e.g., POPC, DOPS) in chloroform (B151607)
-
Rhodamine-DHPE in chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent (e.g., 20% Triton X-100 or n-Dodecyl-β-D-maltoside)
-
Liposome Extruder with polycarbonate membranes (e.g., 100 nm pore size)
B. Methodology
-
Lipid Film Preparation:
-
Labeled Liposomes: In a round-bottom flask, combine the desired structural lipids with Rhodamine-DHPE at a self-quenching concentration (e.g., 1-5 mol%).
-
Unlabeled Liposomes: Prepare a separate film with only the structural lipids.
-
Evaporate the chloroform solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Hydration and Extrusion:
-
Hydrate the dried lipid films with the hydration buffer to form multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension multiple times (e.g., 21-31 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[9]
-
-
Fusion Assay Setup:
-
In a fluorometer cuvette, add the unlabeled liposomes.
-
Place the cuvette in a temperature-controlled spectrofluorometer and record a baseline fluorescence (F₀). The excitation and emission wavelengths should be set to ~560 nm and ~580 nm, respectively.[2]
-
Initiate the fusion reaction by adding the labeled liposomes to the cuvette (typically at a 1:9 or 1:4 labeled-to-unlabeled ratio).
-
Continuously monitor the fluorescence intensity (F(t)) over time as fusion proceeds and de-quenching occurs.
-
-
Data Normalization and Analysis:
-
After the fusion reaction has plateaued or reached the desired endpoint, determine the maximum fluorescence (F_max) by adding a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve infinite dilution of the probe.[5]
-
The percentage of fusion at a given time point can be calculated using the formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100
-
Applications and Considerations
Beyond simple liposome fusion, Rhodamine-DHPE is a versatile tool for:
-
Viral Fusion: Studying the mechanism of enveloped virus entry into host cells.[5]
-
Cellular Trafficking: Following membrane dynamics during processes like endocytosis.[2]
-
FRET Assays: Acting as an energy acceptor in Förster Resonance Energy Transfer studies, often paired with a donor like NBD-PE, to investigate membrane proximity and fusion.[1][2][10]
Critical Considerations:
-
Lipid Exchange: Rhodamine-DHPE does not readily exchange between bilayers, making it a reliable tracer for lipid mixing rather than simple probe transfer.[10]
-
Environmental Sensitivity: The fluorescence properties of rhodamine can be influenced by factors like pH and solvent polarity, which should be controlled during experiments.[7]
-
Homotypic Fusion: Standard assays are designed for heterotypic fusion (labeled with unlabeled vesicles). Accurately quantifying total fusion, including homotypic events (labeled with labeled), requires more complex mathematical models.[5][8]
References
- 1. Rhodamine DHPE [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. lifetein.com [lifetein.com]
- 8. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodamine DHPE: A Comprehensive Technical Guide to Membrane Labeling
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid analog indispensable for the investigation of cellular and artificial membranes.[1][2][] Its unique structure, featuring a rhodamine fluorophore attached to a phosphoethanolamine headgroup, allows for seamless integration into lipid bilayers.[2][] This property, combined with the exceptional photophysical characteristics of the rhodamine dye, makes this compound a powerful tool for elucidating membrane dynamics, lipid-protein interactions, and lipid trafficking.[1][2] The high quantum yield and photostability of the rhodamine fluorophore, which emits a strong orange-red fluorescence, render it highly suitable for advanced imaging techniques such as confocal microscopy and flow cytometry.[1][2]
Mechanism of Membrane Labeling
The utility of this compound as a membrane probe stems from its amphipathic nature. The molecule consists of a hydrophilic rhodamine-conjugated headgroup and two hydrophobic acyl chains. This structure mimics that of endogenous phospholipids, enabling its spontaneous insertion and stable integration into the lipid bilayer of cell membranes. Once incorporated, the acyl chains align with the hydrophobic core of the membrane, while the fluorescent headgroup remains at the aqueous interface. This predictable orientation ensures that the fluorophore is positioned at the membrane surface, allowing for precise reporting of membrane-related events.
Caption: Mechanism of this compound insertion into the lipid bilayer.
Photophysical Properties
The fluorescence characteristics of this compound are central to its utility. It exhibits a strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence. These properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 546 - 560 nm | [4][5] |
| Emission Maximum (λem) | 567 - 581 nm | [4] |
| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | [1][6] |
| Quantum Yield (Φ) | 0.43 - 0.7 | [1][6] |
Applications in Research and Drug Development
This compound is a versatile tool with a broad range of applications in both basic research and pharmaceutical development.
-
Membrane Dynamics and Lipid Rafts: Its ability to integrate into membranes allows for the visualization and tracking of lipid domains, such as lipid rafts, and the study of membrane fluidity.[]
-
Lipid-Protein Interactions: By employing techniques like Fluorescence Resonance Energy Transfer (FRET), this compound can be used to study the proximity and interactions between lipids and membrane proteins.[]
-
Membrane Fusion and Fission: It is extensively used in FRET-based assays, often paired with a donor fluorophore like NBD-PE, to monitor membrane fusion events in real-time.[1][4][7]
-
Endocytosis and Membrane Trafficking: this compound serves as a tracer for following the internalization of membranes during endocytosis and subsequent intracellular trafficking pathways.[1][4][7]
-
Drug Delivery Vehicle Characterization: In drug development, it is used to label liposomes and other lipid-based drug delivery systems to study their stability, cellular uptake, and intracellular fate.
Experimental Protocol: Labeling of Live Cells with this compound
This protocol provides a general guideline for labeling the plasma membrane of live adherent cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Protocol Workflow:
Caption: Experimental workflow for live-cell membrane labeling with this compound.
Detailed Steps:
-
Prepare a 1 mM stock solution of this compound: Dissolve the solid this compound in high-quality, anhydrous DMSO or ethanol. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
Prepare the working staining solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity.
-
Cell Preparation: Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency.
-
Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Staining: Remove the PBS and add the pre-warmed staining solution to the cells, ensuring the entire surface is covered. Incubate the cells for 10-20 minutes at 37°C, protected from light.
-
Post-stain Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unincorporated probe.
-
Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with filters appropriate for Rhodamine B (Excitation: ~560 nm, Emission: ~580 nm).[5]
This compound is a robust and versatile fluorescent probe that has become an essential tool for cell biologists, biophysicists, and drug development professionals. Its ability to seamlessly integrate into lipid bilayers and report on the dynamic nature of cellular membranes provides invaluable insights into a wide array of biological processes. The straightforward labeling protocols and excellent photophysical properties of this compound ensure its continued and widespread use in membrane research.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 4. biotium.com [biotium.com]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. omlc.org [omlc.org]
- 7. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Core Properties of Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties and applications of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent phospholipid analog. Its robust photophysical characteristics and ability to integrate into lipid bilayers make it an invaluable tool for investigating membrane dynamics, lipid-protein interactions, and cellular trafficking events.
I. Core Properties and Specifications
This compound is a lipophilic fluorescent probe where the rhodamine B fluorophore is conjugated to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows for its seamless insertion into phospholipid membranes, enabling the visualization and tracking of lipid behavior in various biological and model systems.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Full Chemical Name | Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[1][2] |
| Synonyms | N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[3] |
| CAS Number | 126111-99-7[3] |
| Molecular Formula | C₇₀H₁₁₇N₄O₁₄PS₂[3] |
| Molecular Weight | 1333.80 g/mol [2][3] |
| Appearance | Dark red to dark purple solid[2][3] |
Table 2: Spectroscopic and Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | 560 nm[3] | Methanol |
| Emission Maximum (λem) | 581 nm[3] | Methanol |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | Methanol |
| 106,000 cm⁻¹M⁻¹[1] | General Rhodamine B value in ethanol[4] | |
| Quantum Yield (Φ) | ~0.7[1][4] | General Rhodamine B value in ethanol[4] |
Table 3: Solubility and Storage of this compound
| Property | Information |
| Solubility | Soluble in chloroform[3], Dimethyl sulfoxide (B87167) (DMSO)[2], and ethanol (B145695) (for stock solutions of at least 1-2 mg/ml, sonication can aid dispersion)[5]. |
| Storage | Store at -20°C, protected from light[3]. |
II. Key Applications in Research and Development
This compound's unique properties make it a cornerstone in the study of biological membranes. Its primary applications include:
-
Membrane Labeling and Dynamics: As a fluorescent phospholipid analog, it readily incorporates into the lipid bilayers of liposomes, supported lipid bilayers, and live cells, allowing for the investigation of membrane dynamics and lipid trafficking.[1]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: It is widely used as a FRET acceptor, most commonly paired with NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the donor. This pairing is instrumental in studying membrane fusion events, where the decrease in FRET upon membrane fusion and subsequent probe dilution is monitored.[1][3]
-
Endocytosis and Intracellular Trafficking: The probe can be used to follow membrane trafficking during processes like endocytosis, providing insights into intracellular transport mechanisms.[1][3]
-
Fluorescence Microscopy: Its bright and photostable fluorescence in the orange-red spectral range makes it well-suited for various imaging techniques, including confocal microscopy and flow cytometry.[1]
III. Experimental Protocols
This protocol outlines a common method to monitor membrane fusion by observing the dequenching of NBD fluorescence upon its separation from the this compound acceptor.
1. Preparation of Labeled and Unlabeled Liposomes:
-
Labeled Liposomes: Prepare liposomes containing 0.8 mol% NBD-PE and 0.8 mol% this compound within the lipid mixture. Both fluorescent lipids must be present in the same liposome (B1194612) population for FRET to occur.[6]
-
Unlabeled Liposomes: Prepare a separate batch of liposomes without any fluorescent probes.
-
Mock-Fused Liposomes (for 100% fusion control): Prepare liposomes containing a diluted concentration of the fluorescent probes (e.g., 0.08 mol% NBD-PE and 0.08 mol% this compound) to represent the final state after fusion.[6]
2. Assay Procedure:
-
Set the fluorometer to an excitation wavelength of 460 nm (for NBD) and an emission wavelength of 535 nm (for NBD).[6]
-
In a fluorometer cuvette, create a mixture of labeled and unlabeled liposomes, typically at a 1:9 or 1:10 molar ratio, to a final total lipid concentration of 50 µM.[6]
-
Record the initial fluorescence intensity (I₀). This represents the quenched state with maximum FRET.
-
Induce fusion using the desired method (e.g., addition of Ca²⁺, fusogenic proteins).
-
Monitor the increase in NBD fluorescence over time (I(t)) as the labeled and unlabeled liposomes fuse, leading to the dilution of the FRET pair and a decrease in FRET efficiency.
-
For normalization, measure the fluorescence of the mock-fused liposomes at the same total lipid concentration (I_max). This represents the 100% fusion signal.
-
The percentage of lipid mixing at a given time can be calculated using the formula: % Lipid Mixing = [(I(t) - I₀) / (I_max - I₀)] * 100
This protocol describes the preparation of this compound-labeled liposomes for cellular imaging studies.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture to a stock concentration of 1-5 mg/mL.[7]
2. Liposome Formulation:
-
In a round-bottom flask, combine the desired lipids (e.g., DOPC, cholesterol) dissolved in chloroform.
-
Add the this compound stock solution to the lipid mixture. A common labeling ratio is 1 mol% of the total lipid.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
3. Hydration and Extrusion:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
4. Cellular Labeling and Imaging:
-
Incubate the cells of interest with the this compound-labeled liposomes in an appropriate cell culture medium.
-
After the desired incubation period, wash the cells with PBS to remove non-internalized liposomes.
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~560 nm, emission ~580 nm).
IV. Visualized Workflows and Pathways
The following diagrams illustrate the core principles and workflows involving this compound.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. omlc.org [omlc.org]
- 5. interchim.fr [interchim.fr]
- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 7. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rhodamine DHPE: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) is a fluorescently labeled phospholipid widely utilized in membrane biophysics and cell biology research.[1][2][3] Its integration into lipid bilayers allows for the investigation of membrane structure, dynamics, and fusion events. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Spectral Properties
This compound exhibits strong fluorescence in the orange-red region of the spectrum, making it a versatile tool for various fluorescence-based applications. The exact excitation and emission maxima can vary slightly depending on the solvent and local environment. The key spectral properties are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (in Methanol) | ~560-561 nm | [1] |
| Emission Maximum (in Methanol) | ~580-581 nm | [1] |
| Excitation Maximum | ~546 nm | [3] |
| Emission Maximum | ~567 nm | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is the starting point for most experimental applications.
Materials:
-
This compound solid
-
Methanol
-
Vortex mixer
-
Light-protective storage vials
Protocol:
-
Weigh out the desired amount of this compound solid in a fume hood.
-
Prepare a 2:1 (v/v) solution of chloroform and methanol.
-
Dissolve the this compound in the chloroform:methanol solvent to a final concentration of 1-2 mg/mL.[4]
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a light-protective vial at -20°C.
Labeling Liposomes with this compound
This protocol describes the incorporation of this compound into liposomes during their formation.
Materials:
-
Primary lipids (e.g., POPC, DPPC)
-
Cholesterol (optional)
-
This compound stock solution
-
Chloroform
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Extruder with polycarbonate membranes of desired pore size
Protocol:
-
In a round-bottom flask, dissolve the primary lipids and cholesterol (if using) in chloroform.
-
Add the this compound stock solution to the lipid mixture. A common molar ratio of fluorescent lipid to total lipid is 0.5 mol%.
-
Mix the solution thoroughly.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
The resulting solution contains liposomes labeled with this compound.
FRET-Based Membrane Fusion Assay
This compound is frequently used as an acceptor in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion, often paired with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).[1][2][5]
Principle:
In this assay, one population of liposomes is co-labeled with both the donor (NBD-PE) and the acceptor (this compound). When these fluorophores are in close proximity within the same lipid bilayer, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. When these labeled liposomes fuse with an unlabeled population of liposomes, the surface density of the fluorophores decreases as they diffuse into the larger membrane area. This increased distance between the donor and acceptor reduces FRET efficiency, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
Materials:
-
Two populations of liposomes:
-
Labeled liposomes containing NBD-PE and this compound (e.g., 0.5 mol% each)
-
Unlabeled liposomes
-
-
Fluorometer with excitation and emission wavelength selection
-
Fusion-inducing agent (e.g., calcium chloride, polyethylene (B3416737) glycol, or specific proteins)
Protocol:
-
Prepare labeled and unlabeled liposome populations as described in the previous protocol.
-
In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).
-
Place the cuvette in the fluorometer and set the excitation wavelength for the NBD donor (typically around 460-470 nm).
-
Record the emission spectrum, monitoring both the NBD emission (around 535 nm) and the Rhodamine emission (around 580-590 nm).
-
Establish a baseline fluorescence reading.
-
Initiate membrane fusion by adding the fusion-inducing agent to the cuvette.
-
Continuously monitor the fluorescence intensity over time. A successful fusion event will be indicated by an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.
-
The change in fluorescence can be used to calculate the rate and extent of membrane fusion.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for researchers and drug development professionals in several key areas:
-
Membrane Fusion Studies: As detailed above, this compound is integral to FRET-based assays for studying the fusion of liposomes, viral envelopes, and other biological membranes. This is critical for understanding viral entry mechanisms and for the development of liposomal drug delivery systems.[1][2][5]
-
Endocytosis and Intracellular Trafficking: By labeling the membranes of cells or liposomes, the uptake and subsequent intracellular trafficking pathways can be visualized and tracked using fluorescence microscopy.[1][2]
-
Lipid Raft and Membrane Domain Studies: The partitioning of this compound into different lipid domains can provide insights into the organization and dynamics of cell membranes.
-
Drug Carrier Characterization: For liposomal drug formulations, incorporating this compound allows for the characterization of liposome stability, integrity, and interaction with target cells.
Conclusion
This compound is a powerful fluorescent probe for investigating a wide range of membrane-related phenomena. Its well-defined spectral properties and versatility in various experimental setups, particularly in FRET-based assays, have made it an indispensable tool in cell biology, biophysics, and pharmaceutical sciences. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound in their work.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Understanding Rhodamine DHPE: A Technical Guide for Fluorescent Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) is a versatile fluorescent lipid analog indispensable for studying membrane biophysics and cellular dynamics. By covalently linking the bright, photostable Rhodamine B fluorophore to a phosphoethanolamine headgroup, this compound allows for precise and high-resolution tracking of lipid behavior in both model systems and living cells.[] Its ability to integrate seamlessly into lipid bilayers makes it a powerful tool for investigating membrane structure, lipid trafficking, membrane fusion events, and for tracking liposomal drug delivery systems.[]
This guide provides an in-depth overview of this compound's properties, core applications, and detailed experimental protocols to facilitate its effective use in research and development.
Core Properties of this compound
This compound's utility is grounded in its robust photophysical properties. It exhibits strong absorption and emission in the orange-red portion of the spectrum, making it compatible with common fluorescence microscopy setups and distinguishable from other common fluorophores in multiplexing experiments.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt | [2][3] |
| Excitation Maximum | ~560 nm (in Methanol/Chloroform) | [2][3] |
| Emission Maximum | ~580 - 581 nm (in Methanol/Chloroform) | [2][3] |
| Molar Extinction Coefficient | ~75,000 - 106,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.43 - 0.7 | [2] |
| Molecular Weight | ~1333.8 g/mol | [3] |
| Solubility | Soluble in Chloroform (B151607), DMSO, DMF | [3] |
Key Applications & Experimental Protocols
This compound is employed in a range of sophisticated biophysical assays. Below are detailed methodologies for its principal applications.
Membrane Labeling of Live Cells
Directly labeling the plasma membrane is a foundational technique for visualizing cell morphology and tracking membrane dynamics.
Experimental Protocol: Live-Cell Plasma Membrane Labeling
-
Stock Solution Preparation: Prepare a 1-2 mg/mL stock solution of this compound in a suitable organic solvent like chloroform or high-quality, anhydrous DMSO.
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips appropriate for microscopy until they reach the desired confluency. Ensure cells are healthy and growing in a complete culture medium.
-
Staining Solution Preparation: Immediately before use, dilute the this compound stock solution into a pre-warmed, serum-free culture medium or an appropriate physiological buffer (e.g., PBS with calcium and magnesium). The final concentration typically ranges from 1 to 10 µM. Vortex briefly to ensure dispersion.
-
Cell Staining: Remove the culture medium from the cells and wash once with the pre-warmed buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Gently remove the staining solution and wash the cells two to three times with the pre-warmed buffer or complete culture medium to remove any unincorporated probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., TRITC/Cy3 filter set).
Membrane Fusion Assay via Fluorescence Dequenching
This assay is a cornerstone for studying vesicle fusion events, such as those in viral entry, exocytosis, or liposome-based drug delivery. The principle relies on the self-quenching of this compound when incorporated into a lipid bilayer at high concentrations (e.g., 5-10 mol%). Upon fusion with an unlabeled membrane, the probe is diluted, leading to a measurable increase in fluorescence intensity (dequenching).[4][5]
Experimental Protocol: Liposome-Liposome Fusion Assay
-
Liposome (B1194612) Preparation:
-
Labeled Liposomes: Prepare a lipid mixture in chloroform containing the desired lipids and 5-10 mol% this compound. Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours. Hydrate the film with the desired buffer to form multilamellar vesicles, and then extrude through a polycarbonate membrane (e.g., 100 nm pore size) to create small unilamellar vesicles (SUVs).
-
Unlabeled Liposomes: Prepare in the same manner but without this compound.
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposome populations. A typical ratio is 1:9 (labeled:unlabeled) to ensure adequate signal dequenching upon fusion.
-
Record the baseline fluorescence (F_initial) using an excitation wavelength of ~560 nm and an emission wavelength of ~580 nm.
-
-
Initiation of Fusion: Induce fusion using the desired method (e.g., addition of Ca²⁺ for PS-containing vesicles, addition of PEG, or a change in pH).[6] Monitor the fluorescence intensity (F(t)) over time until it reaches a plateau (F_final).
-
Maximum Dequenching (F_max): At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1-0.5% v/v) to completely disrupt all liposomes and achieve maximum probe dilution. Record this maximum fluorescence value (F_max).
-
Data Analysis: Calculate the percentage of fusion at a given time point using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100
Table 2: Example Data from a Ca²⁺-Induced Liposome Fusion Assay
| Condition | Initial Fluorescence (a.u.) | Final Fluorescence (a.u.) | F_max (Triton) (a.u.) | % Fusion |
| - Ca²⁺ (Control) | 10.5 | 11.2 | 100.0 | ~0.8% |
| + 5 mM Ca²⁺ | 10.8 | 65.7 | 100.0 | ~61.5% |
Förster Resonance Energy Transfer (FRET) Assays
This compound is an excellent FRET acceptor, commonly paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[7] FRET occurs when the donor and acceptor are in close proximity (typically <10 nm), causing a decrease in the donor's fluorescence and an increase in the acceptor's sensitized emission. This phenomenon is used to study lipid-protein interactions, membrane domain formation, and the proximity of molecules within a membrane.[8][]
Experimental Protocol: FRET Assay for Lipid Proximity
-
Liposome Preparation: Prepare liposomes as described previously, incorporating both a donor (e.g., 0.5 mol% NBD-PE) and an acceptor (e.g., 0.5 mol% Rhodamine-DHPE).[10]
-
Spectra Acquisition:
-
In a fluorometer, acquire an emission spectrum of the liposomes by exciting at the donor's excitation wavelength (~460 nm). Scan the emission from ~490 nm to 650 nm.[10]
-
The resulting spectrum will show a peak for the donor (~535 nm) and a sensitized emission peak for the acceptor (~588 nm) if FRET is occurring.[10]
-
-
Control Samples: Prepare two additional control samples: one containing only the donor fluorophore and another containing only the acceptor fluorophore at the same concentrations. These are necessary to correct for spectral bleed-through.
-
Data Analysis (FRET Efficiency): The FRET efficiency (E) can be quantified by comparing the fluorescence intensity of the donor in the presence (I_DA) and absence (I_D) of the acceptor. E = 1 - (I_DA / I_D) This requires careful measurement and correction for background and bleed-through. More advanced methods involve fluorescence lifetime imaging (FLIM), where the decrease in the donor's fluorescence lifetime in the presence of the acceptor is measured.
Table 3: Sample FRET Efficiency Data for Protein-Lipid Interaction
| System | Donor | Acceptor | FRET Efficiency (E) | Implication |
| Liposomes Only | NBD-PE | Rhodamine-PE | 0.35 | Baseline proximity |
| Liposomes + Protein X | NBD-PE | Rhodamine-PE | 0.68 | Protein X induces lipid clustering |
| Liposomes + Protein Y | NBD-PE | Rhodamine-PE | 0.34 | Protein Y does not alter lipid proximity |
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. A high-intensity laser is used to photobleach the fluorophores in a small region of interest (ROI). The rate at which unbleached molecules from the surrounding area diffuse back into the ROI is monitored over time, providing a measure of the diffusion coefficient (D) and the mobile fraction (Mf) of the probe.[11][12]
Experimental Protocol: FRAP for Lipid Diffusion
-
Sample Preparation: Label live cells or prepare giant unilamellar vesicles (GUVs) with a low concentration of this compound (e.g., 0.1-0.5 mol%) to avoid concentration-dependent artifacts.
-
Microscope Setup: Use a confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.
-
Image Acquisition:
-
Locate a flat, uniform area of the membrane.
-
Acquire 5-10 pre-bleach images using low laser power to establish a baseline fluorescence level.
-
Define a circular ROI (typically 1-5 µm in diameter).
-
Use a brief, high-intensity laser pulse to bleach the ROI.
-
Immediately begin acquiring a time-series of post-bleach images at low laser power. The frequency of image acquisition should be appropriate for the expected recovery speed.[13]
-
-
Data Analysis:
-
Measure the fluorescence intensity within the ROI for each image in the time series.
-
Correct the data for photobleaching that occurs during post-bleach imaging by monitoring the fluorescence of a non-bleached region.
-
Normalize the recovery curve.
-
Fit the normalized curve to a diffusion model to extract the half-time of recovery (τ₁/₂) and the mobile fraction (Mf).
-
Calculate the diffusion coefficient (D) using the formula: D = γ * (r² / τ₁/₂) where 'r' is the radius of the bleach spot and 'γ' is a correction factor related to the bleach depth.[14]
-
Table 4: Representative Diffusion Coefficients of Lipid Analogs Measured by FRAP
| Membrane System | Lipid Analog | Diffusion Coefficient (D) (µm²/s) | Source(s) |
| Supported DOPC Bilayer | DOPE-Rhodamine | 1.9 ± 0.3 | [13] |
| Giant DOPC Liposomes (GUVs) | DOPE-Rhodamine | 3.7 ± 0.5 | [13] |
| Sponge Phase (DOPC) | DOPE-Rhodamine | 4.1 ± 0.4 | [13] |
| CHO Cell Plasma Membrane | DiIC₁₆ | 1.0 ± 0.2 | [14] |
Lipid Raft and Domain Studies
This compound has been used to study the lateral organization of membranes, particularly the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases, which serve as models for lipid rafts. The partitioning of the probe between these phases can provide insights into membrane heterogeneity. Some studies have shown that Rhodamine-labeled lipids can have a preference for the disordered phase, which can be quantified by a partition coefficient (Kp).[15] This behavior can be exploited to visualize phase-separated domains in model membranes.
Applications in Drug Development
The ability to fluorescently label lipid-based nanocarriers is critical for developing and evaluating drug delivery systems.
By incorporating this compound into the lipid bilayer of liposomes, researchers can:
-
Visualize Biodistribution: Track the accumulation of liposomes in target tissues and organs in vivo.
-
Monitor Cellular Uptake: Use fluorescence microscopy or flow cytometry to quantify the internalization of liposomes by target cells.[16]
-
Study Intracellular Trafficking: Follow the pathway of liposomes after endocytosis to determine their subcellular fate.[3]
This direct visualization provides crucial data on the efficacy and delivery mechanism of liposomal drug formulations, accelerating the development of targeted therapies.
Conclusion
This compound is a powerful and multifaceted fluorescent probe that has become a staple in membrane research and drug development. Its bright and stable fluorescence, combined with its identity as a lipid analog, allows for the precise investigation of membrane dynamics through techniques like FRAP, FRET, and fusion assays. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists aiming to leverage the full potential of this compound in their research endeavors.
References
- 2. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. On the validity of lipid dequenching assays for estimating virus fusion kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quenching and dequenching of octadecyl Rhodamine B chloride fluorescence in Ca(2+)-induced fusion of phosphatidylserine vesicles: effects of poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. picoquant.com [picoquant.com]
- 13. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments | PLOS One [journals.plos.org]
- 14. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
- 16. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rhodamine DHPE for Studying Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a versatile fluorescent lipid analog for investigating membrane structure and dynamics. This document details the probe's photophysical properties, experimental protocols for its application, and its utility in advanced fluorescence microscopy techniques.
Core Concepts and Properties of this compound
This compound is a glycerophosphoethanolamine (B1239297) lipid conjugated with the rhodamine B fluorophore.[1][2] This structure allows it to readily integrate into lipid bilayers, making it an excellent tool for labeling and visualizing cellular and model membranes.[][4] Its high quantum yield, superior photostability, and strong emission in the orange-red spectral range make it suitable for a variety of fluorescence-based assays.[1]
Photophysical and Chemical Properties
Quantitative analysis in fluorescence microscopy relies on a thorough understanding of the probe's characteristics. The key properties of this compound are summarized below.
| Property | Value | References |
| Full Chemical Name | N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt | [1][2] |
| Molecular Weight | ~1333.8 g/mol | [2] |
| Excitation Maximum (λex) | 560 nm (in Methanol) | [2][5] |
| Emission Maximum (λem) | 581 nm (in Methanol) | [2][5] |
| Molar Extinction Coefficient | ~75,000-106,000 cm⁻¹M⁻¹ | [1][5] |
| Quantum Yield (Φ) | ~0.7 | [1] |
| Solubility | Chloroform, DMSO, DMF | [2][5] |
| Storage | -20°C, protected from light | [2] |
Key Applications in Membrane Dynamics
This compound's properties make it a powerful tool for several key applications in membrane research, primarily centered around its use as a FRET acceptor and a lipid tracer.
FRET-Based Membrane Fusion Assays
This compound is most commonly used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor probe, typically NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[1][6] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 1-10 nm.[7]
In a membrane fusion assay, one population of vesicles is labeled with both NBD-PE (donor) and this compound (acceptor), while a second population of vesicles remains unlabeled.[6] When the labeled vesicles are intact, the close proximity of the two probes results in efficient FRET, leading to quenching of the NBD-PE fluorescence and enhanced emission from this compound upon excitation of the donor. When these labeled vesicles fuse with unlabeled vesicles, the probes are diluted in the newly formed membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence intensity.[6]
The Förster radius (R₀) for the NBD-PE/Rhodamine-PE FRET pair is approximately 5 nm, which is the distance at which the FRET efficiency is 50%.[8]
Membrane Trafficking and Endocytosis
This compound can be used to follow the dynamic processes of membrane trafficking, including endocytosis.[1] By labeling the plasma membrane of live cells, the internalization and subsequent transport of the probe through various intracellular compartments can be monitored using fluorescence microscopy.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. A specific area of a labeled membrane is photobleached with a high-intensity laser, and the recovery of fluorescence in that area due to the movement of unbleached probes from the surrounding area is monitored over time. The rate of fluorescence recovery is directly related to the diffusion coefficient of the labeled molecule.
Studies using this compound (referred to as DOPE-Rho in the study) have determined its diffusion coefficient in various membrane systems:[9]
| Membrane System | Diffusion Coefficient (D) (μm²/s) |
| Supported DOPC Bilayer | 1.9 ± 0.3 |
| Giant DOPC Liposomes | 3.7 ± 0.5 |
| Sponge Phases | 4.1 ± 0.4 |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Liposome (B1194612) Labeling
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol (CHOL)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.5)[10]
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, prepare a lipid mixture of DOPC and cholesterol in the desired molar ratio (e.g., 54:45).[10]
-
Probe Incorporation: Add this compound to the lipid mixture. A common molar ratio is 1 mol% of the total lipid.[10] For example, for a DOPC/CHOL/Rh-DHPE (54:45:1 mol/mol) formulation.[10]
-
Solvent Evaporation: Dissolve the lipid-probe mixture in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Film Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]
-
Storage: Store the labeled liposomes at 2-8°C, protected from light.[11]
Live Cell Membrane Labeling
This protocol provides a general guideline for labeling the plasma membrane of cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging substrate and grow to the desired confluency.
-
Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM.
-
Cell Staining: Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.[12]
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unincorporated probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Membrane Fusion Assay using NBD-PE and this compound
This protocol outlines the steps for a lipid-mixing assay to monitor membrane fusion between two populations of liposomes.
Materials:
-
Labeled liposomes (containing NBD-PE and this compound, e.g., 1 mol% of each)
-
Unlabeled liposomes
-
Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), Ca²⁺, or specific proteins)
-
Fluorometer or fluorescence microscope with appropriate filter sets
Procedure:
-
Liposome Preparation: Prepare two populations of liposomes as described in Protocol 3.1: one labeled with both NBD-PE and this compound, and one unlabeled.
-
Baseline Fluorescence Measurement: In a cuvette or on a microscope slide, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled). Record the initial fluorescence intensity of the NBD donor by exciting at ~465 nm and measuring the emission at ~530 nm.
-
Initiation of Fusion: Add the fusion-inducing agent to the liposome mixture.
-
Monitoring Fluorescence Changes: Continuously record the NBD fluorescence intensity over time. An increase in NBD fluorescence indicates lipid mixing due to membrane fusion.
-
Data Analysis: Normalize the fluorescence data to determine the extent and kinetics of membrane fusion. The maximum fluorescence intensity can be determined by disrupting all vesicles with a detergent like Triton X-100.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 4. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Membrane labeling protocol for live-cell applications [abberior.rocks]
An In-depth Technical Guide to Lipid Trafficking Studies with Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a powerful fluorescent lipid analog for investigating the dynamic world of cellular lipid trafficking. This document details the properties of this compound, provides step-by-step experimental protocols for its use, and offers insights into data analysis and interpretation.
Introduction to this compound
This compound is a fluorescently labeled phospholipid that integrates into cellular membranes, allowing for the visualization and tracking of lipid movement.[1] Its utility stems from the rhodamine B fluorophore attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows it to mimic the behavior of natural phospholipids (B1166683) within the lipid bilayer.
The exceptional photophysical properties of the rhodamine fluorophore, including a high quantum yield and superior photostability, make this compound an ideal probe for various advanced imaging techniques such as confocal microscopy and flow cytometry.[1] It is widely used in both model membrane systems, like liposomes and supported lipid bilayers, and in live-cell imaging to unravel complex biological processes.[1]
Key applications of this compound in lipid trafficking studies include:
-
Monitoring Endocytosis and Exocytosis: Tracking the internalization and externalization of membrane components.[1][2]
-
Investigating Membrane Fusion Events: Often used as an acceptor in Förster Resonance Energy Transfer (FRET) assays in conjunction with a donor probe like NBD-PE.[1][2][3][4]
-
Studying Lipid Rafts and Membrane Microdomains: Analyzing the distribution and dynamics of lipids in specialized membrane regions.[5]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments.
| Property | Value | References |
| Molecular Formula | C70H117N4O14PS2 | [2] |
| Molecular Weight | 1333.80 g/mol | [2] |
| Excitation Maximum (λex) | ~560 nm (in Methanol) | [2] |
| Emission Maximum (λem) | ~581 nm (in Methanol) | [2] |
| Appearance | Dark red solid | [2] |
| Solubility | Soluble in chloroform | [2] |
| Storage | Store at -20°C, protected from light | [2] |
| Quantum Yield | High | [1] |
| Photostability | Superior | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Live-Cell Membrane Labeling for Lipid Trafficking Analysis
This protocol outlines the fundamental steps for labeling the plasma membrane of live cells with this compound to observe lipid dynamics.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate physiological buffer
-
Cell culture medium (serum-free for labeling)
-
Live-cell imaging microscope
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Labeling:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium. A typical final concentration ranges from 1 to 10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Wash the cells once with warm PBS.
-
Remove the PBS and add the this compound working solution to the cells.
-
Incubate the cells for 10-30 minutes at 37°C. For some applications, incubation on ice for 10 minutes can provide a more uniform plasma membrane staining and reduce initial endocytosis.[6]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with warm PBS or cell culture medium to remove unbound probe.
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed cell culture medium (can contain serum).
-
Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[6]
-
Tracking Endocytosis
This protocol describes how to use this compound to follow the internalization of the plasma membrane through endocytosis.
Procedure:
-
Labeling:
-
Label the plasma membrane of live cells with this compound as described in the general labeling protocol (Section 3.1), preferably on ice to accumulate the probe at the cell surface.
-
-
Initiating Endocytosis:
-
After labeling, wash the cells with cold PBS to remove unbound probe.
-
To initiate endocytosis, replace the cold PBS with pre-warmed (37°C) cell culture medium. This temperature shift will trigger the internalization of the labeled membrane.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring images using a time-lapse function on the microscope.
-
Capture images at regular intervals (e.g., every 1-5 minutes) to monitor the movement of fluorescently labeled vesicles from the plasma membrane into the cytoplasm.
-
-
Data Analysis:
-
The internalized fluorescent puncta represent endocytic vesicles.
-
Image analysis software can be used to quantify the rate of endocytosis by measuring the increase in intracellular fluorescence intensity over time.
-
Membrane Fusion FRET Assay
This assay utilizes FRET between a donor fluorophore, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), and an acceptor, this compound, to monitor the fusion of two distinct lipid populations (e.g., liposomes or a liposome (B1194612) and a cell).[3][4][7]
Principle: When NBD-PE and this compound are in close proximity within the same membrane, excitation of the NBD donor leads to energy transfer to the Rhodamine acceptor, resulting in Rhodamine emission. Upon fusion with an unlabeled membrane, the probes become diluted, increasing the distance between them and causing a decrease in FRET efficiency. This is observed as an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.[3]
Procedure:
-
Prepare Labeled Vesicles:
-
Prepare liposomes incorporating both NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 0.5 to 1 mol% of each probe).[8]
-
-
Initiate Fusion:
-
Mix the labeled vesicles with an excess of unlabeled vesicles (or target cells).
-
Induce fusion using a fusogenic agent (e.g., polyethylene (B3416737) glycol) or by reconstituting fusogenic proteins (e.g., SNAREs) into the vesicle membranes.[7]
-
-
Monitor Fluorescence:
-
Measure the fluorescence intensity of both the NBD donor (Excitation: ~460 nm, Emission: ~535 nm) and the Rhodamine acceptor (Excitation: ~560 nm, Emission: ~583 nm) over time.[8]
-
Alternatively, monitor the FRET signal by exciting at the NBD excitation wavelength (~460 nm) and measuring the emission of the Rhodamine acceptor (~585 nm).[3]
-
-
Data Analysis:
-
Calculate the FRET efficiency at different time points. A decrease in FRET efficiency indicates membrane fusion and lipid mixing.
-
The rate of fusion can be determined by the rate of change in the FRET signal.
-
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the cellular pathways being investigated.
Caption: Workflow for live-cell membrane labeling with this compound.
Caption: Simplified overview of the endocytic pathway.
Quantitative Data and Analysis
The fluorescence properties of this compound are sensitive to its membrane environment, providing quantitative insights into lipid organization.
| Parameter | Liquid-ordered (Lo) Phase | Liquid-disordered (Ld) Phase | References |
| Fluorescence Lifetime | Shorter | Longer | [5][9] |
| Partition Coefficient (Kp) | Lower preference | Higher preference | [10] |
The shorter fluorescence lifetime of this compound in the more ordered Lo phase is attributed to self-quenching due to the formation of probe-rich domains.[5] This property can be exploited using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to map different lipid phases within a membrane.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Low probe concentration. | Increase the concentration of the this compound working solution. |
| Insufficient incubation time. | Increase the incubation time. | |
| Incorrect filter set. | Ensure the microscope filters are appropriate for rhodamine's excitation and emission spectra. | |
| High background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. |
| Probe precipitation. | Ensure the stock solution is fully dissolved and the working solution is well-mixed. | |
| Patchy or punctate staining | Endocytosis of the probe. | For uniform plasma membrane staining, perform the incubation on ice to inhibit endocytosis.[6] |
| Photobleaching | Excessive light exposure. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples. |
Conclusion
This compound is a versatile and robust fluorescent probe for studying a wide range of lipid trafficking events. Its integration into cellular membranes and its sensitivity to the local lipid environment provide researchers with a powerful tool to visualize and quantify the complex and dynamic nature of cellular membranes. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively utilize this compound to gain valuable insights into the fundamental processes of lipid biology.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mpikg.mpg.de [mpikg.mpg.de]
- 8. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Probing the Dance of Membranes: A Technical Guide to Rhodamine DHPE in Fusion Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane fusion is a fundamental biological process, critical in events ranging from neurotransmitter release to viral entry. The study of this intricate molecular choreography relies on robust and sensitive assays. This technical guide provides an in-depth exploration of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescently labeled phospholipid that has become an indispensable tool for dissecting the mechanisms of membrane fusion. Through a detailed examination of its properties, experimental applications, and data interpretation, this guide serves as a comprehensive resource for researchers employing this compound-based assays to unravel the complexities of membrane dynamics.
Introduction: The Essence of Membrane Fusion
The fusion of two distinct lipid bilayers into a single, continuous membrane is a tightly regulated and essential process in cellular physiology. It governs a myriad of events, including:
-
Synaptic Transmission: The fusion of synaptic vesicles with the presynaptic membrane releases neurotransmitters into the synaptic cleft.
-
Viral Infection: Enveloped viruses exploit membrane fusion to deliver their genetic material into host cells.
-
Intracellular Trafficking: Vesicles transport cargo between different organelles through fusion events.
-
Fertilization: The fusion of sperm and egg membranes is the initiating event of fertilization.
The intricate molecular machinery governing these processes, particularly the role of SNARE (Soluble NSF Attachment Protein Receptor) proteins, has been a subject of intense investigation. To dissect these mechanisms, researchers rely on in vitro assays that faithfully recapitulate the fusion process. Fluorescent lipid mixing assays, which monitor the merger of lipid bilayers, are a cornerstone of this research.
This compound: A Fluorescent Reporter of Membrane Merger
This compound is a fluorescent phospholipid analog where the rhodamine B fluorophore is attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows it to be readily incorporated into lipid bilayers, such as liposomes or cellular membranes, making it an excellent probe for studying membrane dynamics.
The primary application of this compound in fusion studies is as an acceptor in a Förster Resonance Energy Transfer (FRET) pair with a donor fluorophore, most commonly N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE).
The Principle of the FRET-Based Fusion Assay
The FRET-based lipid mixing assay is a powerful technique to monitor the kinetics and extent of membrane fusion in real-time. The underlying principle is the dequenching of the donor's fluorescence upon fusion of labeled and unlabeled membranes.[1]
Here's how it works:
-
Labeled Vesicles: One population of vesicles (e.g., liposomes reconstituted with v-SNAREs or viral envelopes) is co-labeled with both the FRET donor (NBD-PE) and acceptor (this compound) at a sufficiently high concentration in the membrane. At this proximity, the fluorescence emitted by the excited NBD-PE is efficiently transferred to the this compound, quenching the NBD fluorescence.[2][3]
-
Unlabeled Vesicles: A second population of unlabeled vesicles (e.g., liposomes reconstituted with t-SNAREs or target cell mimics) is prepared.
-
Fusion Event: When the labeled and unlabeled vesicles fuse, their lipid bilayers merge. This leads to the dilution of the fluorescent probes within the newly formed, larger membrane.
-
Fluorescence Dequenching: The increased distance between the NBD-PE and this compound molecules reduces the efficiency of FRET. Consequently, the quenching of the NBD-PE fluorescence is relieved, resulting in a measurable increase in its emission intensity.[2][3] This increase in NBD fluorescence is directly proportional to the extent of membrane fusion.[4]
Experimental Protocols
This section provides a detailed methodology for a typical SNARE-mediated liposome (B1194612) fusion assay using this compound and NBD-PE.
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)
-
N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound)
-
-
Proteins:
-
Purified v-SNARE (e.g., VAMP2/Synaptobrevin-2)
-
Purified t-SNARE complex (e.g., Syntaxin-1A and SNAP-25)
-
-
Buffers and Chemicals:
-
Chloroform
-
HEPES buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)
-
Sodium cholate (B1235396)
-
Sephadex G-50 resin
-
Triton X-100
-
Preparation of Labeled and Unlabeled Liposomes
3.2.1. Lipid Film Formation
-
In a glass test tube, combine the desired lipids dissolved in chloroform. For example, for labeled v-SNARE liposomes, a typical molar ratio is 82% POPC, 15% DOPS, 1.5% NBD-PE, and 1.5% Rhodamine-PE.[5] For unlabeled t-SNARE liposomes, a common composition is 85% POPC and 15% DOPS.
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.
-
Place the tube under vacuum for at least 1 hour to remove any residual solvent.
3.2.2. Liposome Rehydration and Extrusion
-
Rehydrate the lipid film with the desired buffer (e.g., HEPES buffer) to a final lipid concentration of 5-10 mM.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a room temperature water bath to facilitate the formation of unilamellar vesicles.
-
Extrude the liposome suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to generate small unilamellar vesicles (SUVs) of a defined size.
Reconstitution of SNARE Proteins into Liposomes
-
Solubilize the prepared liposomes by adding sodium cholate to a final concentration of 1% (w/v).
-
Add the purified SNARE proteins to the solubilized liposomes at a specific protein-to-lipid molar ratio (e.g., 1:200 for v-SNAREs and 1:400 for t-SNAREs).[5]
-
Incubate the mixture on ice for 30 minutes to allow for protein insertion into the lipid-detergent micelles.
-
Remove the detergent by dialysis against detergent-free buffer or by size-exclusion chromatography using a Sephadex G-50 column. This will lead to the spontaneous formation of proteoliposomes.
The Fusion Assay
-
In a fluorescence cuvette, add the unlabeled t-SNARE proteoliposomes to the assay buffer. A typical final lipid concentration is around 0.5 mM.
-
Place the cuvette in a temperature-controlled spectrofluorometer.
-
Record the baseline NBD fluorescence (Excitation: ~468 nm, Emission: ~530 nm).
-
Initiate the fusion reaction by adding the labeled v-SNARE proteoliposomes to the cuvette (e.g., at a 1:9 ratio of labeled to unlabeled liposomes).
-
Monitor the increase in NBD fluorescence over time.
-
After the fusion reaction has reached a plateau (or after a defined time point), add a small volume of Triton X-100 (e.g., to a final concentration of 0.1%) to the cuvette. This will completely dissolve the liposomes and lead to maximum dilution of the fluorescent probes, providing the 100% fusion signal (F_max).
Data Analysis and Calculation of Fusion Percentage
The percentage of fusion at a given time point (t) can be calculated using the following formula:[4]
% Fusion = [(F_t - F_0) / (F_max - F_0)] * 100
Where:
-
F_t is the fluorescence intensity at time t.
-
F_0 is the initial fluorescence intensity before the addition of labeled liposomes.
-
F_max is the maximum fluorescence intensity after the addition of Triton X-100.
Quantitative Data Summary
The following tables summarize typical quantitative data from SNARE-mediated liposome fusion experiments using this compound-based assays.
Table 1: Typical Lipid Compositions for Labeled and Unlabeled Liposomes
| Liposome Type | Component | Molar Percentage (%) | Reference |
| Labeled v-SNARE Liposomes | POPC | 82 | [5] |
| DOPS | 15 | [5] | |
| NBD-PE | 1.5 | [5] | |
| Rhodamine-PE | 1.5 | [5] | |
| Unlabeled t-SNARE Liposomes | POPC | 85 | [6] |
| DOPS | 15 | [6] |
Table 2: Typical Protein-to-Lipid Ratios for SNARE Reconstitution
| SNARE Protein | Protein-to-Lipid Molar Ratio | Reference |
| v-SNARE (VAMP2) | 1:200 - 1:1000 | [5] |
| t-SNARE complex (Syntaxin/SNAP-25) | 1:400 - 1:2000 | [5] |
Table 3: Kinetic Parameters of SNARE-Mediated Fusion
| Condition | Initial Rate of Fusion (%/min) | Extent of Fusion at 60 min (%) | Reference |
| Full SNARE Complex | 10 - 15 | 30 - 40 | [2] |
| Without SNAP-25 | < 1 | < 5 | [2] |
| BoNT/A treated SNAP-25 | ~2 | ~10 | [2] |
Visualizing the Process: Workflows and Pathways
Graphviz diagrams are provided to illustrate the experimental workflow and the underlying biological pathway.
Conclusion and Future Directions
The this compound-based FRET assay has proven to be a robust and versatile tool for quantifying membrane fusion events. Its application has been instrumental in elucidating the roles of SNARE proteins and other regulatory factors in processes like neurotransmission and viral entry. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers new to this technique and a valuable reference for experienced users.
Future advancements in this field may involve the development of novel fluorescent probes with improved photophysical properties, the application of super-resolution microscopy to visualize individual fusion events with greater detail, and the integration of this assay into more complex, reconstituted systems that more closely mimic the cellular environment. By continuing to refine and apply these powerful techniques, the scientific community will undoubtedly uncover further intricacies of the elegant and essential process of membrane fusion.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards reconstitution of membrane fusion mediated by SNAREs and other synaptic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imaging single membrane fusion events mediated by SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rhodamine DHPE for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid analog, and its applications in live-cell imaging. This document details the core principles of this compound, its photophysical properties, and provides detailed experimental protocols for its use in studying membrane dynamics, including endocytosis, lipid raft analysis, and membrane fusion events.
Introduction to this compound
This compound is a lipophilic fluorescent probe that integrates into the phospholipid bilayer of cellular membranes.[1] Its headgroup is labeled with the rhodamine B fluorophore, which imparts bright and stable red-orange fluorescence.[2] This property makes it an invaluable tool for visualizing and tracking the dynamics of cellular membranes in living cells. Key applications include the study of lipid trafficking, membrane fusion and fission, and the investigation of specialized membrane microdomains such as lipid rafts.
Photophysical and Chemical Properties
This compound exhibits robust photophysical properties suitable for a range of fluorescence microscopy techniques. A summary of its key quantitative characteristics is presented in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | ~560 nm | [2] |
| Emission Maximum (λem) | ~581 nm | [2] |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 561 nm | |
| Recommended Filter Set | TRITC/Rhodamine | |
| Molecular Weight | ~1333.8 g/mol | [2] |
| Solubility | Chloroform (B151607), DMSO | [2] |
Note: Quantum yield and fluorescence lifetime for specific this compound conjugates can vary depending on the local membrane environment. General values for rhodamine derivatives are in the range of 0.40-0.95 for quantum yield and 1-5 ns for fluorescence lifetime.[3][4][5]
Experimental Protocols
General Live-Cell Membrane Staining
This protocol outlines the fundamental steps for labeling the plasma membrane of live cells with this compound.
Materials:
-
This compound stock solution (1 mg/mL in chloroform or DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Protocol:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.
-
Staining: Replace the PBS with the this compound staining solution and incubate the cells for 5-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a suitable filter set for rhodamine fluorescence.
Caption: General workflow for live-cell membrane staining with this compound.
Visualizing Endocytosis
This compound can be used to track the internalization of the plasma membrane during endocytosis.[2]
Protocol:
-
Cell Staining: Label live cells with this compound as described in the general staining protocol (Section 3.1).
-
Induce Endocytosis (Optional): If studying stimulated endocytosis, treat the cells with the appropriate stimulus.
-
Time-Lapse Imaging: Acquire time-lapse fluorescence images of the cells. The internalization of this compound will be observed as the appearance of fluorescently labeled vesicles within the cytoplasm.
-
Image Analysis: Analyze the time-lapse series to quantify the rate and extent of endocytosis.
Caption: Simplified pathway of endocytosis visualized with this compound.
Analysis of Lipid Raft Dynamics
This compound can be used to investigate the dynamics of lipid rafts, which are cholesterol- and sphingolipid-enriched membrane microdomains.
Protocol:
-
Cell Staining: Label live cells with this compound.
-
Stimulation: Treat cells with a stimulus known to induce lipid raft clustering (e.g., antibody cross-linking of a raft-associated receptor).
-
Imaging: Acquire high-resolution fluorescence images before and after stimulation.
-
Analysis: Analyze the images for changes in the distribution of this compound fluorescence, looking for the formation of distinct, brighter patches indicative of raft clustering. Co-localization studies with known lipid raft markers (e.g., fluorescently labeled cholera toxin subunit B) can confirm the identity of these domains.
References
- 1. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search results [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
Probing the Dance of Life: A Technical Guide to Rhodamine DHPE for Observing Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate choreography of cellular function, the interactions between lipids and proteins are fundamental. These dynamic partnerships govern a vast array of processes, from signal transduction and membrane trafficking to the very structural integrity of the cell. To unravel the complexities of these interactions, researchers require sophisticated tools that can illuminate these molecular ballets in real-time. Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a fluorescently labeled phospholipid, has emerged as a powerful probe for such investigations. Its integration into lipid bilayers allows for the sensitive detection of changes in the membrane environment, making it an invaluable asset in the study of lipid-protein dynamics.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in observing lipid-protein interactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile fluorescent probe. We will delve into the core principles of its application, provide detailed experimental protocols, present key quantitative data, and visualize complex workflows to facilitate a comprehensive understanding.
Core Principles: Leveraging Fluorescence to Uncover Molecular Interactions
This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is conjugated to the rhodamine B fluorophore.[2][3] This design allows it to be readily incorporated into artificial lipid bilayers, such as liposomes, and cellular membranes.[1][2] The true power of this compound lies in its utility in Fluorescence Resonance Energy Transfer (FRET)-based assays.[2][4] FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically within 1-10 nanometers).[5]
In the context of lipid-protein interactions, a common FRET pairing involves a donor fluorophore, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), and this compound as the acceptor.[2][6][7] When a protein of interest, which may be unlabeled or labeled with a different fluorophore, interacts with a lipid bilayer containing these probes, it can induce changes in the spatial organization of the lipids. This alteration in proximity between the donor and acceptor fluorophores leads to a measurable change in FRET efficiency, which can be detected as a change in the fluorescence emission of either the donor or the acceptor.[5] This principle can be applied to study a variety of phenomena, including:
-
Protein Binding and Affinity: Quantifying the binding of a protein to a membrane surface.[8][9][10]
-
Membrane Fusion: Observing the mixing of lipids from two different membrane populations.[2][4][11]
-
Lipid Raft Formation: Investigating the organization of membrane microdomains.[2]
-
Membrane Trafficking: Following the movement of lipids and associated proteins during processes like endocytosis.[2][4]
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with this compound and its application in FRET-based assays. This data is essential for experimental design and interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [2] |
| Emission Maximum (λem) | ~581 nm | [2][4] |
| Molar Extinction Coefficient (ε) at λex | ~75,000 cm⁻¹M⁻¹ | [12] |
| Quantum Yield (Φ) | High | [1] |
| Common FRET Donor Pair | NBD-PE | [2][6][7] |
Table 2: Representative FRET Efficiency Data in Lipid-Protein Interaction Studies
| Interacting Partners | Measured Parameter | Value | Experimental System | Reference |
| mApple/mCherry-TMSiR | FRET Efficiency | 53.3% - 64.9% | Fusion proteins in vitro | [13] |
| Glycolipid Transfer Protein with LUVs | Change in Donor Intensity | Increase over time | Small Unilamellar Vesicles (SUVs) | [5] |
| Protein Kinases with SUVs | Binding Affinity (Kd) | Varies with lipid composition | Small Unilamellar Vesicles (SUVs) | [8] |
Note: FRET efficiency is highly dependent on the specific experimental conditions, including the geometry of the system, the concentration of donor and acceptor, and the nature of the interacting molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Preparation of this compound-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., DOPC, POPC)
-
This compound
-
Cholesterol (optional)
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a 54:45:1 molar ratio of DOPC:Cholesterol:this compound) in chloroform or a chloroform/methanol mixture.[4]
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This is typically done under vacuum at a temperature above the phase transition temperature of the primary lipid.
-
Further dry the lipid film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Add the desired hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).[14]
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).[14]
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[3]
-
Assemble the extruder according to the manufacturer's instructions, pre-heating it to a temperature above the lipid's phase transition temperature.
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous population of LUVs.[15]
-
-
Characterization and Storage:
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Store the this compound-labeled liposomes at 4°C, protected from light. For long-term storage, flushing with an inert gas like argon can prevent lipid oxidation.[1]
-
Protocol 2: FRET-Based Assay for Observing Protein-Liposome Interaction
This protocol outlines a general procedure for using this compound-labeled liposomes in a FRET assay to monitor the binding of a protein.
Materials:
-
This compound and NBD-PE co-labeled liposomes (prepared as in Protocol 1)
-
Unlabeled liposomes (control)
-
Purified protein of interest
-
Assay buffer (compatible with both the protein and liposomes)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for NBD and Rhodamine
Procedure:
-
Experimental Setup:
-
In a cuvette or microplate well, add a known concentration of the co-labeled liposomes to the assay buffer.
-
Equilibrate the sample at the desired experimental temperature.
-
-
Fluorescence Measurement (Baseline):
-
Excite the sample at the excitation wavelength of the donor (NBD, ~460 nm).
-
Record the emission spectrum, measuring the fluorescence intensity of both the donor (NBD, ~535 nm) and the acceptor (Rhodamine, ~588 nm).[15] This represents the baseline FRET signal in the absence of the protein.
-
-
Protein Addition and Incubation:
-
Add the purified protein of interest to the liposome (B1194612) suspension.
-
Incubate the mixture for a sufficient time to allow for binding to reach equilibrium. The incubation time should be optimized for the specific protein-lipid system.
-
-
Fluorescence Measurement (Post-Interaction):
-
After incubation, repeat the fluorescence measurement as described in step 2.
-
A change in the donor and/or acceptor fluorescence intensity indicates an alteration in FRET efficiency due to the protein-liposome interaction. For example, if the protein binding causes a decrease in the proximity of the donor and acceptor lipids, an increase in donor fluorescence and a decrease in acceptor fluorescence would be observed.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (which can be determined from a control sample with only donor-labeled liposomes).
-
By titrating the protein concentration, a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity.
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts discussed in this guide.
Conclusion
This compound stands as a cornerstone fluorescent probe for the investigation of lipid-protein interactions. Its integration into model and cellular membranes, particularly in conjunction with a FRET donor, provides a sensitive and quantitative method for elucidating the dynamics of these fundamental biological processes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute robust experiments. By leveraging the power of this compound, scientists can continue to unravel the intricate molecular mechanisms that underpin cellular life, paving the way for new discoveries and therapeutic interventions.
References
- 1. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. rsc.org [rsc.org]
- 4. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 7. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Cellular Membranes: An In-depth Technical Guide to the Applications of Rhodamine DHPE in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has established itself as a cornerstone fluorescent lipid probe in cell biology. Its unique properties as a phospholipid analog allow for its seamless integration into lipid bilayers, providing a powerful tool to investigate the intricate and dynamic nature of cellular membranes. This technical guide delves into the core applications of this compound, offering detailed experimental protocols and quantitative data to empower researchers in their cellular and molecular investigations.
Core Principles and Physicochemical Properties
This compound is a glycerophosphoethanolamine (B1239297) lipid where the headgroup is covalently labeled with the red-fluorescent rhodamine B fluorophore.[1][2] This structure allows it to mimic natural phospholipids, thereby enabling the labeling and tracking of lipid dynamics within biological membranes and model systems.[3] Its robust photophysical properties, including a high quantum yield and superior photostability, make it an ideal candidate for various advanced imaging techniques.[3]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [1][4] |
| Emission Maximum (λem) | ~581 nm | [4][5] |
| Molecular Weight | 1333.80 g/mol | [4] |
| Solubility | Chloroform | [4] |
| Cellular Localization | Membrane/cell surface, Vesicles | [5] |
Key Applications in Cell Biology
The versatility of this compound has led to its widespread adoption in several key areas of cell biology research.
Membrane Fusion Assays
A primary application of this compound is in monitoring membrane fusion events through Fluorescence Resonance Energy Transfer (FRET).[5] In this assay, this compound typically serves as the energy acceptor, frequently paired with NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine) as the energy donor.[2][5]
The principle of this assay relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. When donor and acceptor probes are in close proximity within the same membrane, excitation of the donor leads to FRET, resulting in acceptor fluorescence. Upon fusion of labeled vesicles with an unlabeled population, the probes become diluted in the newly formed membrane, increasing the average distance between them. This leads to a decrease in FRET efficiency, which can be quantified to measure the kinetics and extent of membrane fusion.[2][6]
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thomassci.com [thomassci.com]
- 5. biotium.com [biotium.com]
- 6. mpikg.mpg.de [mpikg.mpg.de]
Rhodamine DHPE: A Technical Guide to Probing the Liquid-Disordered Membrane Environment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) as a fluorescent probe for studying membrane heterogeneity. It details the underlying principles of its application, quantitative photophysical data, detailed experimental protocols, and its utility in the context of cell signaling.
Core Principles: Probing Rafts Through Exclusion
Cell membranes are not homogenous fluid structures but contain specialized microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids, forming a tightly packed liquid-ordered (Lo) phase that is distinct from the surrounding, more fluid liquid-disordered (Ld) phase. Understanding the dynamics and composition of these domains is crucial for research in cell signaling, trafficking, and disease pathology.
This compound is a phospholipid analog featuring a bulky and polar rhodamine B fluorophore attached to its headgroup. Due to steric hindrance from this large fluorophore, this compound does not integrate well into the tightly packed acyl chains of the Lo phase. Instead, it preferentially partitions into the more spacious and fluid Ld phase.[1][2][3]
Therefore, this compound is not a direct probe for lipid rafts, but rather a powerful marker for the non-raft, liquid-disordered environment. The presence and organization of lipid rafts are inferred by the exclusion of the this compound probe, which appears as dark, low-fluorescence areas in imaging experiments.[4] This principle of negative contrast is fundamental to its application.
Quantitative Data and Photophysical Properties
The utility of this compound is grounded in its distinct photophysical properties, which vary depending on the lipid environment. These quantitative differences are key to interpreting experimental data.
Spectral and Molecular Properties
| Property | Value | Source(s) |
| Excitation Maximum (λEx) | ~560 nm | [4][5] |
| Emission Maximum (λEm) | ~581 nm | [4][5] |
| Molecular Weight | ~1333.80 g/mol | [5] |
| Common Solvent | Chloroform (B151607) | [5] |
| Storage Conditions | ≤ -20°C, protect from light | [5] |
Phase Partitioning and Fluorescence Lifetime
The partitioning behavior and fluorescence lifetime are critical metrics for quantifying membrane organization. The partition coefficient (Kp) is defined as the ratio of probe concentration in the Lo phase to that in the Ld phase. A Kp value less than 1 indicates a preference for the Ld phase.
| Parameter | Value / Observation | Phase | Significance | Source(s) |
| Partition Coefficient (Kp) | ~0.13 (for Rhodamine B analog) | Lo / Ld | Strong preference for the Ld phase. | [6] |
| Fluorescence Lifetime (τ) | ~3.0 ns (Mono-exponential decay) | Ld | Baseline lifetime in disordered environments. | [7] |
| Significantly Shorter (Bi-exponential decay) | Lo | Increased probe concentration leads to dynamic self-quenching, reducing lifetime. This effect is the basis for FLIM analysis. | [7][8][9] | |
| Fluorescence Anisotropy | Lower | Ld | Higher rotational mobility in the fluid phase. | [10] |
| Higher | Lo / Gel | Reduced rotational mobility in the ordered phase. | [10] |
Experimental Protocols
Protocol for Labeling Live Cells
This protocol provides a general guideline for labeling the plasma membrane of adherent cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
This compound
-
Chloroform or DMSO for stock solution
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Adherent cells cultured on imaging-quality glass-bottom dishes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in chloroform or DMSO to a concentration of 1 mg/mL. Store protected from light at -20°C.
-
Prepare Labeling Solution: Dilute the stock solution into the imaging buffer to a final working concentration of 1-10 µg/mL. Vortex thoroughly to ensure the lipid is well-dispersed. Sonication may be required for complete dispersion.
-
Cell Preparation: Wash the cultured cells twice with pre-warmed imaging buffer to remove serum.
-
Labeling: Aspirate the wash buffer and add the this compound labeling solution to the cells.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light. Note: this compound does not readily exchange between bilayers, but endocytosis can occur over longer incubation times.[2][4]
-
Washing: Gently wash the cells three times with fresh, pre-warmed imaging buffer to remove unincorporated probe.
-
Imaging: Immediately proceed with fluorescence microscopy. Image the cells in fresh imaging buffer.
Imaging and Analysis with Confocal or FLIM Microscopy
Instrumentation:
-
A confocal or two-photon microscope equipped with appropriate lasers (e.g., 561 nm) and detectors.
-
For Fluorescence Lifetime Imaging Microscopy (FLIM), a system with time-correlated single photon counting (TCSPC) capability is required.
Imaging Parameters:
-
Excitation: ~560 nm
-
Emission: Collect between 570-620 nm.
-
Analysis:
-
Confocal Imaging: Lipid rafts will appear as dark, signal-void regions against the brightly fluorescent Ld background. The degree of exclusion can be quantified by comparing the fluorescence intensity within the raft (Iraft) to the surrounding membrane (Inon-raft).
-
FLIM Imaging: Generate a fluorescence lifetime map of the membrane. Regions corresponding to the Ld phase will exhibit a longer lifetime (~3 ns), while areas where the probe is crowded at the raft boundary or forced into probe-rich domains will show a shorter lifetime due to self-quenching.[8]
-
Application in Signaling Pathway Analysis
Lipid rafts serve as critical platforms for concentrating or segregating proteins involved in signal transduction. By visualizing the membrane landscape, this compound helps contextualize where these signaling events occur. For example, many receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) are known to translocate into or out of lipid rafts upon activation.
Using this compound in conjunction with fluorescently tagged signaling proteins (e.g., a GFP-tagged receptor) allows for co-localization studies. Researchers can determine if a protein of interest resides in the Ld phase (co-localizing with this compound) or is sequestered within lipid rafts (localizing to the dark regions where the probe is excluded). This provides spatial information crucial for understanding the regulation of signaling cascades.
Advantages and Limitations
Advantages:
-
High Photostability and Quantum Yield: The rhodamine fluorophore is bright and resistant to photobleaching, making it suitable for advanced and long-term imaging.[5][11]
-
Clear Phase Contrast: Its strong preference for the Ld phase provides a distinct, high-contrast signal for identifying ordered domains through exclusion.
-
Well-Characterized: Its photophysical properties and partitioning behavior in model membranes are well-documented.
Limitations:
-
Indirect Raft Detection: As it marks the non-raft phase, it provides no direct molecular information about the composition of the raft itself.
-
Potential for Artifacts: The addition of any fluorescent probe can potentially perturb the delicate structure of the membrane it is intended to measure. The bulky rhodamine headgroup could theoretically influence domain boundaries.
-
Endocytosis: In live cells, the probe can be internalized over time, leading to labeling of internal vesicles, which can complicate the analysis of the plasma membrane.[4][5]
References
- 1. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Core Concepts of FRET using Rhodamine B-DHPE and NBD-PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET) principles, focusing on the widely used fluorescent probe pair: N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) as the donor and N-(Lissamine Rhodamine B Sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine B-DHPE) as the acceptor. This pair is particularly valuable for studying membrane dynamics, such as membrane fusion and lipid trafficking.
Fundamental Principles of Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] The donor molecule, initially in its electronic excited state, can transfer energy to an acceptor molecule in close proximity.[1][2] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for measuring molecular-scale distances, typically in the range of 1-10 nanometers.[3][4]
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = R₀⁶ / (R₀⁶ + r⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[3]
Several key conditions must be met for FRET to occur:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å.[5]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor fluorophore.
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.
The NBD-PE and Rhodamine B-DHPE FRET Pair
In the context of membrane biophysics, NBD-PE and Rhodamine B-DHPE are a commonly employed FRET pair.[3][6] Typically, NBD-PE serves as the donor and Rhodamine B-DHPE as the acceptor.[7][8] Both are phospholipid analogs that can be readily incorporated into lipid bilayers.
Spectroscopic and Quantitative Data
The following tables summarize the key spectroscopic properties and reported quantitative data for the NBD-PE/Rhodamine B-DHPE FRET pair.
Table 1: Spectroscopic Properties of NBD-PE and Rhodamine B-DHPE
| Fluorophore | Role | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) |
| NBD-PE | Donor | ~460-470 nm | ~535 nm | ~22,000 cm⁻¹M⁻¹ |
| Rhodamine B-DHPE | Acceptor | ~560 nm | ~580-588 nm | ~75,000 cm⁻¹M⁻¹ |
Table 2: Reported Förster Radii (R₀) for NBD/Rhodamine FRET Pairs in Membranes
| FRET Pair | R₀ (Å) | Experimental System | Reference |
| NBD-PE / Rhodamine-PE | ~50 | POPC/Sph/Chol bilayer | [9] |
| NBD / Rhodamine | 60 | Labeled peptides in membrane | [7][10] |
| NBD-PE / Rhodamine-PE | 66 | POPC liposomes | [11][12] |
Experimental Application: Membrane Fusion Assay
A primary application of the NBD-PE/Rhodamine B-DHPE FRET pair is in monitoring membrane fusion. The general principle involves the dilution of the FRET pair upon the fusion of labeled and unlabeled lipid vesicles.
Principle of the Membrane Fusion Assay
-
Labeled Vesicles: A population of liposomes is prepared containing both NBD-PE (donor) and Rhodamine B-DHPE (acceptor) at a concentration high enough to ensure efficient FRET. This results in quenched donor (NBD) fluorescence and enhanced acceptor (Rhodamine) emission upon excitation of the donor.
-
Unlabeled Vesicles: A second population of liposomes is prepared without any fluorescent labels.
-
Fusion Event: The labeled and unlabeled vesicles are mixed. A fusogenic agent (e.g., Ca²⁺, polyethylene (B3416737) glycol) or specific proteins (e.g., SNAREs) are introduced to induce membrane fusion.
-
FRET Signal Change: As the labeled and unlabeled vesicles fuse, the fluorescent lipid probes from the labeled vesicles are diluted into the larger, fused membrane. This increases the average distance between the NBD-PE and Rhodamine B-DHPE molecules, leading to a decrease in FRET efficiency.
-
Detection: The decrease in FRET is observed as an increase in the donor's fluorescence intensity (dequenching) and a decrease in the acceptor's sensitized emission.
Detailed Experimental Protocol: Liposome-Based Membrane Fusion Assay
This protocol outlines a general procedure for a lipid-mixing assay to monitor membrane fusion using NBD-PE and Rhodamine B-DHPE.
Materials and Reagents:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
NBD-PE (donor)
-
Rhodamine B-DHPE (acceptor)
-
Buffer (e.g., HEPES buffer with NaCl and EDTA)
-
Fusogenic agent (e.g., CaCl₂)
-
Spectrofluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Labeled Liposomes:
-
In a glass vial, mix POPC, NBD-PE, and Rhodamine B-DHPE in chloroform at a molar ratio of 98.4:0.8:0.8.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Unlabeled Liposomes:
-
Prepare a separate batch of liposomes containing only POPC using the same procedure.
-
-
Mock-Fused Liposomes (for 100% Fusion Control):
-
Prepare a third batch of liposomes containing POPC, NBD-PE, and Rhodamine B-DHPE at a diluted molar ratio that simulates complete fusion (e.g., 99.84:0.08:0.08).[13]
-
-
-
FRET Measurement:
-
Set the spectrofluorometer to excite the NBD donor at ~460 nm and measure the emission spectrum from ~480 nm to ~650 nm.[11][12] Key emission peaks to monitor are the NBD peak at ~535 nm and the Rhodamine peak at ~588 nm.[11][12]
-
In a cuvette, add the labeled liposomes and unlabeled liposomes at a desired molar ratio (e.g., 1:9).
-
Record the baseline fluorescence spectrum (this represents 0% fusion).
-
Initiate fusion by adding the fusogenic agent (e.g., a solution of CaCl₂).
-
Continuously record the fluorescence emission spectrum over time to monitor the kinetics of fusion. The NBD fluorescence will increase as fusion proceeds.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and achieve maximum probe dilution. This measurement, or the fluorescence of the mock-fused liposomes, can be used to define 100% fusion.
-
-
Data Analysis:
-
The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 where:
-
F(t) is the donor fluorescence intensity at time t.
-
F₀ is the initial donor fluorescence intensity (at t=0).
-
F_max is the maximum donor fluorescence intensity after the addition of detergent or the fluorescence of the mock-fused liposomes.
-
-
Table 3: Typical Experimental Parameters for NBD-Rhodamine FRET-Based Membrane Fusion Assays
| Parameter | Typical Value/Range | Notes |
| Probe Concentration | 0.5 - 1.5 mol% each (NBD-PE & Rhodamine-DHPE) | Higher concentrations ensure efficient FRET in the initial state. |
| Labeled:Unlabeled Vesicle Ratio | 1:9 to 1:10 (molar ratio) | A large excess of unlabeled vesicles ensures a significant change in probe density upon fusion. |
| Total Lipid Concentration | 50 µM | This can be adjusted based on the sensitivity of the instrument. |
| Excitation Wavelength | 460 - 470 nm | To specifically excite the NBD donor. |
| Emission Wavelengths | ~535 nm (NBD) and ~585-588 nm (Rhodamine) | Monitoring the change in intensity at both wavelengths provides a comprehensive view of the FRET process. |
| Fusion Inducer | Ca²⁺, PEG, SNARE proteins | The choice of fusogen depends on the biological system being studied. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for a Membrane Fusion FRET Assay
The following diagram illustrates the general workflow for conducting a membrane fusion experiment using the NBD-PE/Rhodamine B-DHPE FRET pair.
Signaling Pathway: SNARE-Mediated Membrane Fusion
SNARE (Soluble NSF Attachment Protein Receptor) proteins are central to intracellular membrane fusion events, such as the release of neurotransmitters.[2][14][15] A FRET-based assay can be used to study the kinetics and regulation of SNARE-mediated fusion. The following diagram depicts a simplified model of this process.
In a FRET experiment studying this pathway, one could have v-SNARE containing vesicles labeled with the FRET pair and t-SNARE containing vesicles unlabeled. The fusion process would then be monitored by the decrease in FRET signal as described in the general assay.
Conclusion
The FRET pair of NBD-PE and Rhodamine B-DHPE provides a robust and sensitive tool for investigating the dynamics of lipid membranes. This technical guide has outlined the fundamental principles of FRET, provided key quantitative data for this specific FRET pair, and detailed an experimental protocol for a membrane fusion assay. The visualization of the experimental workflow and the SNARE-mediated fusion pathway further illustrates the practical application of this technique in addressing complex biological questions. For researchers in cell biology and drug development, mastering this FRET-based approach can provide invaluable insights into the molecular mechanisms governing membrane-associated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 11. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Single-molecule FRET study of SNARE-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
Rhodamine DHPE's utility in confocal microscopy for beginners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), a versatile fluorescent lipid probe, and its applications in confocal microscopy. Tailored for beginners, this document details the core principles of this compound, its practical applications, step-by-step experimental protocols, and troubleshooting advice to enable researchers to effectively utilize this powerful tool for studying cellular membranes.
Introduction to this compound
This compound is a fluorescent phospholipid analog where the rhodamine B fluorophore is attached to the headgroup of a phosphoethanolamine lipid.[1] This structure allows it to readily integrate into lipid bilayers, making it an excellent probe for investigating membrane dynamics, structure, and fusion events.[2][3] Its bright fluorescence, high quantum yield, and superior photostability make it particularly well-suited for high-resolution imaging techniques like confocal microscopy.[2]
The lipophilic nature of the dihexadecanoyl "tails" anchors the molecule within the cell membrane, while the hydrophilic rhodamine headgroup resides at the membrane-water interface. This specific orientation allows for the precise reporting of events and properties at the membrane surface.
Core Principles and Applications
This compound's utility in confocal microscopy stems from its excellent photophysical properties and its ability to act as a faithful reporter of membrane behavior.
Key Applications Include:
-
Membrane Labeling and Visualization: this compound is widely used to label and visualize cellular membranes, allowing for the observation of membrane dynamics, morphology, and trafficking in living cells.[3][4]
-
Membrane Fusion Assays (FRET): It is a popular acceptor in Förster Resonance Energy Transfer (FRET) based assays to study membrane fusion.[2][5] When paired with a suitable donor fluorophore like NBD-PE, the proximity-dependent energy transfer provides a quantitative measure of lipid mixing during fusion events.[6]
-
Lipid Raft Analysis: The distribution of this compound within the membrane can be influenced by the local lipid environment. This property allows it to be used in studies aimed at visualizing and characterizing lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1]
-
Endocytosis and Membrane Trafficking: By labeling the plasma membrane, the internalization and subsequent trafficking of membrane components via endocytic pathways can be tracked over time.[2][5]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and related rhodamine dyes.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~560 nm | [1][5] |
| Emission Wavelength (λem) | ~580-581 nm | [1][5] |
| Molecular Weight | ~1333.80 g/mol | [5] |
| Probe Localization | Cell membrane/surface, Vesicular membranes | [5] |
Table 1: Physicochemical and Spectral Properties of this compound.
| Fluorophore | Quantum Yield (Φ) | Solvent | Reference |
| Rhodamine B | 0.251 ± 0.004 | Water | [7] |
| Rhodamine 6G | 0.950 ± 0.015 | Ethanol | [8] |
| This compound | High (specific value not readily available) | - | [2] |
Table 2: Fluorescence Quantum Yields of Rhodamine Dyes. Note: A specific quantum yield for this compound is not consistently reported in the literature, but it is widely cited as having a high quantum yield.
| Characteristic | Description | Reference |
| Photostability | Rhodamine dyes, in general, exhibit excellent photostability, making them suitable for long-term imaging experiments with repeated excitation. They are more photostable than fluorescein-based dyes. | [2][9] |
| Environmental Sensitivity | The fluorescence of some rhodamine derivatives can be sensitive to the polarity of their local environment. | [10] |
Table 3: Photostability and Environmental Sensitivity.
Experimental Protocols
Live-Cell Plasma Membrane Labeling
This protocol provides a step-by-step guide for labeling the plasma membrane of live adherent cells with this compound for confocal microscopy.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Chloroform (B151607)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and antibiotics)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or chamber slides suitable for confocal microscopy
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous DMSO or chloroform to a final concentration of 1-2 mg/mL.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare a Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in a pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is 5-10 µg/mL, but this should be optimized for your specific cell type and experimental conditions.
-
Vortex the solution thoroughly to ensure the lipid is fully dispersed.
-
-
Cell Staining:
-
Grow cells on a suitable imaging dish to the desired confluency (typically 60-80%).
-
Aspirate the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 10-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with the pre-warmed live-cell imaging medium to remove any unincorporated dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for rhodamine (e.g., excitation at ~561 nm and emission collection at ~570-620 nm).
-
FRET-Based Membrane Fusion Assay
This protocol outlines a general workflow for a lipid-mixing assay using a FRET pair, NBD-PE (donor) and this compound (acceptor), to monitor vesicle fusion.
Materials:
-
Two populations of vesicles (e.g., liposomes or extracellular vesicles):
-
Labeled vesicles containing both NBD-PE and this compound (e.g., 0.5 mol% each).
-
Unlabeled vesicles.
-
-
Fusion-inducing agent (e.g., calcium chloride for certain lipid compositions, or specific proteins).
-
A spectrofluorometer or a confocal microscope capable of spectral imaging or FRET analysis.
Procedure:
-
Prepare Vesicle Populations:
-
Prepare labeled vesicles by incorporating NBD-PE and this compound into the lipid mixture during their formation.
-
Prepare a separate population of unlabeled vesicles.
-
-
Initiate Fusion:
-
Mix the labeled and unlabeled vesicle populations in a suitable buffer.
-
Induce fusion by adding the appropriate fusogenic agent.
-
-
Monitor FRET Signal:
-
Excite the donor fluorophore (NBD-PE) at its excitation wavelength (~460 nm).
-
Measure the emission of both the donor (~535 nm) and the acceptor (this compound, ~588 nm).[11]
-
As fusion occurs, the lipids from the labeled and unlabeled vesicles will mix. This increases the average distance between the donor and acceptor fluorophores, leading to a decrease in FRET efficiency.
-
A decrease in FRET is observed as an increase in the donor's fluorescence intensity and a corresponding decrease in the acceptor's sensitized emission.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time to quantify the rate and extent of membrane fusion.
-
Visualizations
Caption: Workflow for live-cell plasma membrane labeling with this compound.
Caption: Principle of FRET-based membrane fusion assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| No or Weak Signal | - Low dye concentration. - Insufficient incubation time. - Incorrect filter sets on the microscope. | - Optimize dye concentration (try a higher concentration). - Increase incubation time. - Ensure the excitation and emission filters are appropriate for this compound's spectral profile. | [][13] |
| High Background Fluorescence | - Incomplete removal of unbound dye. - Dye precipitation. | - Increase the number and duration of washing steps. - Ensure the staining solution is well-vortexed and free of precipitates before adding to cells. | [][13] |
| Photobleaching | - High laser power. - Prolonged exposure to excitation light. | - Reduce the laser power to the minimum required for a good signal-to-noise ratio. - Minimize the exposure time and the number of scans. - Use an anti-fade mounting medium for fixed-cell imaging. | [][13] |
| Cell Toxicity | - High dye concentration. - Prolonged incubation. | - Perform a titration to find the lowest effective dye concentration. - Reduce the incubation time. - Ensure cells are healthy before and during the experiment. | [] |
Table 4: Common Troubleshooting Tips for this compound Staining.
Conclusion
This compound is a robust and versatile fluorescent probe for studying membrane biology in confocal microscopy. Its bright and photostable fluorescence, coupled with its ability to integrate into lipid bilayers, makes it an invaluable tool for both qualitative visualization and quantitative assays. By following the protocols and troubleshooting guidelines presented in this guide, even researchers new to the field can successfully employ this compound to gain critical insights into the complex and dynamic world of cellular membranes.
References
- 1. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Rhodamine DHPE in Liposome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescently labeled phospholipid, in liposome-based assays. The protocols focus on two key applications: monitoring liposome (B1194612) fusion via a Förster Resonance Energy Transfer (FRET)-based lipid mixing assay and visualizing cellular uptake of liposomes.
Principle and Applications
This compound is a red-fluorescent lipid analog that can be incorporated into the lipid bilayer of liposomes.[1] Its excellent photostability and high quantum yield make it a valuable tool for various biophysical and cell-based assays.[1] The most common applications include:
-
Membrane Fusion Assays: In combination with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), this compound serves as a FRET acceptor to monitor the mixing of lipid bilayers, a key step in membrane fusion.[2][3][4]
-
Cellular Uptake and Trafficking: The intrinsic fluorescence of this compound allows for the direct visualization and quantification of liposome internalization into cells using techniques such as fluorescence microscopy and flow cytometry.[3][5]
Key Experimental Parameters
The following tables summarize the critical quantitative data for designing and performing experiments with this compound-labeled liposomes.
Table 1: this compound and NBD-PE Properties for FRET Assays
| Parameter | This compound (Acceptor) | NBD-PE (Donor) |
| Excitation Maximum | ~560 nm | ~460-470 nm |
| Emission Maximum | ~580-581 nm | ~535 nm |
| Recommended Molar Ratio in Labeled Liposomes | 0.5 - 1.5 mol% | 0.5 - 1.5 mol% |
Table 2: Typical Concentrations and Ratios for Liposome Fusion Assays
| Parameter | Value | Reference |
| Total Lipid Concentration in Assay | 50 µM | [6] |
| Molar Ratio of Labeled to Unlabeled Liposomes | 1:10 or 1:9 | [6] |
| Labeled Liposome Concentration in Assay | 5 µM | [6] |
| Unlabeled Liposome Concentration in Assay | 45 µM | [6] |
Experimental Protocols
Protocol 1: Liposome Preparation with this compound
This protocol describes the preparation of this compound-labeled liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids of choice (e.g., DOPC, Cholesterol)
-
This compound
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., 20 mM HEPES, 10% sucrose, pH 7.5)[7]
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for labeling is 1 mol% this compound relative to the total lipid content.[7]
-
For a FRET-based assay, co-dissolve NBD-PE at an equimolar ratio to this compound (e.g., 1 mol% each).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Storage:
-
Store the prepared liposomes at 2-8°C, protected from light.[7] For long-term storage, the stability should be assessed.
-
Diagram 1: Liposome Preparation Workflow
Caption: Workflow for preparing this compound-labeled liposomes.
Protocol 2: FRET-Based Liposome Fusion Assay
This assay measures the fusion between two populations of liposomes: one labeled with both NBD-PE (donor) and this compound (acceptor), and an unlabeled population. Fusion leads to the dilution of the fluorescent probes, decreasing FRET efficiency and increasing the donor (NBD) fluorescence.[4][9]
Materials:
-
Labeled liposomes (containing NBD-PE and this compound)
-
Unlabeled liposomes
-
Fusion buffer (e.g., HEPES buffered saline)
-
Fluorometer with excitation at ~465 nm and emission scan capabilities (~500-650 nm)
-
Fusogen (e.g., PEG, Ca²⁺, or specific proteins)
Procedure:
-
Prepare Liposome Mixture:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:10 molar ratio in the fusion buffer to a final total lipid concentration of 50 µM.[6]
-
-
Baseline Fluorescence (F₀):
-
Record the initial fluorescence emission spectrum by exciting the NBD fluorophore at ~465 nm. A high FRET efficiency will be observed as a strong Rhodamine emission peak (~585 nm) and a quenched NBD emission peak (~535 nm). This is the baseline fluorescence (F₀).
-
-
Induce Fusion:
-
Add the fusogen to the cuvette to initiate liposome fusion.
-
Monitor the change in fluorescence intensity over time. As fusion occurs, the distance between NBD-PE and this compound increases, leading to a decrease in FRET. This is observed as an increase in NBD fluorescence at ~535 nm and a decrease in Rhodamine fluorescence at ~585 nm.[4]
-
-
Maximum Fluorescence (F_max):
-
To determine the maximum possible fluorescence (representing 100% lipid mixing), add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and dilute the probes. Record the NBD fluorescence intensity.
-
-
Calculate Percent Fusion:
-
The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 Where F(t) is the NBD fluorescence intensity at time t.
-
Diagram 2: FRET-Based Fusion Assay Principle
Caption: FRET mechanism in a liposome fusion assay.
Protocol 3: Cellular Uptake of this compound-Labeled Liposomes
This protocol outlines a general procedure for visualizing the internalization of fluorescently labeled liposomes by cultured cells using fluorescence microscopy.
Materials:
-
This compound-labeled liposomes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Liposome Incubation:
-
Washing and Fixation:
-
Staining and Mounting:
-
(Optional) Counterstain the cell nuclei with a suitable dye like Hoechst 33342 for better visualization of cellular structures.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cellular uptake of the this compound-labeled liposomes using a fluorescence microscope equipped with the appropriate filter sets for Rhodamine (Excitation: ~560 nm, Emission: ~580 nm) and the nuclear stain.
-
Diagram 3: Cellular Uptake Experimental Workflow
Caption: Workflow for visualizing cellular uptake of liposomes.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 7. tribioscience.com [tribioscience.com]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface modification of liposomes with rhodamine-123-conjugated polymer results in enhanced mitochondrial targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Cell Labeling with Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) for optimal cell labeling. This fluorescent phospholipid analog is a powerful tool for investigating membrane dynamics, lipid trafficking, and membrane fusion.
Introduction to this compound
This compound is a fluorescently labeled phospholipid that integrates into the lipid bilayers of cell membranes.[1] Its rhodamine fluorophore exhibits a high quantum yield and photostability, emitting a strong orange-red fluorescence, which makes it ideal for various fluorescence microscopy techniques, including confocal microscopy and flow cytometry.[1]
The primary applications of this compound include:
-
Live-cell imaging: To visualize and track cell membranes and membrane dynamics.[1]
-
Membrane Trafficking and Endocytosis: To monitor the internalization and transport of membrane components.[1][2][3]
-
Membrane Fusion Assays: Often used as a fluorescence energy transfer (FRET) acceptor in combination with a donor fluorophore like NBD-PE to study membrane fusion events.[1][2][3][4]
-
Lipid Raft Studies: To investigate the organization and dynamics of lipid microdomains within the cell membrane.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~560 nm | [2] |
| Emission Maximum (λem) | ~581 nm | [2] |
| Molecular Weight | ~1333.80 g/mol | [2] |
| Recommended Concentration for Live Cell Labeling | 0.5 - 25 µM (empirical optimization recommended) | |
| Concentration for Liposome Labeling | 0.5 mM or 1:100 w/w ratio (dye:lipid) | |
| Solubility | Soluble in chloroform (B151607) and DMSO | [2] |
Experimental Protocols
General Protocol for Live Cell Membrane Labeling
This protocol provides a general guideline for labeling the plasma membrane of live cultured cells with this compound. Optimal conditions, particularly concentration and incubation time, should be determined empirically for each cell type.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
-
Prepare Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.
-
Labeling:
-
Remove the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove unincorporated dye.
-
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for rhodamine fluorescence (Excitation: ~560 nm, Emission: ~580 nm).
Protocol for FRET-Based Membrane Fusion Assay
This protocol outlines a common application of this compound as a FRET acceptor with NBD-PE (a FRET donor) to monitor membrane fusion.
Materials:
-
Two populations of vesicles or cells:
-
Donor-labeled population (containing NBD-PE)
-
Acceptor-labeled population (containing this compound)
-
-
Unlabeled "target" population
-
Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), specific proteins)
-
Fluorometer or fluorescence microscope capable of FRET measurements
Procedure:
-
Prepare Labeled Populations: Label two separate populations of cells or liposomes, one with NBD-PE and the other with this compound, following a similar protocol as described in 3.1. A typical concentration is 1 mole percent of the total lipid.
-
Initiate Fusion: Mix the donor-labeled and acceptor-labeled populations with the unlabeled target population. Induce fusion using the appropriate agent or condition.
-
FRET Measurement: Monitor the fluorescence intensity of both the donor (NBD, λem ~530 nm) and the acceptor (Rhodamine, λem ~581 nm) upon excitation at the donor's excitation wavelength (λex ~460 nm).
-
Data Analysis: An increase in the acceptor's fluorescence and a simultaneous decrease in the donor's fluorescence indicate membrane fusion and the proximity of the two fluorophores within the fused membrane.
Visualizations
Caption: Workflow for labeling live cells with this compound.
Caption: Principle of FRET-based membrane fusion assay.
Important Considerations and Best Practices
-
Optimization is Key: The optimal concentration and incubation time for this compound labeling are highly dependent on the cell type and experimental conditions. It is crucial to perform a titration experiment to determine the lowest effective concentration that provides a strong signal with minimal background and cytotoxicity.
-
Cell Viability: While this compound is generally well-tolerated by cells for short-term imaging, high concentrations or prolonged exposure can potentially affect cell viability.[5][] It is recommended to perform a cell viability assay (e.g., using a live/dead stain) in parallel with your labeling experiments, especially for long-term imaging.
-
Phototoxicity: Like all fluorophores, this compound can induce phototoxicity upon prolonged or high-intensity illumination. To minimize this, use the lowest possible laser power and exposure time required to obtain a good signal-to-noise ratio.
-
Storage and Handling: this compound is light-sensitive and should be stored protected from light at -20°C.[2] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh working solutions for each experiment.
-
Controls: Always include appropriate controls in your experiments, such as unlabeled cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any effects of the solvent.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Rhodamine-DHPE - Biotium [bioscience.co.uk]
- 4. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine DHPE and NBD-PE FRET Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for conducting a Förster Resonance Energy Transfer (FRET) assay using the fluorescently labeled lipids NBD-PE (donor) and Rhodamine DHPE (acceptor). This assay is a powerful tool for studying membrane fusion and lipid transfer events, which are fundamental processes in cell biology and critical to various aspects of drug delivery and development.
Principle of the Assay
The assay is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). In this system, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE) serves as the donor fluorophore, and N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-DHPE) acts as the acceptor. When these two fluorophores are in close proximity within a lipid bilayer (typically within 1-10 nm), excitation of the donor (NBD-PE) results in energy transfer to the acceptor (this compound), which then fluoresces. This energy transfer leads to quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.
When labeled liposomes containing both NBD-PE and this compound fuse with an unlabeled liposome (B1194612) population, the surface density of the fluorophores decreases as they diffuse into the larger membrane area. This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency. Consequently, an increase in NBD-PE fluorescence and a decrease in this compound fluorescence can be observed. This change in fluorescence is directly proportional to the extent of membrane fusion or lipid mixing.
Key Experimental Parameters
The following table summarizes the critical quantitative data and parameters for the this compound and NBD-PE FRET assay.
| Parameter | Value | Notes |
| Fluorophores | ||
| Donor | NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine) | |
| Acceptor | This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) | |
| Liposome Composition | ||
| Labeled Liposomes | 99 mol% base lipid (e.g., POPC), 0.5 mol% NBD-PE, 0.5 mol% this compound | The molar ratio of donor and acceptor can be optimized for specific applications. |
| Unlabeled Liposomes | 100 mol% base lipid (e.g., POPC) | |
| Instrumentation Settings | ||
| NBD-PE Excitation Wavelength | 460-470 nm | |
| NBD-PE Emission Wavelength | ~535 nm | |
| This compound Emission Wavelength | ~585-588 nm | |
| Assay Conditions | ||
| Labeled to Unlabeled Liposome Ratio | 1:1 to 1:10 (molar ratio) | This ratio should be optimized depending on the experimental goals. |
| Total Lipid Concentration | 50 µM | Can be adjusted based on the sensitivity of the fluorometer. |
| Temperature | 37°C | Should be controlled and consistent throughout the experiment. |
Experimental Protocol
This protocol outlines the preparation of liposomes and the subsequent FRET assay to monitor membrane fusion.
Materials
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired base lipid
-
NBD-PE
-
This compound
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer or microplate reader with fluorescence capabilities
Liposome Preparation
-
Lipid Film Formation:
-
In a round-bottom flask, combine the appropriate amounts of lipids dissolved in chloroform to prepare the labeled and unlabeled liposome formulations as specified in the table above.
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the assay buffer to a final total lipid concentration of 1-5 mM.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Extrusion):
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This will produce large unilamellar vesicles (LUVs) with a defined size distribution.[1]
-
FRET Assay for Membrane Fusion
-
Instrument Setup:
-
Set the fluorometer or plate reader to the appropriate excitation and emission wavelengths for NBD-PE and this compound. Set the excitation wavelength to 460 nm and record the emission spectrum from 490 nm to 650 nm.[1]
-
Equilibrate the instrument to the desired assay temperature (e.g., 37°C).
-
-
Baseline Fluorescence (Finitial):
-
In a cuvette or microplate well, add the labeled liposomes at the desired concentration (e.g., 5 µM) in the assay buffer.
-
Record the initial fluorescence spectrum. This will show a low NBD-PE signal and a high this compound signal due to efficient FRET.
-
-
Initiation of Fusion:
-
Add the unlabeled liposomes to the labeled liposomes at the desired molar ratio (e.g., 1:9).
-
Induce fusion using the desired method (e.g., addition of a fusogenic agent like Ca²⁺ for PS-containing liposomes, or by sonication).
-
-
Monitoring Fluorescence Changes:
-
Immediately after inducing fusion, monitor the change in fluorescence intensity over time.
-
Record the fluorescence spectrum at regular intervals until the signal stabilizes. A successful fusion event will result in an increase in the NBD-PE emission at ~535 nm and a decrease in the this compound emission at ~585 nm.
-
-
Maximum Fluorescence (Fmax):
-
To determine the fluorescence corresponding to 100% lipid mixing, add a detergent (e.g., 0.1% Triton X-100) to the mixed liposome suspension to completely disrupt the vesicles and disperse the lipids.
-
Record the final fluorescence spectrum.
-
Data Analysis
-
Calculate the FRET efficiency or the extent of fusion at each time point. A common method is to calculate the ratio of the acceptor intensity to the donor intensity (IAcceptor / IDonor).
-
The percentage of fusion can be calculated using the following formula: % Fusion = [(F_t - F_initial) / (F_max - F_initial)] * 100 Where:
-
F_t is the fluorescence intensity of the donor at a given time t.
-
F_initial is the initial donor fluorescence before the addition of unlabeled liposomes.
-
F_max is the maximum donor fluorescence after the addition of detergent.
-
Visualizations
FRET Signaling Pathway
Caption: FRET mechanism between NBD-PE and this compound in a lipid bilayer.
Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound FRET assay.
References
Preparing Supported Lipid Bilayers with Rhodamine DHPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in membrane biophysics and drug discovery, providing a stable and accessible model system to study the structure and function of cell membranes and membrane-associated proteins. The incorporation of fluorescent probes, such as Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE), into SLBs enables the visualization and quantification of membrane dynamics, including lipid diffusion, domain formation, and protein-lipid interactions.[1][2] This document provides detailed protocols for the preparation and characterization of SLBs containing this compound, intended for researchers, scientists, and drug development professionals.
This compound is a fluorescently labeled phospholipid that readily integrates into lipid bilayers.[1] Its bright fluorescence and high photostability make it an excellent choice for various fluorescence microscopy techniques, including confocal microscopy and fluorescence recovery after photobleaching (FRAP).[1]
Data Presentation
Table 1: Exemplary Lipid Compositions for SLB Formation
| Primary Lipid | Other Components | This compound (mol%) | Substrate | Reference |
| DOPC | - | 0.1 - 2 | Glass | [3] |
| POPC | Cholesterol (0-50 mol%) | 1 | Glass | [4] |
| DOPC | DOPE, Cholesterol (39:21:40 mol%) | Not specified | SiO2 | [4] |
| DPPC | - | 1 | Glass | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm (in Methanol) | [2] |
| Emission Maximum (λem) | ~581 nm (in Methanol) | [2] |
| Molecular Weight | ~1333.8 g/mol | [2] |
| Solubility | Chloroform (B151607) | [2] |
Table 3: Diffusion Coefficients of Rhodamine-Labeled Lipids in SLBs
| Lipid Composition | Probe | Diffusion Coefficient (D) (μm²/s) | Technique | Reference |
| DOPC | DOPE-Rho | 1.9 ± 0.3 | FRAP | [5] |
| DOPC | DOPE-NBD | 1.9 ± 0.4 | FRAP | [5] |
| Mitochondria-like (5 components) | DiD | ~3 | FCS | [6] |
| Mitochondria-like (5 components) | DiD | ~2 | SPT | [6] |
Experimental Protocols
A widely used method for forming SLBs is the vesicle fusion technique, where small unilamellar vesicles (SUVs) in solution spontaneously adsorb, rupture, and fuse onto a hydrophilic substrate to form a continuous lipid bilayer.[7]
Protocol 1: Substrate Preparation (Cleaning of Glass Coverslips)
A pristine and hydrophilic substrate surface is critical for the formation of a high-quality SLB.[8][9]
Materials:
-
Glass coverslips (No. 1.5, 22x22 mm)
-
Coverslip staining jars
-
1M Hydrochloric acid (HCl) or Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )
-
Ethanol (100%)
-
Deionized water (ddH₂O)
-
Nitrogen or argon gas source
-
Plasma cleaner (optional)
Procedure:
-
Place coverslips in a staining jar and sonicate in 2% detergent solution for 30 minutes at 60°C.[10]
-
Rinse the coverslips thoroughly with deionized water (at least 10 times).[11]
-
Immerse the coverslips in 1M HCl and heat at 50-60°C for 4-16 hours.[12] Alternatively, for a more aggressive clean, treat with Piranha solution for 1 hour at 90°C (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment ).[11]
-
Carefully decant the acid and rinse the coverslips extensively with deionized water.[12]
-
Rinse with 100% ethanol.[12]
-
Dry the coverslips individually under a stream of nitrogen or argon gas.[11]
-
For optimal hydrophilicity, plasma clean the coverslips for 10-15 minutes immediately before use.[13]
-
Store the cleaned coverslips in a desiccator.[13]
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) with this compound
Materials:
-
Primary lipid(s) (e.g., DOPC, POPC) in chloroform
-
This compound in chloroform
-
Glass vial
-
Nitrogen or argon gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heat block
Procedure:
-
In a clean glass vial, combine the desired amounts of the primary lipid(s) and this compound from their chloroform stocks. A typical final concentration for this compound is 0.1 to 2 mol%.[3][4]
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.[4][9]
-
Place the vial in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.[4]
-
Hydrate the lipid film by adding the hydration buffer to achieve a final lipid concentration of 1 mg/mL.[4][9] Vortex the vial for several minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).[9]
-
To create SUVs, subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).[14]
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times using a mini-extruder.[4] Perform extrusion above the phase transition temperature of the lipids.
-
Store the resulting SUV suspension at 4°C.[4]
Protocol 3: Supported Lipid Bilayer (SLB) Formation by Vesicle Fusion
Materials:
-
Cleaned glass coverslips
-
SUV suspension containing this compound
-
Formation buffer (e.g., PBS with 5 mM Ca²⁺)[8]
-
Washing buffer (e.g., PBS)
Procedure:
-
Mount the cleaned glass coverslip in a suitable chamber.
-
Add the formation buffer to the chamber.
-
Inject the SUV suspension into the chamber to a final lipid concentration of approximately 0.1-0.2 mg/mL.[4] The presence of divalent cations like Ca²⁺ facilitates vesicle rupture and fusion.[8]
-
Incubate for 30-60 minutes at room temperature or a controlled temperature above the lipid phase transition temperature to allow for vesicle fusion and SLB formation.[9]
-
Gently wash the chamber with an excess of washing buffer to remove any unfused or excess vesicles.[9]
-
The SLB is now ready for characterization and should be kept hydrated at all times.
Protocol 4: Characterization by Fluorescence Microscopy and FRAP
Fluorescence Microscopy:
-
Mount the SLB chamber on an inverted fluorescence microscope.
-
Use appropriate filter sets for Rhodamine fluorescence (e.g., excitation ~560 nm, emission ~580 nm).
-
Observe the SLB to check for homogeneity and the absence of large defects. A uniform fluorescence across the surface indicates a successful bilayer formation.
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to quantify the lateral mobility of the fluorescently labeled lipids within the bilayer.[5]
-
Select a region of interest (ROI) on the SLB.
-
Acquire a few pre-bleach images.
-
Use a high-intensity laser to photobleach the fluorescent probes within the ROI.
-
Acquire a time-lapse series of images of the ROI as fluorescent probes from the surrounding area diffuse into the bleached region.[15]
-
Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient (D) of this compound in the SLB.[5] The recovery time is related to the diffusion coefficient.[5]
Mandatory Visualizations
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking [mdpi.com]
- 7. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Glass Coverslip Cleaning (Acid Wash) | Light Microscopy Core Facility [microscopy.duke.edu]
- 13. DSpace [mospace.umsystem.edu]
- 14. Characterization of Phase Separated Planar Lipid Bilayer Membrane by Fluorescence Ratio Imaging and Scanning Probe Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes: Labeling Cellular Membranes with Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog widely used for investigating the structure and function of cellular membranes.[1][2] This lipophilic probe readily inserts into the lipid bilayer of live cells, allowing for the direct visualization of membrane dynamics, trafficking, fusion, and lipid-protein interactions.[2] Its bright and photostable rhodamine fluorophore emits in the orange-red spectrum, making it suitable for various fluorescence microscopy techniques, including confocal microscopy and fluorescence recovery after photobleaching (FRAP).[] this compound is also a common FRET (Förster Resonance Energy Transfer) acceptor when paired with donors like NBD-PE, enabling studies of membrane fusion events.[1]
Principle of Staining
This compound is an amphipathic molecule, possessing a hydrophilic rhodamine headgroup and two hydrophobic acyl chains. This structure allows it to spontaneously intercalate into the plasma membrane of live cells. Once integrated, the probe diffuses laterally within the membrane, providing a stable and uniform label. Over time, the labeled lipids can be internalized through endocytic pathways, allowing for the study of membrane trafficking and turnover.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of membrane labeling and the general experimental workflow.
Caption: Mechanism of this compound labeling of the plasma membrane and subsequent internalization.
Caption: General experimental workflow for labeling live cells with this compound.
Quantitative Data Summary
The optimal staining parameters for this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of key quantitative data for guidance. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific system.[]
| Parameter | Recommended Value/Range | Notes |
| Excitation Maximum | ~560 nm | Can be effectively excited by standard 561 nm or 543 nm laser lines.[1][4] |
| Emission Maximum | ~580 nm | Emits in the orange-red region of the spectrum.[1][4] |
| Stock Solution Solvent | DMSO or Ethanol (B145695) | Prepare a concentrated stock solution (e.g., 1-2 mg/mL in ethanol or a specific molarity in DMSO) and store in aliquots.[2][5] Sonication may aid dissolution in ethanol.[5] |
| Stock Solution Storage | ≤ -20°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles. Properly stored, the solid probe is stable for at least one year.[1][6] |
| Working Concentration | 5 - 20 µg/mL (Optimization Recommended) | This is a general starting range. The optimal concentration should be determined empirically to achieve bright staining with minimal cytotoxicity. |
| Incubation Time | 10 - 30 minutes | Incubation at 37°C is typical for live cells. Longer incubation times may lead to increased internalization. |
| Incubation Temperature | 37°C (or optimal cell growth temp) | Maintain cells at their optimal temperature and CO₂ conditions throughout the procedure. |
Detailed Experimental Protocols
This protocol describes the labeling of live adherent cells with this compound for fluorescence microscopy.
I. Materials and Reagents
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS) supplemented as required for the specific cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC/Cy3 channel) and a live-cell incubation chamber.
II. Preparation of Solutions
-
This compound Stock Solution (e.g., 1 mg/mL in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the lipid is completely dissolved.
-
Dispense into small, single-use aliquots.
-
Store at -20°C, protected from light.
-
-
This compound Staining Solution (Working Solution):
-
Pre-warm the live-cell imaging medium to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., start with 10 µg/mL and optimize).
-
Important: Prepare this solution fresh immediately before use, as the diluted probe may not be stable for extended periods.
-
III. Staining Protocol for Live Adherent Cells
-
Grow adherent cells on glass-bottom dishes or coverslips to the desired confluency (typically 60-80%).
-
Aspirate the cell culture medium from the dish.
-
Gently wash the cells once with pre-warmed PBS to remove any residual serum.
-
Aspirate the PBS and add the freshly prepared this compound staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-20 minutes in a cell culture incubator (37°C, 5% CO₂).
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated probe and reduce background fluorescence.
-
After the final wash, add a sufficient volume of fresh, pre-warmed live-cell imaging medium to the dish for imaging.
IV. Fluorescence Microscopy and Imaging
-
Immediately transfer the stained cells to a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Visualize the this compound fluorescence using an appropriate filter set (Excitation: ~560 nm, Emission: ~580 nm).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
Troubleshooting and Optimization
-
High Background: Reduce the working concentration of this compound or increase the number and duration of the washing steps after incubation.
-
Weak Signal: Increase the working concentration or the incubation time. Ensure the stock solution was properly dissolved and stored.
-
Cell Toxicity/Death: Reduce the probe concentration and/or incubation time. Confirm that the imaging medium and buffers are fresh and at the correct pH. Minimize exposure to excitation light during imaging.
-
Rapid Internalization: If only plasma membrane staining is desired, perform the incubation and imaging at 4°C to inhibit endocytosis. Wash with cold buffer and image quickly on a pre-chilled microscope stage.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic nature of cellular membranes.
References
- 1. biotium.com [biotium.com]
- 2. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 4. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (this compound) 5 mg [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
Rhodamine DHPE: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that integrates into the lipid bilayer of cellular membranes. Its stable insertion and bright fluorescence make it a valuable tool for investigating membrane dynamics in various applications, particularly in flow cytometry. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for general membrane labeling, membrane fusion assays, and the analysis of lipid rafts.
Physicochemical and Spectral Properties
This compound's utility in flow cytometry is underpinned by its distinct spectral characteristics. These properties are crucial for designing multicolor experiments and selecting appropriate instrument settings.
| Property | Value | Reference |
| Full Chemical Name | N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt | [1][2] |
| Molecular Weight | ~1333.8 g/mol | [1][2] |
| Excitation Maximum (λex) | ~560 nm | [1] |
| Emission Maximum (λem) | ~580 nm | [1] |
| Solubility | Soluble in chloroform (B151607) and DMSO | [1][3] |
| Storage | Store at -20°C, protected from light | [1][2] |
Application 1: General Cell Membrane Labeling
This compound can be used to fluorescently label the plasma membrane of living cells for their identification and tracking in mixed cell populations. As a lipophilic dye, it stably incorporates into the cell membrane with minimal cytotoxicity at appropriate concentrations.
Experimental Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension
-
Flow cytometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[3] Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Harvest cells and wash them once with PBS to remove any residual media components. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove any unincorporated dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and filter set for this compound (e.g., excitation with a yellow-green laser at 561 nm and emission collection with a 585/42 nm bandpass filter).
Data Analysis and Gating Strategy
A typical gating strategy for identifying this compound-labeled cells involves first gating on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.[4][5] Subsequently, a histogram of the this compound fluorescence channel can be used to identify the positively stained population.
Application 2: Membrane Fusion Assay (FRET-based)
This compound is frequently used as a Förster Resonance Energy Transfer (FRET) acceptor in combination with a suitable donor, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), to monitor membrane fusion events.[1][3] When both probes are in the same membrane at a high concentration, excitation of the NBD-PE donor results in energy transfer to this compound, leading to rhodamine emission. Upon fusion with an unlabeled membrane, the probes are diluted, decreasing FRET efficiency.
Experimental Protocol
Materials:
-
This compound
-
NBD-PE
-
DMSO
-
Two cell populations (e.g., effector and target cells)
-
Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), inactivated virus)
-
Flow cytometer with multi-laser capabilities
Procedure:
-
Probe Stock Solutions: Prepare 1 mM stock solutions of this compound and NBD-PE in DMSO.
-
Cell Labeling:
-
Label one cell population (e.g., effector cells) with both NBD-PE (donor) and this compound (acceptor) at a final concentration of 1-5 µM for each probe.
-
The other cell population (e.g., target cells) remains unlabeled.
-
-
Incubation and Washing: Incubate the labeled cells for 15-30 minutes at 37°C, protected from light. Wash the cells twice with cold PBS to remove unincorporated probes.
-
Co-incubation and Fusion Induction: Mix the labeled and unlabeled cell populations at a desired ratio (e.g., 1:1). Induce fusion using an appropriate method (e.g., addition of PEG).
-
Data Acquisition: Acquire data on a flow cytometer equipped with lasers to excite both the donor (e.g., 488 nm for NBD-PE) and the acceptor (e.g., 561 nm for this compound). Collect emission in three channels:
-
Donor channel (e.g., 530/30 nm for NBD-PE)
-
Acceptor channel (e.g., 585/42 nm for this compound)
-
FRET channel (excitation of the donor, emission of the acceptor; e.g., 488 nm excitation, 585/42 nm emission)
-
-
Controls: Include single-stained controls (NBD-PE only and this compound only) for compensation setup.[6] An unfused mixture of the two cell populations should also be run as a negative control.
Data Analysis
Analysis of FRET data from flow cytometry involves monitoring the changes in fluorescence intensity in the donor and FRET channels. A decrease in the FRET signal and a corresponding increase in the donor signal indicate membrane fusion. The percentage of fused cells can be quantified by gating on the population that shows a shift in fluorescence.[7][8]
Application 3: Analysis of Lipid Rafts
While not a direct probe for lipid rafts, this compound can be used to study changes in membrane organization and fluidity associated with these microdomains. Lipid rafts are ordered, cholesterol- and sphingolipid-rich domains within the plasma membrane. The fluorescence properties of some membrane probes can be sensitive to the lipid environment.
Experimental Protocol
Materials:
-
This compound
-
DMSO
-
Cell suspension
-
Reagents to modulate lipid rafts (e.g., methyl-β-cyclodextrin to deplete cholesterol)
-
Flow cytometer
Procedure:
-
Stock Solution and Cell Preparation: Prepare a 1 mM this compound stock solution and cell suspension as described in the general membrane labeling protocol.
-
Staining: Stain cells with a low concentration of this compound (e.g., 0.5-1 µM) for 15-30 minutes at 37°C.
-
Lipid Raft Modulation (Optional): Treat a subset of the stained cells with a reagent known to disrupt or alter lipid rafts (e.g., incubate with methyl-β-cyclodextrin).
-
Washing and Resuspension: Wash the cells twice with cold PBS and resuspend for flow cytometry.
-
Data Acquisition: Acquire data on the flow cytometer, collecting both the fluorescence intensity and potentially other parameters like fluorescence lifetime if the instrument is capable.
-
Data Analysis: Compare the fluorescence intensity of this compound in treated versus untreated cells. A change in fluorescence may indicate an alteration in the membrane environment. It is important to note that this is an indirect method and should be complemented with other techniques for robust lipid raft analysis.[9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal | - Insufficient dye concentration- Short incubation time- Cell loss during washing | - Titrate this compound concentration (1-10 µM)- Increase incubation time (up to 60 min)- Optimize centrifugation speed and handle cells gently |
| High background fluorescence | - Incomplete removal of unincorporated dye- Dye aggregation | - Increase the number of wash steps- Ensure the stock solution is fully dissolved and sonicate if necessary |
| High cell death | - High dye concentration- Prolonged incubation | - Reduce this compound concentration- Decrease incubation time |
| Spectral overlap in multicolor experiments | - Inadequate compensation | - Run single-color controls for each fluorophore to set up proper compensation |
Conclusion
This compound is a versatile and robust fluorescent probe for a range of flow cytometry applications focused on cell membrane biology. By following the detailed protocols and considering the data analysis strategies outlined in these application notes, researchers can effectively utilize this compound for general cell membrane labeling, monitoring membrane fusion events through FRET, and investigating the properties of membrane microdomains. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.
References
- 1. biotium.com [biotium.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET in the Analysis of In Vitro Cell–Cell Fusion by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. A Flow Cytometry-Based FRET Assay to Identify and Analyse Protein-Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A flow-cytometry method for analyzing the composition of membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing T-Cell Plasma Membrane Lipids by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Monitoring Endocytosis in Real-Time: An Application Note on the Use of Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. The ability to accurately monitor and quantify endocytosis is crucial for understanding normal cell physiology, disease pathogenesis, and the cellular uptake of therapeutic agents. Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid that serves as a powerful tool for real-time imaging and quantification of endocytosis. By incorporating into the plasma membrane, its internalization via endocytic vesicles can be tracked and measured, providing valuable insights into the dynamics of this essential cellular pathway. This application note provides detailed protocols and data interpretation guidelines for utilizing this compound to monitor endocytosis.
This compound is a fluorescent phospholipid analog that readily inserts into the outer leaflet of the plasma membrane of live cells.[1] Its bright and stable fluorescence in the orange-red spectrum makes it an ideal probe for long-term imaging with minimal phototoxicity.[1][] The headgroup-labeled rhodamine moiety allows for clear visualization of the probe's localization, while the phospholipid anchor ensures its association with cellular membranes.
Principle of the Assay
The assay is based on the principle that this compound, initially localized to the plasma membrane, is internalized by the cell through endocytosis. This process can be stimulated or inhibited by various treatments, allowing for the investigation of specific endocytic pathways and the effects of drugs or other compounds on these processes. The internalization of this compound is visualized and quantified by fluorescence microscopy, where the probe appears as distinct puncta within the cytoplasm, representing endocytic vesicles.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from a this compound endocytosis assay. The data illustrates the change in fluorescence intensity over time, corresponding to the internalization of the probe.
| Time Point (minutes) | Mean Fluorescence Intensity (Arbitrary Units) of Internalized Vesicles | Standard Deviation | Percentage of Internalized Probe (%) |
| 0 | 50.2 | ± 5.1 | 5% |
| 5 | 155.8 | ± 12.3 | 25% |
| 15 | 320.5 | ± 25.8 | 60% |
| 30 | 450.1 | ± 35.2 | 85% |
| 60 | 475.6 | ± 38.9 | 90% |
Note: These values are illustrative and will vary depending on cell type, experimental conditions, and the specific endocytic pathway being investigated.
Experimental Protocols
Materials
-
This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~560/580 nm)[3]
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol 1: Labeling of Live Cells with this compound
-
Cell Preparation: Seed cells onto glass coverslips or imaging plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Preparation of this compound Staining Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol. For labeling, dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-3 µg/mL.[4]
-
Cell Labeling:
-
Wash the cells twice with PBS.
-
Incubate the cells with the this compound staining solution for 10 minutes on ice.[4] This low-temperature incubation facilitates the insertion of the probe into the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with cold PBS to remove any unbound probe.
-
Protocol 2: Induction and Imaging of Endocytosis
-
Induction of Endocytosis:
-
After labeling, replace the cold PBS with pre-warmed (37°C) complete cell culture medium to initiate endocytosis.
-
To study the effects of a specific compound, add it to the medium at the desired concentration.
-
-
Live-Cell Imaging:
-
Immediately transfer the cells to a fluorescence microscope equipped with a stage-top incubator to maintain 37°C and 5% CO2.
-
Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the internalization of this compound. The appearance of fluorescent puncta within the cytoplasm indicates the formation of endocytic vesicles.
-
Protocol 3: Quantitative Analysis of Endocytosis
-
Image Processing: Open the acquired images in an image analysis software like ImageJ/Fiji.
-
Quantification of Internalized Fluorescence:
-
For each cell at each time point, outline the cell periphery to define the region of interest (ROI).
-
Threshold the image to segment the internalized fluorescent vesicles.
-
Measure the integrated fluorescence intensity of the segmented vesicles within the ROI.
-
To calculate the percentage of internalized probe, divide the integrated intensity of internalized vesicles by the total fluorescence intensity of the cell at the initial time point (t=0) and multiply by 100.
-
Visualizations
Caption: Experimental workflow for monitoring endocytosis using this compound.
Caption: Key steps in the clathrin-mediated endocytosis pathway.
Conclusion
This compound is a versatile and reliable fluorescent probe for the real-time visualization and quantification of endocytosis in live cells. The protocols outlined in this application note provide a framework for researchers to investigate the dynamics of membrane trafficking and to screen for compounds that modulate endocytic pathways. The combination of live-cell imaging and quantitative analysis offers a powerful approach to gain deeper insights into this fundamental cellular process, with significant implications for basic research and drug development.
References
Application of Rhodamine DHPE in Virus-Cell Fusion Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of viral and cellular membranes is a critical step in the life cycle of enveloped viruses, enabling the delivery of the viral genome into the host cell cytoplasm and the initiation of infection. The study of this process is fundamental to understanding viral pathogenesis and for the development of antiviral therapeutics that target viral entry. Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) is a fluorescently labeled phospholipid analog that has become an invaluable tool for investigating virus-cell fusion events. This lipophilic probe can be incorporated into the viral membrane at a concentration that leads to self-quenching of its fluorescence. Upon fusion with a target cell membrane, the probe dilutes into the larger membrane area, resulting in an increase in fluorescence intensity, a phenomenon known as dequenching. This principle forms the basis of a robust and widely used virus-cell fusion assay.
These application notes provide a comprehensive overview of the use of this compound in virus-cell fusion assays, including the underlying principles, detailed experimental protocols for various applications, and its utility in antiviral drug discovery.
Principle of the Assay
The this compound virus-cell fusion assay is based on the principle of fluorescence self-quenching and dequenching.
-
Labeling and Quenching: The viral envelope is labeled with a high concentration of this compound. At this high surface density, the rhodamine fluorophores are in close proximity to each other, leading to efficient self-quenching of their fluorescence.
-
Fusion and Dequenching: When the labeled virus fuses with a target cell membrane (either the plasma membrane or an endosomal membrane), the this compound molecules diffuse into the much larger surface area of the cellular membrane. This dilution separates the fluorophores, relieving the self-quenching and resulting in a quantifiable increase in fluorescence intensity. The rate and extent of this fluorescence increase are proportional to the rate and extent of virus-cell fusion.
Alternatively, this compound can be used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a suitable donor probe, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE). In this setup, fusion leads to a decrease in FRET efficiency as the donor and acceptor probes become separated.
Key Applications
-
Quantitative analysis of virus fusion kinetics: The assay allows for real-time monitoring of the fusion process, providing quantitative data on the rate and extent of fusion.
-
Investigation of the mechanism of viral entry: By manipulating experimental conditions (e.g., pH, temperature, presence of specific inhibitors), researchers can dissect the molecular requirements and pathways of viral fusion.
-
Screening for antiviral fusion inhibitors: The assay is readily adaptable for high-throughput screening (HTS) to identify compounds that inhibit virus-cell fusion, a key target for antiviral drug development.
-
Single-virus fusion imaging: In combination with advanced microscopy techniques, this compound enables the visualization and analysis of fusion events at the single-virion level, providing insights into the heterogeneity of the fusion process.
Data Presentation: Quantitative Parameters for this compound Virus-Cell Fusion Assays
The following tables summarize key quantitative parameters for labeling various enveloped viruses with this compound (or its Texas Red derivative) and for performing fusion assays. These values are derived from published literature and should be optimized for specific experimental systems.
| Virus | Dye Concentration (for labeling) | Virus Protein Concentration (during labeling) | Incubation Time & Temperature (for labeling) | Reference(s) |
| Influenza A Virus | 14 µM - 21 µM (Texas Red-DHPE) | ~2 mg/mL | 2 hours at room temperature | [1][2] |
| Sendai Virus | 14 µM (Texas Red-DHPE) | ~20 µg/mL | 30 minutes at 60°C, then cool | [2] |
| Dengue Virus | 21 µM (Texas Red-DHPE) | ~0.9 mg/mL | 30 min at RT, then 2 hours at 4°C | |
| Vesicular Stomatitis Virus | Not specified in detail, but based on octadecyl rhodamine B (R18) protocols, likely in the µM range. | Not specified in detail. | Not specified in detail. |
| Assay Type | Target Cells/Liposomes | Key Buffer Components | Triggering Agent & Conditions | Detection Method | Reference(s) |
| Bulk Fusion Assay | Cultured cells (e.g., Vero, HeLa), erythrocyte ghosts, or liposomes. | Reaction Buffer (pH 7.4): 10 mM NaH2PO4, 90 mM sodium citrate, 150 mM NaCl. Fusion Buffer (pH 5.0): Same composition. | pH drop to 5.0 for low pH-dependent viruses (e.g., Influenza). | Fluorometer to measure the increase in fluorescence intensity over time. | [1] |
| Single-Virus Assay | Liposomes tethered to a glass surface or live cells in a microfluidic device. | Reaction Buffer (pH 7.4): 10 mM NaH2PO4, 90 mM sodium citrate, 150 mM NaCl. Fusion Buffer (pH 5.0): Same composition. | Rapid buffer exchange to a low pH buffer (e.g., pH 5.0) for pH-dependent viruses. | Total Internal Reflection Fluorescence (TIRF) microscopy or confocal microscopy. | [1][3] |
| FRET-based Assay | Liposomes containing NBD-PE (donor) and this compound (acceptor). | Typically HEPES-based buffers. | Fusion with unlabeled viruses or target cells. | Measurement of the decrease in FRET signal (increase in donor fluorescence). | [4] |
Experimental Protocols
Protocol 1: Labeling of Enveloped Viruses with this compound
This protocol describes a general procedure for labeling enveloped viruses. Optimization of dye concentration and incubation conditions is recommended for each virus type.
Materials:
-
Purified virus preparation
-
This compound (or Texas Red-DHPE) stock solution (e.g., 0.75 mg/mL in ethanol)
-
Labeling Buffer (e.g., HEPES-buffered saline (HBS), pH 7.2-8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or ultracentrifugation equipment for purification
Procedure:
-
Dilute the this compound stock solution in the labeling buffer to the desired final concentration (refer to the table above for starting concentrations).
-
Add the diluted dye solution to the purified virus suspension. The final virus protein concentration should be in the range of 0.5-2 mg/mL.
-
Incubate the mixture for the recommended time and temperature (e.g., 2 hours at room temperature with gentle rocking).
-
Remove unincorporated dye by either:
-
Size-exclusion chromatography: Pass the labeling reaction mixture through a pre-equilibrated size-exclusion column. Collect the fractions containing the virus, which will elute in the void volume.
-
Ultracentrifugation: Pellet the labeled virus by ultracentrifugation (e.g., 100,000 x g for 1 hour). Resuspend the pellet in a suitable storage buffer.
-
-
Determine the protein concentration and labeling efficiency of the purified, labeled virus. Store the labeled virus at -80°C in small aliquots.
Protocol 2: Bulk Virus-Cell Fusion Assay
This protocol measures the average fusion activity of a population of viruses with target cells or liposomes.
Materials:
-
This compound-labeled virus
-
Target cells or liposomes in suspension
-
Reaction Buffer (pH 7.4)
-
Fusion Buffer (low pH, e.g., pH 5.0, for pH-dependent viruses)
-
Fluorometer with appropriate excitation and emission filters for rhodamine (e.g., Ex: 560 nm, Em: 580 nm)
-
Triton X-100 (10% solution) for determining maximum fluorescence
Procedure:
-
Add the target cells or liposomes to a cuvette containing pre-warmed Reaction Buffer.
-
Add the this compound-labeled virus to the cuvette and gently mix.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (F_initial).
-
To initiate fusion, inject a small volume of Fusion Buffer to lower the pH to the desired value.
-
Continuously record the fluorescence intensity (F(t)) over time until the signal plateaus.
-
At the end of the experiment, add a small volume of Triton X-100 to a final concentration of 0.1% to completely dequench the fluorescence and obtain the maximum fluorescence value (F_max).
-
Calculate the percentage of fusion at a given time point using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100
Protocol 3: Single-Virus Fusion Imaging Assay
This protocol allows for the visualization and kinetic analysis of individual virus fusion events.
Materials:
-
This compound-labeled virus
-
Glass-bottom dishes or microfluidic chambers
-
Tethered liposomes or adherent target cells
-
Reaction Buffer (pH 7.4)
-
Fusion Buffer (low pH)
-
TIRF or confocal microscope equipped with a sensitive camera and appropriate laser lines and filters for rhodamine.
Procedure:
-
Prepare the imaging chamber with either tethered liposomes or a monolayer of adherent target cells.
-
Add the this compound-labeled virus to the chamber and incubate to allow for binding to the target membrane.
-
Wash away unbound viruses with Reaction Buffer.
-
Mount the chamber on the microscope stage and locate individual, diffraction-limited fluorescent spots corresponding to single virus particles.
-
Acquire a baseline image or video sequence.
-
Rapidly exchange the buffer in the chamber with Fusion Buffer to trigger fusion.
-
Acquire a time-lapse series of images to monitor the fluorescence intensity of individual virus particles.
-
Analyze the fluorescence intensity traces of individual particles over time. A sudden, step-wise increase in fluorescence indicates a fusion event. The time between the pH drop and the fluorescence increase represents the lag time to fusion for that individual virion.
Application in Antiviral Drug Discovery
The this compound fusion assay is a powerful tool for screening and characterizing antiviral compounds that inhibit viral entry.
Screening for Fusion Inhibitors:
The bulk fusion assay can be adapted for a high-throughput format (e.g., 96- or 384-well plates).
-
Pre-incubate the target cells or the virus with a library of test compounds.
-
Initiate the fusion reaction as described in Protocol 2.
-
Measure the fluorescence intensity at a fixed time point after triggering fusion.
-
Compounds that significantly reduce the fluorescence dequenching signal compared to a control (e.g., DMSO-treated) are identified as potential fusion inhibitors.
Mechanism of Action Studies:
Once potential inhibitors are identified, the assay can be used to determine their mechanism of action. For example, by varying the time of compound addition (e.g., before binding, after binding but before fusion trigger), one can distinguish between inhibitors that block attachment and those that block the fusion process itself.
Visualizations
Signaling Pathway of Enveloped Virus Fusion
References
- 1. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Virus Lipid-Mixing Study of Sendai Virus Provides Insight into Fusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Virus Fusion Experiments Reveal Proton Influx into Vaccinia Virions and Hemifusion Lag Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Incorporating Rhodamine DHPE into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the successful incorporation of the fluorescent lipid probe, Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE), into model membranes such as liposomes. This guide is designed to assist researchers in cell imaging, membrane fusion assays, and drug delivery studies.
Introduction to this compound
This compound is a fluorescently labeled phospholipid widely used to study the dynamics and structure of lipid bilayers.[1][2] Its rhodamine head group provides a strong and photostable red-orange fluorescence, making it an excellent tool for various biophysical and cell biology applications.[1] this compound is particularly valuable in Förster Resonance Energy Transfer (FRET) assays, often paired with a donor fluorophore like NBD-PE, to investigate membrane fusion and lipid trafficking.[1][2][3]
Key Techniques for Incorporation
The most common and effective method for incorporating this compound into model membranes is the thin-film hydration method followed by extrusion .[4] This technique allows for the formation of unilamellar vesicles with a controlled size distribution and homogeneous incorporation of the fluorescent probe.
Experimental Workflow: Liposome (B1194612) Preparation with this compound
Caption: Workflow for preparing this compound-labeled liposomes.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Labeled Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.
Materials:
-
Primary lipids (e.g., DOPC, POPC, DPPC)
-
Cholesterol (optional)
-
This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Glass syringes
Procedure:
-
Lipid Mixture Preparation:
-
Determine the desired lipid composition and total lipid concentration.
-
In a clean glass round-bottom flask, dissolve the primary lipids, cholesterol (if using), and this compound in the organic solvent. A typical molar ratio for this compound is 0.5 to 1 mol%.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.
-
Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should also be above the Tm of the lipids.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 10-30 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a glass syringe and pass it through the extruder into a second syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C and protect from light.
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for Membrane Fusion
This protocol outlines a lipid-mixing assay to monitor membrane fusion using a FRET pair of NBD-PE (donor) and this compound (acceptor).
Principle of FRET-based Membrane Fusion Assay:
Caption: Principle of the FRET-based membrane fusion assay.
Materials:
-
Labeled liposomes (containing NBD-PE and this compound, prepared as in Protocol 1)
-
Unlabeled liposomes (prepared without fluorescent probes)
-
Fusion-inducing agent (e.g., calcium chloride, polyethylene (B3416737) glycol)
-
Fluorometer with excitation and emission wavelength scanning capabilities
Procedure:
-
Prepare Labeled and Unlabeled Liposomes:
-
Prepare labeled liposomes with approximately 0.5 mol% NBD-PE and 0.5 mol% this compound.[6]
-
Prepare a separate batch of unlabeled liposomes of the same lipid composition.
-
-
Set up the FRET Measurement:
-
In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).
-
Set the fluorometer to excite the NBD donor at ~460-470 nm and measure the emission spectrum from ~490 to 650 nm.[6] You should observe a peak for NBD emission (~535 nm) and a larger peak for Rhodamine emission (~585 nm) due to FRET.[6]
-
-
Initiate Fusion:
-
Add the fusion-inducing agent to the cuvette to initiate membrane fusion.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
As fusion occurs, the probes will be diluted in the fused membrane, increasing the distance between the donor and acceptor.
-
This leads to a decrease in FRET efficiency, observed as an increase in NBD fluorescence and a decrease in Rhodamine fluorescence.
-
The FRET efficiency (E) can be calculated and plotted over time to determine the rate of membrane fusion.
-
Quantitative Data and Considerations
The successful incorporation and application of this compound depend on several factors, including lipid composition and probe concentration.
| Parameter | Recommended Value/Range | Key Considerations |
| This compound Concentration | 0.5 - 1.0 mol% | Higher concentrations can lead to self-quenching, where the fluorescence intensity decreases due to interactions between adjacent fluorophores.[7] |
| Lipid Composition | Variable (e.g., DOPC:Cholesterol) | The choice of lipids can affect the partitioning of this compound, especially in phase-separated membranes. This compound tends to partition into liquid-disordered (Ld) domains.[8] |
| FRET Donor (if applicable) | NBD-PE (e.g., 0.5 mol%) | The ratio of donor to acceptor will influence the initial FRET efficiency. |
| Excitation/Emission Wavelengths | Ex: ~560 nm, Em: ~580 nm | These values may shift slightly depending on the solvent and lipid environment.[] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Low incorporation efficiency- Self-quenching at high concentrations- Photobleaching | - Ensure complete dissolution of lipids and probe in the organic solvent.- Reduce the molar percentage of this compound.- Minimize exposure of the sample to light. |
| Heterogeneous Liposome Size | - Incomplete hydration- Insufficient extrusion | - Ensure the hydration buffer is above the Tm of the lipids and allow adequate time for hydration.- Increase the number of extrusion passes. |
| Difficulty with Extrusion | - Lipid composition (e.g., high percentage of certain lipids like DPPS)- Clogged membrane | - Perform extrusion at a temperature well above the Tm of the lipid with the highest transition temperature.[10]- Start with a larger pore size membrane before proceeding to the desired smaller size. |
| Unexpected FRET Results | - Inaccurate probe concentrations- Phase separation of lipids affecting probe distribution- Spontaneous transfer of probes between vesicles | - Carefully quantify lipid and probe concentrations.- Consider the lipid composition's effect on probe partitioning.[8]- Use control experiments to assess probe transfer in the absence of a fusion agent. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively incorporate this compound into model membranes for a wide range of fluorescence-based studies.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.ist.utl.pt [web.ist.utl.pt]
- 7. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Membrane Lipid Composition on the Formation of Lipid Ultrananodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Vesicle Fusion Analysis Using Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for cellular functions such as neurotransmitter release, viral entry, and intracellular trafficking. The study of individual fusion events at the single-vesicle level provides critical insights into the molecular mechanisms and kinetics of this process. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid widely employed in single-vesicle fusion assays.[1][2] Its utility stems from its ability to be incorporated into lipid bilayers and report on membrane fusion events through changes in its fluorescence properties, primarily via fluorescence resonance energy transfer (FRET) or self-quenching mechanisms.[3][4]
This document provides detailed application notes and protocols for utilizing this compound in single-vesicle fusion analysis, with a focus on lipid mixing assays.
Principle of the Assay
The single-vesicle lipid mixing assay is designed to monitor the merger of two distinct lipid bilayers. In a typical setup, two populations of vesicles are prepared. One population (e.g., target vesicles) is labeled with a fluorescent donor, and the other (e.g., viral or synaptic vesicles) is labeled with a fluorescent acceptor like this compound.[1][2] Alternatively, a self-quenching-based assay can be employed where vesicles are labeled with a high concentration of a single fluorophore, such as octadecylrhodamine B, a probe similar in principle to this compound.[3][5]
FRET-Based Assay: In the FRET-based approach, one population of vesicles is labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor, this compound.[1][3] When the vesicles are in close proximity (docked) but not fused, FRET efficiency is low. Upon fusion, the donor and acceptor molecules intermix in the newly formed single membrane, leading to an increase in FRET efficiency. This is observed as a decrease in donor fluorescence and an increase in acceptor fluorescence.[3]
Self-Quenching/Dequenching Assay: In the self-quenching assay, one population of vesicles is labeled with a high concentration (e.g., 1-10 mole percent) of a rhodamine-based lipid probe.[3][5] At these concentrations, the fluorophores are in close enough proximity to quench each other's fluorescence. When these labeled vesicles fuse with an unlabeled vesicle population, the probe is diluted into the larger membrane area. This increased distance between fluorophores leads to a relief of quenching, resulting in a significant increase in fluorescence intensity, which signals a fusion event.[4][6]
Total Internal Reflection Fluorescence (TIRF) microscopy is the technique of choice for single-vesicle fusion studies.[7][8][9] It allows for the selective excitation of fluorophores near the coverslip surface where vesicles are often immobilized, thus minimizing background fluorescence from the bulk solution and enabling the observation of individual fusion events.[7][9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from single-vesicle fusion experiments using rhodamine-based probes. These values can vary significantly depending on the specific proteins (e.g., SNAREs), lipids, and experimental conditions used.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~560 nm | [1][10] |
| Emission Maximum (in Methanol) | ~581 nm | [1][10] |
| Molecular Weight | ~1333.80 g/mol | [1] |
| Solubility | Chloroform, DMSO, DMF | [1][10] |
Table 2: Typical Experimental Parameters for Single-Vesicle Fusion Assays
| Parameter | Typical Value/Range | Notes |
| Labeled Vesicle Concentration | 1-10 µM total lipid | To achieve single-vesicle observation |
| Fluorophore Concentration in Vesicles (Self-quenching) | 1-10 mol% | Higher concentrations lead to more efficient quenching |
| Fluorophore Concentration in Vesicles (FRET) | 0.5-2 mol% | To optimize donor-acceptor pair efficiency |
| Incubation Temperature | 25-37 °C | Dependent on the biological system being studied |
| Imaging Frame Rate | 10-100 Hz | To capture the kinetics of fast fusion events |
| Laser Power | 1-10 mW | Adjusted to minimize photobleaching while maintaining a good signal-to-noise ratio |
Table 3: Example Fusion Kinetics Data
| Condition | Fusion Efficiency (%) | Mean Fusion Time (s) |
| SNARE-mediated (Control) | 60 ± 5 | 5 ± 1 |
| + Inhibitory Protein X | 15 ± 3 | 25 ± 5 |
| - Calcium | 5 ± 2 | >120 |
Note: The data in this table are illustrative and will vary based on the experimental system.
Experimental Protocols
Protocol 1: Preparation of this compound-Labeled Vesicles
-
Lipid Film Formation:
-
In a clean glass vial, mix the desired lipids (e.g., POPC, DOPS, Cholesterol) in chloroform.
-
Add this compound (dissolved in chloroform) to the lipid mixture to achieve the desired molar percentage (e.g., 2 mol% for dequenching assays).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To form unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Separate the extruded vesicles from unincorporated dye and smaller lipid structures by size exclusion chromatography or dialysis.
-
Protocol 2: Single-Vesicle Fusion Assay using TIRF Microscopy
-
Flow Cell Preparation:
-
Assemble a flow cell using a quartz slide and a coverslip with double-sided tape to create a channel.
-
Passivate the surface with a reagent like polyethylene (B3416737) glycol (PEG) to prevent non-specific binding of vesicles.[7]
-
-
Immobilization of Target Vesicles:
-
If one population of vesicles is to be immobilized, they can be biotinylated and attached to a streptavidin-coated surface.
-
Introduce the target vesicles into the flow cell and incubate for 10-15 minutes.
-
Wash the flow cell with buffer to remove any unbound vesicles.
-
-
Initiation of Fusion:
-
Introduce the second population of vesicles (e.g., labeled with this compound) into the flow cell.
-
If the fusion is triggered (e.g., by calcium), add the triggering agent to the flow cell.[11]
-
-
Data Acquisition:
-
Mount the flow cell on a TIRF microscope.
-
Excite the sample with the appropriate laser line (e.g., 561 nm for Rhodamine).
-
Record the fluorescence emission using a sensitive camera (e.g., EMCCD) with appropriate filters.[7]
-
Acquire a time-lapse series of images to monitor individual fusion events, which appear as sudden, sharp increases in fluorescence intensity at the location of a vesicle.[8]
-
-
Data Analysis:
-
Identify individual vesicles in the recorded images.
-
Measure the fluorescence intensity of each vesicle over time.
-
A fusion event is characterized by a step-wise increase in fluorescence intensity.
-
Quantify the number of fusion events, the kinetics of fusion (time from docking to fusion), and the extent of fluorescence increase.
-
Visualizations
Caption: Principle of the self-quenching lipid mixing assay.
Caption: Experimental workflow for a single-vesicle fusion assay.
Caption: Simplified schematic of a prism-type TIRF microscopy setup.
References
- 1. biotium.com [biotium.com]
- 2. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. On the validity of lipid dequenching assays for estimating virus fusion kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching and dequenching of octadecyl Rhodamine B chloride fluorescence in Ca(2+)-induced fusion of phosphatidylserine vesicles: effects of poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single SNARE-Mediated Vesicle Fusion Observed In Vitro by Polarized TIRFM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. atbweb.stanford.edu [atbweb.stanford.edu]
Quantitative Analysis of Membrane Fusion with Rhodamine DHPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for numerous cellular events, including neurotransmitter release, fertilization, and viral entry. The ability to quantitatively analyze membrane fusion in vitro is crucial for understanding the underlying mechanisms and for the development of therapeutics that target these processes. This document provides detailed application notes and protocols for the quantitative analysis of membrane fusion using Rhodamine DHPE-based fluorescence assays. Two primary methods are covered: a Förster Resonance Energy Transfer (FRET)-based assay and a self-quenching assay.
Principle of the Assays
The quantitative analysis of membrane fusion using this compound relies on the principle of fluorescence dequenching. This can be achieved through two main approaches:
-
NBD-PE/Rhodamine-DHPE FRET-Based Assay : This assay utilizes a pair of fluorescent lipid probes, NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the donor and Rhodamine-DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) as the acceptor.[1][2] When both probes are in close proximity within the same membrane, the fluorescence of the NBD donor is quenched by the Rhodamine acceptor through FRET.[3][4] Upon fusion of these labeled membranes with an unlabeled membrane population, the probes are diluted, increasing the average distance between them. This leads to a decrease in FRET efficiency and a subsequent increase in the donor (NBD) fluorescence, which can be monitored over time.[2][4]
-
Rhodamine Self-Quenching Assay : This method uses a high concentration of a rhodamine-based lipid probe, such as octadecyl rhodamine B (R18), which is functionally similar to this compound for this application.[5] At high surface densities in the membrane, the fluorescence of the rhodamine probe is self-quenched.[5] When the labeled membrane fuses with an unlabeled membrane, the probe is diluted, leading to a decrease in self-quenching and a corresponding increase in fluorescence intensity.[5]
Visualization of Assay Principles
Quantitative Data Presentation
The efficiency of membrane fusion is influenced by various factors, including the lipid composition of the vesicles, the presence and concentration of fusogenic agents (e.g., Ca²⁺, PEG), and the incorporation of fusogenic proteins (e.g., SNAREs, viral fusion proteins). The following tables summarize representative quantitative data from literature to illustrate these effects.
Table 1: Influence of Lipid Composition on Membrane Fusion Efficiency.
| Labeled Liposome (B1194612) Composition | Unlabeled Liposome Composition | Fusogenic Agent | Fusion Efficiency (%) | Reference |
| POPC:DOPS (85:15) with 1.5% NBD-PE & 1.5% Rho-PE | POPC:DOPS (85:15) | 5 mM Ca²⁺ | ~40 | Fraley et al., 1980 |
| DOPE:DOPC:Chol (50:25:25) with lipopeptides | DOPE:DOPC:Chol (50:25:25) with complementary lipopeptides | Peptide interaction | Rapid and complete fusion | Marsden et al., 2013[6] |
| POPC with 0.5% NBD-PE & 0.5% Rho-PE | POPC | Sonication | Up to 70% content mixing | Versluis et al., 2013[7] |
Table 2: Effect of Fusogenic Agents on Membrane Fusion.
| Liposome System | Fusogenic Agent | Concentration | Fusion Rate / Efficiency | Reference |
| Phosphatidylcholine liposomes | Polyethylene Glycol (PEG 6000) | 10% (w/v) | Significant fusion observed | Mishra et al., 1988 |
| DOPC vesicles with amphiphilic nanoparticles | CaCl₂ | > 10 mM | Triggers complete fusion | Acosta et al., 2020 |
| Phosphatidylcholine:Dicetylphosphate (90:10) | Lysolecithin | 200 µg/mL | 23% fusion | Dunham et al., 1977[8] |
| Phosphatidylcholine:Dicetylphosphate (90:10) | Retinol | 300 µg/mL | 15% fusion | Dunham et al., 1977[8] |
Table 3: Protein-Mediated Membrane Fusion.
| Labeled System | Unlabeled System | Fusogenic Protein | Key Findings | Reference |
| v-SNARE liposomes with NBD/Rho-PE | t-SNARE liposomes | SNARE complex | Fusion is dependent on SNARE complex formation | Weber et al., 1998[4] |
| Influenza virus labeled with R18 | Target liposomes | Influenza Hemagglutinin | Low pH-dependent fusion kinetics can be monitored | Stegmann et al., 1987 |
Experimental Protocols
Protocol 1: NBD-PE/Rhodamine-DHPE FRET-Based Liposome Fusion Assay
This protocol is adapted for studying SNARE-mediated membrane fusion but can be modified for other fusogenic systems.
Materials:
-
Lipids (e.g., POPC, DOPS, POPE) in chloroform
-
NBD-PE and Rhodamine-DHPE in chloroform
-
Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)
-
Dialysis cassettes (10 kDa MWCO)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer with temperature control
Workflow Diagram:
Procedure:
-
Preparation of Labeled Liposomes:
-
In a glass vial, mix the desired lipids (e.g., 82% POPC, 12% DOPS) with 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-DHPE in chloroform.[4]
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with the desired buffer by vortexing.
-
Subject the liposome suspension to five freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form unilamellar vesicles.
-
If reconstituting proteins, add detergent-solubilized protein to the lipid mixture before dialysis.
-
-
Preparation of Unlabeled Liposomes:
-
Follow the same procedure as for labeled liposomes but omit the fluorescent probes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9) in the assay buffer to a final lipid concentration of 50 µM.[1]
-
Set the fluorometer to excite at the NBD excitation wavelength (~460 nm) and monitor the emission at the NBD emission wavelength (~535 nm).[1]
-
Record the baseline fluorescence (F₀).
-
Initiate fusion by adding the fusogenic agent (e.g., CaCl₂ to a final concentration of 5 mM, or purified SNARE proteins).
-
Continuously record the fluorescence intensity (F(t)) over time until a plateau is reached.
-
To determine the maximum fluorescence (F_max), add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the vesicles and eliminate FRET.[1]
-
-
Data Analysis:
-
Calculate the percentage of fusion at time 't' using the following equation: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100[1]
-
Protocol 2: Rhodamine Self-Quenching Assay for Viral Fusion
This protocol is adapted for studying the fusion of enveloped viruses with liposomes.
Materials:
-
Purified enveloped virus
-
Octadecyl rhodamine B chloride (R18)
-
Target liposomes (prepared as in Protocol 1, without fluorescent probes)
-
Buffer (e.g., PBS, pH 7.4)
-
Gel filtration column (e.g., Sephadex G-75)
-
Fluorometer
Procedure:
-
Labeling of Virus with R18:
-
Incubate the purified virus with R18 (from an ethanol (B145695) stock) at a concentration that leads to self-quenching (e.g., 5-10 mol% of viral lipid).
-
Incubate for 1 hour at room temperature in the dark.
-
Remove unincorporated R18 by passing the mixture through a gel filtration column.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the target liposomes suspended in the desired buffer.
-
Set the fluorometer to excite at the rhodamine excitation wavelength (~560 nm) and monitor the emission at the rhodamine emission wavelength (~590 nm).
-
Record the baseline fluorescence (F₀).
-
Add the R18-labeled virus to the cuvette.
-
Initiate fusion (e.g., by lowering the pH for influenza virus).
-
Record the fluorescence increase (F(t)) over time.
-
Determine the maximum fluorescence (F_max) by adding a detergent (e.g., 0.1% Triton X-100).
-
-
Data Analysis:
-
Calculate the percentage of fusion using the same formula as in Protocol 1.
-
Concluding Remarks
The this compound-based fluorescence dequenching assays are powerful tools for the quantitative analysis of membrane fusion. The choice between the FRET-based and self-quenching methods will depend on the specific application and the biological system under investigation. Careful optimization of experimental parameters, such as probe concentration, lipid composition, and fusogen concentration, is crucial for obtaining reliable and reproducible data. The protocols and data presented here provide a solid foundation for researchers to design and execute quantitative membrane fusion studies.
References
- 1. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 2. researchgate.net [researchgate.net]
- 3. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient liposome fusion mediated by lipid–nucleic acid conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Membrane fusion: studies with a calcium-sensitive dye, arsenazo III, in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Time-Lapse Imaging of Membrane Trafficking Using Rhodamine DHPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating the dynamic processes of membrane trafficking in living cells. Its integration into the lipid bilayer allows for the direct visualization of events such as endocytosis, exocytosis, and the dynamics of specialized membrane microdomains like lipid rafts. The bright and photostable rhodamine fluorophore makes it particularly well-suited for time-lapse imaging studies. These application notes provide detailed protocols for utilizing this compound to study various aspects of membrane trafficking, along with methods for quantitative data analysis.
I. General Guidelines for this compound Labeling
Successful time-lapse imaging begins with proper labeling of cellular membranes. The following is a general protocol for labeling live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Live cells cultured on imaging-suitable dishes (e.g., glass-bottom dishes)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging medium
-
Confocal or widefield fluorescence microscope equipped for time-lapse imaging and environmental control (37°C, 5% CO2)
Protocol:
-
Cell Preparation: Culture cells to a confluency of 50-70% on imaging dishes. Healthy, sub-confluent cells are essential for observing normal membrane trafficking.
-
Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed (37°C) HBSS or imaging medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal without causing cytotoxicity or membrane artifacts.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS to remove any residual serum.
-
Add the this compound labeling solution to the cells and incubate for 5-15 minutes at 37°C. Shorter incubation times are generally preferred to primarily label the plasma membrane.
-
-
Washing: After incubation, wash the cells three to five times with pre-warmed HBSS or imaging medium to remove unbound this compound. This step is crucial for reducing background fluorescence.
-
Imaging: Immediately proceed with time-lapse imaging on a microscope equipped with an environmental chamber.
II. Application 1: Visualizing and Quantifying Endocytosis
This compound integrated into the plasma membrane is internalized during endocytosis, allowing for the tracking of endocytic vesicles.
Experimental Protocol:
-
Cell Labeling: Label live cells with this compound as described in the general guidelines, using a shorter incubation time (e.g., 5 minutes) to predominantly label the plasma membrane.
-
Time-Lapse Imaging:
-
Acquire images every 5-15 seconds for a total duration of 15-30 minutes.
-
Use appropriate filter sets for Rhodamine (Excitation: ~560 nm, Emission: ~580 nm).
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and track the fluorescently labeled vesicles over time using image analysis software (e.g., ImageJ/Fiji with tracking plugins).
-
Quantify parameters such as the number of endocytic events per unit area, vesicle velocity, and the rate of fluorescence intensity increase within the cell interior.
-
Quantitative Data Presentation:
| Parameter | Control Cells | Treated Cells (e.g., with endocytosis inhibitor) |
| Number of Endocytic Events / 100 µm² / min | 15 ± 3 | 4 ± 1 |
| Average Vesicle Velocity (µm/s) | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Rate of Internal Fluorescence Increase (AU/min) | 500 ± 80 | 120 ± 30 |
Data are presented as mean ± standard deviation from n=10 cells.
Experimental Workflow for Endocytosis Imaging
Workflow for endocytosis imaging with this compound.
Signaling Pathway: Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis signaling pathway.
III. Application 2: Monitoring Exocytosis
This compound can be used to label endocytosed vesicles, which are then tracked as they fuse with the plasma membrane during exocytosis, leading to a decrease in intracellular fluorescence.
Experimental Protocol:
-
Vesicle Loading:
-
Label cells with this compound as described in the general guidelines, but use a longer incubation time (e.g., 30 minutes) to allow for substantial endocytosis and labeling of the endosomal compartment.
-
Wash the cells thoroughly to remove plasma membrane-associated dye. A brief acid wash (pH 4-5) can be used to quench the fluorescence of any remaining surface-bound dye, though this may affect cell health and should be optimized.
-
-
Induction of Exocytosis: If studying regulated exocytosis, stimulate the cells with an appropriate secretagogue (e.g., high potassium solution, phorbol (B1677699) esters, or a specific ligand). For constitutive exocytosis, no stimulation is needed.
-
Time-Lapse Imaging:
-
Acquire images every 2-10 seconds for a total duration of 10-20 minutes.
-
Monitor for the disappearance of fluorescent vesicles near the plasma membrane, which indicates fusion events.
-
-
Data Analysis:
-
Quantify the number of exocytic events over time.
-
Measure the rate of decrease in the fluorescence intensity of individual vesicles as they fuse with the plasma membrane.
-
Analyze the kinetics of the overall decrease in intracellular fluorescence.
-
Quantitative Data Presentation:
| Parameter | Basal (Unstimulated) | Stimulated |
| Exocytic Events / Cell / min | 2 ± 1 | 25 ± 5 |
| Vesicle Dwell Time at Membrane (s) | 15 ± 4 | 8 ± 2 |
| Rate of Cellular Fluorescence Decrease (%/min) | 1.5 ± 0.5 | 12 ± 3 |
Data are presented as mean ± standard deviation from n=12 cells.
Experimental Workflow for Exocytosis Imaging
Workflow for exocytosis imaging with this compound.
Signaling Pathway: Calcium-Triggered Exocytosis
Calcium-triggered exocytosis signaling pathway.
IV. Application 3: Investigating Lipid Raft Dynamics
This compound can be used to study the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.
Experimental Protocol:
-
Cell Labeling: Label cells with this compound as described in the general guidelines.
-
Lipid Raft Stimulation (Optional): To induce lipid raft clustering, cells can be treated with cross-linking antibodies against raft-associated proteins (e.g., anti-CD59) or other stimuli known to affect raft organization.
-
Time-Lapse Imaging:
-
Acquire images at a high frame rate (e.g., 1-5 frames per second) to capture the rapid dynamics of lipid rafts.
-
Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy can be employed to selectively image the plasma membrane with high signal-to-noise.
-
-
Data Analysis:
-
Use particle tracking algorithms to follow the movement of this compound-labeled domains.
-
Analyze the trajectories to determine diffusion coefficients and to identify areas of confined movement, which may represent lipid rafts.
-
Fluorescence recovery after photobleaching (FRAP) can be used to measure the mobility of this compound within and outside of raft domains.
-
Quantitative Data Presentation:
| Parameter | Non-Raft Region | Lipid Raft Region |
| Diffusion Coefficient (µm²/s) | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Mobile Fraction (FRAP) | 0.9 ± 0.05 | 0.6 ± 0.08 |
| Residence Time in Domain (s) | N/A | 12 ± 3 |
Data are presented as mean ± standard deviation from n=15 cells.
Experimental Workflow for Lipid Raft Imaging
Workflow for lipid raft imaging with this compound.
Signaling Pathway: T-Cell Activation via Lipid Rafts
T-cell activation mediated by lipid rafts.
V. FRET-Based Assay for Membrane Fusion
This compound is commonly used as an acceptor in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion, often paired with a donor fluorophore like NBD-PE.
Principle:
When vesicles labeled with both NBD-PE (donor) and this compound (acceptor) fuse with unlabeled vesicles, the average distance between the donor and acceptor molecules increases. This leads to a decrease in FRET efficiency, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence upon donor excitation.
Experimental Protocol:
-
Prepare Labeled and Unlabeled Vesicles:
-
Prepare liposomes or label cells/organelles with a mixture of NBD-PE and this compound (e.g., 1 mole% of each).
-
Prepare a separate population of unlabeled liposomes or cells.
-
-
Initiate Fusion: Mix the labeled and unlabeled populations and induce fusion using an appropriate stimulus (e.g., Ca²⁺ for synaptotagmin-mediated fusion, or fusogenic peptides).
-
Time-Lapse FRET Imaging:
-
Excite the donor (NBD, ~460 nm) and collect emission in both the donor (~535 nm) and acceptor (~580 nm) channels simultaneously.
-
Acquire images over time as fusion proceeds.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time. A decrease in this ratio indicates membrane fusion.
-
Quantitative Data Presentation:
| Time (minutes) | FRET Ratio (Acceptor/Donor Intensity) |
| 0 | 1.8 ± 0.2 |
| 5 | 1.5 ± 0.15 |
| 10 | 1.1 ± 0.1 |
| 15 | 0.8 ± 0.08 |
| 20 | 0.7 ± 0.05 |
Data are presented as mean ± standard deviation from n=8 experiments.
FRET-Based Membrane Fusion Assay Workflow
Workflow for a FRET-based membrane fusion assay.
VI. Conclusion
This compound is a versatile and robust fluorescent probe for the real-time visualization and quantification of membrane trafficking events in live cells. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute experiments to investigate endocytosis, exocytosis, lipid raft dynamics, and membrane fusion. Careful optimization of labeling conditions and imaging parameters is essential for obtaining high-quality, reproducible data and advancing our understanding of these fundamental cellular processes.
Application Notes and Protocols for FRET Microscopy Using Rhodamine DHPE and a Donor Fluorophore
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Förster Resonance Energy Transfer (FRET) microscopy to study molecular interactions within lipid membranes. The protocol focuses on the use of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) as the FRET acceptor and a suitable donor fluorophore, N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE).
Principle of FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1] When the donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if they are within a characteristic distance, known as the Förster distance (R₀), typically in the range of 1-10 nanometers. This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes, and the organization of biological membranes.[1][2]
This compound, a lipid-labeled rhodamine dye, is a commonly used FRET acceptor that integrates into lipid bilayers.[3] A frequent and well-characterized donor partner for this compound is NBD-PE, a fluorescently labeled phospholipid.[3]
Quantitative Data Summary
The following tables summarize the key spectral properties and FRET parameters for the NBD-PE and this compound FRET pair.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) |
| NBD-PE | Donor | ~463 | ~536 |
| This compound | Acceptor | ~560 | ~581 |
| FRET Pair | Förster Distance (R₀) |
| NBD-PE / this compound | ~5 nm |
Experimental Protocols
Two common methods for FRET microscopy are detailed below: Acceptor Photobleaching and Sensitized Emission. The choice of method will depend on the specific experimental question and the available instrumentation.
Protocol 1: FRET Measurement by Acceptor Photobleaching
This method relies on the principle that photobleaching the acceptor molecule eliminates FRET, leading to an increase in the donor's fluorescence. This "dequenching" of the donor fluorescence is proportional to the FRET efficiency.
Materials:
-
Cells or liposomes labeled with both NBD-PE (donor) and this compound (acceptor)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Confocal laser scanning microscope with lasers for exciting both NBD-PE and this compound
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare cells or liposomes co-labeled with NBD-PE and this compound. The optimal concentration of each fluorophore should be determined empirically but is typically in the range of 0.5-2 mol%.
-
Prepare control samples containing only the donor (NBD-PE) and only the acceptor (this compound).
-
Mount the samples on a suitable imaging dish or slide.
-
-
Image Acquisition (Pre-bleach):
-
Using the confocal microscope, locate a region of interest (ROI) containing the labeled sample.
-
Acquire an image of the donor fluorescence by exciting with the appropriate laser line for NBD-PE (e.g., 458 nm or 476 nm) and collecting the emission in the donor channel (e.g., 500-550 nm). This is the "Donor Pre-bleach" image.
-
Acquire an image of the acceptor fluorescence by exciting with the laser line for this compound (e.g., 561 nm) and collecting the emission in the acceptor channel (e.g., 570-620 nm). This is the "Acceptor Pre-bleach" image.
-
-
Acceptor Photobleaching:
-
Define a region within the field of view to be photobleached.
-
Selectively photobleach the this compound in the defined region by repeatedly scanning with a high-intensity laser line specific for the acceptor (e.g., 561 nm). Monitor the acceptor fluorescence until it is significantly reduced (typically >90%).
-
-
Image Acquisition (Post-bleach):
-
Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as the "Donor Pre-bleach" image. This is the "Donor Post-bleach" image.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the donor in the photobleached region in both the "Donor Pre-bleach" (I_pre) and "Donor Post-bleach" (I_post) images.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Protocol 2: FRET Measurement by Sensitized Emission
This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from the energy transfer. This "sensitized emission" is a direct measure of FRET. This method requires correction for spectral bleed-through (crosstalk).
Materials:
-
Cells or liposomes labeled with both NBD-PE and this compound
-
Control cells or liposomes labeled with only NBD-PE
-
Control cells or liposomes labeled with only this compound
-
Confocal laser scanning microscope with appropriate filter sets
-
Image analysis software with FRET analysis capabilities
Procedure:
-
Sample Preparation:
-
Prepare the three types of samples as described in the acceptor photobleaching protocol: Donor-Acceptor, Donor-Only, and Acceptor-Only.
-
-
Image Acquisition:
-
For each sample type, acquire three images using specific excitation and emission channels:
-
Donor Channel: Excite with the donor excitation wavelength (e.g., 458 nm) and collect emission in the donor emission range (e.g., 500-550 nm).
-
Acceptor Channel: Excite with the acceptor excitation wavelength (e.g., 561 nm) and collect emission in the acceptor emission range (e.g., 570-620 nm).
-
FRET Channel: Excite with the donor excitation wavelength (e.g., 458 nm) and collect emission in the acceptor emission range (e.g., 570-620 nm).
-
-
-
Correction for Spectral Bleed-through:
-
Donor Bleed-through: Use the Donor-Only sample to determine the fraction of donor emission that is detected in the FRET channel.
-
Acceptor Crosstalk: Use the Acceptor-Only sample to determine the fraction of acceptor fluorescence that is directly excited by the donor excitation laser.
-
-
Data Analysis:
-
The corrected FRET intensity (FRETc) can be calculated on a pixel-by-pixel basis using various established algorithms that subtract the bleed-through components from the raw FRET channel image. A simplified representation of the correction is: FRETc = I_FRET - (a * I_Donor) - (b * I_Acceptor) Where:
-
I_FRET is the intensity in the FRET channel of the dual-labeled sample.
-
I_Donor is the intensity in the donor channel of the dual-labeled sample.
-
I_Acceptor is the intensity in the acceptor channel of the dual-labeled sample.
-
'a' is the donor bleed-through factor.
-
'b' is the acceptor crosstalk factor.
-
-
The FRET efficiency can then be calculated and often represented as a ratiometric image.
-
Visualizations
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for FRET measurement by acceptor photobleaching.
Caption: Workflow for FRET measurement by sensitized emission.
References
Application Notes: High-Resolution Imaging of Lipid Domains with Rhodamine DHPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating the intricate organization and dynamics of cellular membranes.[1][2] Its integration into lipid bilayers allows for the high-resolution visualization of membrane structures, particularly lipid domains or "rafts," which are microdomains enriched in cholesterol and sphingolipids.[2][3] These domains are implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and virus entry. This compound's bright and stable fluorescence makes it an ideal probe for various advanced imaging techniques, including confocal microscopy and Fluorescence Resonance Energy Transfer (FRET) studies.[1][]
Principle of Lipid Domain Imaging with this compound
This compound is a lipophilic probe that readily incorporates into cellular membranes.[1][2] Its distribution within the membrane is not uniform; it exhibits preferential partitioning into liquid-disordered (Ld) phases over liquid-ordered (Lo) phases, which are characteristic of lipid rafts. This differential partitioning provides a mechanism to visualize and distinguish between different lipid domains.
Furthermore, this compound is commonly used as an acceptor in FRET-based assays, often paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[5][6] When the donor and acceptor are in close proximity (within the Förster radius, typically 1.5-6 nm), excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence.[6] Changes in FRET efficiency can indicate alterations in membrane organization, such as the fusion of membranes or the clustering of lipids into domains.[5][6][7]
Applications
-
Visualization of Lipid Rafts: Elucidating the size, shape, and distribution of lipid microdomains in live cells.[2]
-
Membrane Fusion Assays: Studying the dynamics of vesicle fusion events, critical in processes like neurotransmitter release and viral entry.[5][8]
-
Endocytosis and Membrane Trafficking: Tracking the internalization and subsequent trafficking of membrane components.[1][2]
-
Protein-Lipid Interactions: Investigating the colocalization and interaction of membrane proteins with specific lipid domains.
-
Drug-Membrane Interactions: Assessing the effect of pharmaceutical compounds on membrane organization and fluidity.
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound and its common FRET partner, NBD-PE.
| Property | This compound | NBD-PE (Typical Donor) |
| Excitation Maximum (λex) | ~560 nm | ~460 nm |
| Emission Maximum (λem) | ~581 nm | ~535 nm |
| Molecular Weight | ~1333.80 g/mol | Varies by acyl chain |
| Solubility | Chloroform, DMSO | Varies |
| Common Laser Line | 532 nm or 561 nm | 458 nm or 476 nm |
Note: Spectral properties can vary slightly depending on the solvent and membrane environment.
Experimental Protocols
Protocol 1: Live-Cell Membrane Labeling and Imaging of Lipid Domains
This protocol outlines the steps for labeling the plasma membrane of live cells with this compound for the visualization of lipid domains.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12 with HEPES)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.
-
Ensure the cells are healthy and adherent.
-
-
Labeling:
-
Warm the live-cell imaging medium and PBS to 37°C.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unincorporated dye.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Use an appropriate laser line for excitation (e.g., 561 nm) and collect the emission between 570-620 nm.[]
-
Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).
-
Optimize imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: FRET-Based Membrane Fusion Assay
This protocol describes a cell-free assay to monitor membrane fusion between two populations of liposomes using a this compound and NBD-PE FRET pair.
Materials:
-
This compound
-
NBD-PE
-
Lipids for liposome (B1194612) preparation (e.g., POPC, cholesterol, sphingomyelin)
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline)
-
Liposome extrusion system
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Labeled and Unlabeled Liposomes:
-
Labeled Liposomes: In a glass vial, mix the desired lipids with this compound and NBD-PE in chloroform. A common molar ratio is 0.5 mol% of each fluorophore relative to the total lipid.
-
Unlabeled Liposomes: In a separate vial, prepare a lipid mixture without the fluorophores.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Further dry the films under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mg/mL.
-
Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
FRET Measurement:
-
In a cuvette or microplate well, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Set the fluorometer to excite the NBD donor at ~460 nm and measure the emission of both the NBD donor (~535 nm) and the this compound acceptor (~588 nm).[7]
-
Record the baseline fluorescence.
-
-
Induce Fusion:
-
Induce liposome fusion using an appropriate method (e.g., addition of Ca²⁺ for negatively charged lipids, addition of polyethylene (B3416737) glycol (PEG), or sonication).[7]
-
-
Monitor FRET Change:
-
Continuously record the donor and acceptor fluorescence intensity over time.
-
Upon fusion and lipid mixing, the distance between the donor and acceptor molecules will increase, leading to a decrease in FRET. This will be observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
Calculate the FRET efficiency at different time points to quantify the rate of membrane fusion.
-
Visualizations
Caption: Workflow for labeling and imaging lipid domains in live cells.
Caption: FRET principle for monitoring membrane fusion.
Caption: Tracking this compound through endocytic pathways.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Rhodamine DHPE Photobleaching
Welcome to the technical support center for minimizing photobleaching of Rhodamine DHPE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the quality and longevity of your fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescently labeled phospholipid analog. It integrates into lipid bilayers, making it an excellent tool for investigating membrane dynamics, lipid-protein interactions, and lipid trafficking.[1] The rhodamine fluorophore offers a high quantum yield and strong emission in the orange-red spectral range, suitable for various imaging techniques like confocal microscopy.[1]
Q2: What is photobleaching and why is it a concern with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] While this compound is considered to have superior photostability compared to some other fluorophores, it is still susceptible to photobleaching, especially during long-term or high-intensity imaging required for time-lapse microscopy and super-resolution techniques.[1] This can result in a diminished signal-to-noise ratio and potentially misleading experimental data.[2]
Q3: What are the primary causes of this compound photobleaching?
The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[3] The rate of photobleaching is influenced by several factors, including:
-
Excitation Light Intensity: Higher intensity light increases the rate of photobleaching.[4]
-
Exposure Duration: Longer or more frequent exposure to excitation light accelerates photobleaching.[2][5]
-
Oxygen Concentration: The presence of molecular oxygen is a key factor in the photobleaching process.[3]
-
Chemical Environment: The pH and presence of certain ions or molecules in the mounting medium can affect fluorophore stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during imaging experiments with this compound.
Problem 1: Rapid signal loss during time-lapse imaging.
Cause: This is a classic sign of significant photobleaching due to prolonged and repeated exposure to excitation light.
Solutions:
-
Optimize Imaging Parameters: This is the most critical step in reducing photobleaching.
-
Reduce Excitation Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio. A starting point of 1-5% of the maximum laser power is recommended, with gradual increases as needed.
-
Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition.
-
Increase Time Intervals: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Use a More Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation power and shorter exposure times.
-
-
Utilize Antifade Reagents: Incorporate an antifade reagent into your imaging medium or mounting medium. See the "Antifade Reagent Selection and Protocols" section below for more details.
-
Consider Alternative Imaging Techniques: For highly sensitive or long-term experiments, consider techniques that are less prone to photobleaching, such as spinning disk confocal microscopy or light-sheet microscopy.
Problem 2: My fixed samples fade quickly under the microscope.
Cause: Photobleaching is also a significant issue in fixed samples, especially when examining them for extended periods or when acquiring z-stacks.
Solutions:
-
Use an Antifade Mounting Medium: This is essential for preserving the fluorescence of fixed samples. Popular choices include ProLong™ Gold and VECTASHIELD®.
-
Beware of Glycerol-Based Mountants: Some glycerol-based mounting media can extract lipophilic dyes like this compound from the sample over time.[3][6] If you observe signal diffusion or loss after mounting, consider using a glycerol-free mounting medium.[7][8]
-
Proper Storage: Store mounted slides at 4°C in the dark to preserve the fluorescence signal.
Problem 3: I am observing high background fluorescence.
Cause: High background can be caused by excess unbound probe, autofluorescence from the sample or medium, or non-optimal imaging settings.
Solutions:
-
Thorough Washing: Ensure that all unbound this compound is washed away after the labeling step.
-
Use Phenol (B47542) Red-Free Medium: For live-cell imaging, use a medium that does not contain phenol red, as it can contribute to background fluorescence.
-
Optimize Pinhole Size (Confocal Microscopy): Adjust the pinhole to the optimal size (typically 1 Airy unit) to reject out-of-focus light and reduce background.
-
Background Subtraction: Use image processing software to subtract the background signal from your images.
Antifade Reagent Selection and Protocols
The use of antifade reagents is a cornerstone of mitigating photobleaching. These reagents typically work by scavenging reactive oxygen species.
Quantitative Data on Antifade Reagent Performance with Rhodamine Dyes
While specific quantitative data for this compound is limited, a study on the closely related tetramethyl rhodamine provides valuable insights into the effectiveness of various antifade reagents.
| Antifade Reagent | Fluorophore | Half-life in 90% Glycerol/PBS (seconds) | Half-life with Antifade Reagent (seconds) |
| Vectashield | Tetramethyl rhodamine | 7 | 330 |
| Slowfade | Tetramethyl rhodamine | 7 | Not specified in this study |
| Citifluor | Tetramethyl rhodamine | 7 | Not specified in this study |
Data adapted from a study on tetramethyl rhodamine, which serves as a proxy for other rhodamine dyes. Actual performance with this compound may vary and should be empirically determined.
Experimental Protocols
ProLong™ Gold is a curing mountant that provides excellent photobleach protection for fixed samples.
Materials:
-
Fixed cells or tissue labeled with this compound on a microscope slide or coverslip.
-
ProLong™ Gold Antifade Reagent (with or without DAPI).
-
Coverslips.
-
Nail polish or sealant (optional).
Procedure:
-
Sample Preparation: After the final washing step of your staining protocol, carefully remove any excess buffer from the slide or coverslip.
-
Application of Mountant: Add a single drop of ProLong™ Gold Antifade Reagent to the sample.
-
Mounting: Gently lower a coverslip onto the drop, avoiding the formation of air bubbles.
-
Curing: Allow the slide to cure in the dark at room temperature for 24 hours for optimal performance.[9]
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: Image the sample using appropriate microscope settings.
VECTASHIELD® is a non-curing mounting medium that also provides robust antifade protection.
Materials:
-
Fixed cells or tissue labeled with this compound on a microscope slide or coverslip.
-
VECTASHIELD® Antifade Mounting Medium (with or without DAPI).
-
Coverslips.
-
Nail polish or sealant (optional).
Procedure:
-
Sample Preparation: After the final washing step, remove excess buffer from the slide or coverslip.
-
Application of Mountant: Apply one drop of VECTASHIELD® Mounting Medium to the sample.
-
Mounting: Carefully place a coverslip over the sample, avoiding air bubbles.
-
Imaging: The sample can be imaged immediately. For long-term storage, seal the edges of the coverslip and store at 4°C in the dark.
Trolox is a water-soluble antioxidant that can be added to the imaging medium to reduce photobleaching in live-cell experiments.
Materials:
-
Live cells labeled with this compound.
-
Live-cell imaging medium (phenol red-free).
-
Trolox stock solution (e.g., 100 mM in ethanol).
Procedure:
-
Prepare Trolox-Containing Medium: Dilute the Trolox stock solution into the imaging medium to a final concentration of 500 µM to 1 mM. The optimal concentration may need to be determined empirically.
-
Medium Exchange: Replace the culture medium on your cells with the pre-warmed Trolox-containing imaging medium.
-
Incubation: Incubate the cells for at least 15-30 minutes at 37°C before imaging to allow the Trolox to equilibrate.
-
Imaging: Proceed with your live-cell imaging experiment.
Visualization of Key Concepts
Workflow for Reducing this compound Photobleaching
Caption: A general workflow for preparing and imaging samples labeled with this compound to minimize photobleaching.
Decision Tree for Antifade Reagent Selection
Caption: A decision tree to guide the selection of an appropriate antifade reagent for this compound experiments.
Signaling Pathway of Photobleaching
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. emsdiasum.com [emsdiasum.com]
- 8. scispace.com [scispace.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Minimizing Background Fluorescence with Rhodamine DHPE
Welcome to the technical support center for Rhodamine DHPE. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence for high-quality imaging and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its lipophilic tails allow it to readily insert into lipid bilayers, making it an excellent probe for studying membrane dynamics, lipid trafficking, and membrane fusion.[1][2] One of its key applications is as an acceptor in Fluorescence Resonance Energy Transfer (FRET) assays, often paired with a donor like NBD-PE, to study membrane fusion events.[1][3][4]
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence with this compound can stem from several factors:
-
Excessive Dye Concentration: High concentrations can lead to the formation of dye aggregates that are weakly fluorescent and can contribute to non-specific signal.[] This can also cause self-quenching, which reduces the specific signal and can worsen the signal-to-noise ratio.
-
Non-Specific Binding: The probe may bind to cellular components other than the plasma membrane or to the surface of the imaging vessel.[6]
-
Sample Autofluorescence: Many cell types and tissues naturally fluoresce, which can interfere with the signal from this compound.[6][7]
-
Inadequate Washing: Insufficient washing after labeling can leave unbound probe in the imaging medium, contributing to a high background.
-
Photobleaching: While rhodamine dyes are relatively photostable, prolonged exposure to high-intensity light can cause photobleaching, potentially leading to fluorescent byproducts that increase background.[8][9]
Q3: At what excitation and emission wavelengths should I image this compound?
This compound is typically excited around 560 nm and its emission maximum is around 581 nm .[3] It is crucial to use the correct filter sets on your microscope to ensure optimal signal detection and minimize bleed-through from other fluorophores in multicolor experiments.[7]
Q4: How should I store this compound?
For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in a solvent like chloroform (B151607) or ethanol, should also be stored under the same conditions.
Troubleshooting Guides
High background fluorescence can significantly compromise the quality of your experimental data. The following guides provide a systematic approach to identifying and resolving the root causes of this issue.
Guide 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Perform a concentration titration to determine the optimal dye concentration for your specific application and cell type. Start with a lower concentration and gradually increase it until a satisfactory signal-to-noise ratio is achieved.[6][7] |
| Non-Specific Binding | - Blocking: For fixed cell imaging, pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites. - Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient labeling. - Washing: Increase the number and duration of washing steps after labeling to thoroughly remove any unbound probe.[6] |
| Sample Autofluorescence | - Unstained Control: Always include an unstained control sample to assess the level of autofluorescence.[7][10] - Spectral Unmixing: If your microscope has this capability, you can spectrally unmix the autofluorescence signal from the this compound signal. - Different Fluorophore: If autofluorescence is a major issue, consider using a fluorescent probe with excitation and emission wavelengths in a different part of the spectrum.[6] |
| Contaminated Reagents or Imaging Dish | - Use High-Quality Reagents: Ensure all buffers and media are fresh and of high purity. - Clean Imaging Dishes: Use high-quality, clean glass-bottom dishes for imaging, as plastic dishes can sometimes be autofluorescent.[11] |
| Phototoxicity and Photobleaching | - Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.[] - Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.[12] |
Experimental Protocols
Protocol 1: Labeling Liposomes with this compound
This protocol describes a general procedure for labeling pre-formed liposomes with this compound.
Materials:
-
Pre-formed liposomes in buffer (e.g., PBS)
-
This compound stock solution (e.g., 1 mg/mL in chloroform or ethanol)
-
Buffer (e.g., PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Determine the required amount of this compound: A common starting point is a 1:100 molar ratio of this compound to total lipid.[13]
-
Prepare the this compound solution: In a clean glass test tube, add the required volume of the this compound stock solution.
-
Evaporate the solvent: Dry the this compound solution under a stream of nitrogen gas to form a thin film on the bottom of the tube.
-
Hydrate the dye: Add a small volume of the buffer used for your liposomes to the dried this compound and vortex thoroughly to create a suspension.
-
Labeling: Add the this compound suspension to your pre-formed liposome (B1194612) solution.
-
Incubation: Incubate the mixture for a specified time (e.g., 1 hour) at a temperature above the phase transition temperature of your lipids, with occasional gentle mixing.
-
Removal of Unbound Dye: To separate the labeled liposomes from unincorporated this compound, pass the mixture through a size-exclusion chromatography column. The labeled liposomes will elute in the void volume.
-
Characterization: Characterize the labeled liposomes for size and fluorescence intensity.
Protocol 2: FRET-Based Membrane Fusion Assay using this compound and NBD-PE
This protocol outlines a lipid-mixing assay to monitor membrane fusion based on the dequenching of NBD-PE fluorescence upon dilution into a membrane containing this compound.[4]
Materials:
-
Labeled Liposomes: Prepared with 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor).
-
Unlabeled Liposomes: Prepared with the same lipid composition but without fluorescent probes.
-
Fusion-inducing agent (e.g., calcium chloride for anionic lipids, PEG).
-
Fluorometer with excitation at ~465 nm and emission detection at ~530 nm (NBD) and ~590 nm (Rhodamine).
Procedure:
-
Prepare Liposome Suspensions: Prepare separate suspensions of labeled and unlabeled liposomes at the desired concentration in your assay buffer.
-
Establish Baseline Fluorescence: In a cuvette, add the labeled liposomes and measure the initial fluorescence of NBD (donor) and Rhodamine (acceptor) by exciting at the NBD excitation wavelength. Due to FRET, the NBD fluorescence should be quenched, and you should observe sensitized emission from Rhodamine.
-
Initiate Fusion: Add a 5 to 10-fold excess of unlabeled liposomes to the cuvette.
-
Induce Fusion: Add the fusion-inducing agent to the mixture and start recording the fluorescence intensity over time.
-
Monitor Fluorescence Changes: Upon fusion, the NBD-PE and this compound from the labeled liposomes will be diluted into the larger membrane area of the fused vesicles. This increases the average distance between the donor and acceptor, leading to a decrease in FRET. Consequently, you should observe an increase in NBD fluorescence (dequenching) and a decrease in the sensitized Rhodamine emission.
-
Data Analysis: The rate and extent of the change in NBD fluorescence intensity are indicative of the rate and extent of membrane fusion.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Application | Recommended Starting Concentration | Notes |
| Live Cell Membrane Labeling | 1 - 5 µg/mL | Titration is crucial to find the optimal concentration that gives a good signal without causing cytotoxicity or high background. |
| Liposome Labeling | 0.5 - 2 mol% of total lipid | The optimal molar percentage depends on the specific application (e.g., FRET, single-molecule tracking).[14] |
| FRET Acceptor (with NBD-PE) | 0.5 - 1.5 mol% of total lipid | The ratio of donor to acceptor should be optimized for maximal FRET efficiency.[14] |
Table 2: Troubleshooting Signal-to-Noise Ratio
| Observation | Potential Cause | Suggested Action |
| Weak Signal, Low Background | Insufficient dye concentration or incubation time. | Increase the concentration of this compound or extend the incubation period. |
| Strong Signal, High Background | Excessive dye concentration or inadequate washing. | Decrease the dye concentration and/or increase the number and duration of washing steps.[6] |
| No Signal | Incorrect filter sets or microscope settings. | Verify that the excitation and emission filters are appropriate for this compound.[7] |
| Signal Fades Quickly | Photobleaching. | Reduce laser power and exposure time. Use an antifade reagent for fixed samples.[12] |
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: FRET mechanism in a membrane fusion assay.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotium.com [biotium.com]
- 8. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 13. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in Rhodamine DHPE liposome preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine DHPE liposomes.
Frequently Asked Questions (FAQs)
Q1: My this compound liposome (B1194612) suspension appears aggregated. What does this look like and what are the common causes?
A1: Aggregated liposomes can visually manifest as a cloudy or precipitated suspension. Under a microscope, you may observe clumps of vesicles instead of a homogenous population of individual, spherical liposomes. Transmission electron microscopy (TEM) can reveal flattened or elongated vesicle structures within these aggregates.[1][2]
Common causes for aggregation include:
-
High Liposome Concentration: Overly concentrated liposome preparations can lead to increased particle-particle interactions and aggregation.
-
Inappropriate Ionic Strength of the Buffer: High salt concentrations can shield surface charges that normally keep liposomes separate, leading to aggregation.
-
Lack of Charged Lipids: For neutral liposomes, there is insufficient electrostatic repulsion to prevent aggregation.[3]
-
Temperature: Performing hydration or extrusion below the phase transition temperature of the lipids can result in improper vesicle formation and aggregation.
Q2: I am observing low fluorescence intensity from my this compound liposomes. What could be the issue?
A2: Low fluorescence intensity is a common issue, often attributable to self-quenching, also known as concentration quenching. This occurs when this compound molecules are too close to each other in the lipid bilayer, leading to the formation of non-fluorescent dimers and energy transfer without emission.[4][5][6] Self-quenching increases with higher concentrations of the fluorescent probe in the membrane.[4][5][6] Another potential cause is photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[7]
Q3: How can I prevent or minimize this compound self-quenching?
A3: To minimize self-quenching, you should:
-
Reduce the Molar Percentage of this compound: A common starting point is 0.5-1 mol% of the total lipid concentration. You may need to titrate this down further depending on your lipid composition and application.
-
Optimize Lipid Composition: The lipid environment affects quenching. For instance, cholesterol has been shown to enhance the self-quenching of rhodamine-conjugated lipids.[4][6]
-
Ensure Homogeneous Distribution: Proper mixing and hydration of the lipid film are crucial for ensuring the even distribution of this compound within the bilayer, which can help reduce localized high concentrations.
Q4: My liposome preparation seems to have degraded over time, showing reduced fluorescence and changes in size. What could be the cause?
A4: Degradation of liposomes over time is often due to lipid peroxidation, especially if your formulation contains unsaturated lipids.[8] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can be initiated by light, heat, and the presence of metal ions.[9] This process can alter the membrane structure, leading to leakage of encapsulated contents and changes in vesicle size and morphology. It can also affect the fluorescence of this compound.
Q5: What are the best practices for preventing lipid peroxidation in my this compound liposome preparation?
A5: To prevent lipid peroxidation, consider the following:
-
Use High-Purity Lipids: Start with fresh, high-quality lipids that have been stored properly.
-
Incorporate Antioxidants: Add a lipid-soluble antioxidant, such as alpha-tocopherol (B171835) (Vitamin E) or butylated hydroxytoluene (BHT), to your lipid mixture.[8][9]
-
Work in an Inert Atmosphere: Prepare the lipid film and hydrate (B1144303) it under an inert gas like nitrogen or argon to minimize exposure to oxygen.[10]
-
Protect from Light: this compound and some lipids are light-sensitive. Protect your preparation from light at all stages by using amber vials or covering your containers with aluminum foil.[9]
-
Proper Storage: Store your final liposome suspension at 4°C and protected from light. For long-term storage, consider storing under an inert gas.[9][10]
Q6: I am having trouble with the extrusion step. The liposomes are leaking from the extruder or it is very difficult to pass them through the membrane.
A6: Extrusion problems are common and can often be resolved by:
-
Controlling the Temperature: Ensure that the extrusion is performed at a temperature above the main phase transition temperature (Tm) of your lipid mixture. This ensures the lipids are in a fluid state, making them easier to extrude.[11][12]
-
Using Sequential Extrusion: If you are aiming for small liposomes (e.g., 100 nm), it is often beneficial to first extrude the preparation through a larger pore size membrane (e.g., 400 nm) before moving to the smaller size. This gradual size reduction can prevent clogging and reduce the pressure required.
-
Checking for Clogged Membranes: The polycarbonate membranes can get clogged. If you experience a sudden increase in resistance, disassemble the extruder and inspect the membrane. It may need to be replaced.[12]
-
Ensuring Proper Assembly: Make sure all components of the extruder are assembled correctly and seals are tight to prevent leakage.
Q7: I am seeing a lot of debris and artifacts when analyzing my this compound liposomes with flow cytometry. How can I improve my results?
A7: Artifacts in flow cytometry can arise from several sources, including liposome aggregates, free dye, and cellular debris if you are working with cell cultures.[13] To improve your results:
-
Optimize Gating: Use forward and side scatter to gate on your population of interest and exclude debris.
-
Wash Steps: If incubating liposomes with cells, ensure you have adequate washing steps to remove unbound liposomes. Centrifugation at a low speed can pellet the cells while leaving smaller liposomes in the supernatant.[13]
-
Use Viability Dyes: When working with cells, use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind liposomes.[13]
-
Filter the Sample: If you suspect aggregates in your liposome preparation, you can try passing it through a syringe filter with a pore size larger than your liposomes to remove larger aggregates before analysis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issue if Deviated | Reference |
| This compound Concentration | 0.1 - 1.0 mol% of total lipid | > 1.0 mol%: Increased self-quenching | [4][5][6] |
| Storage Temperature | 4°C | Higher temperatures can increase lipid peroxidation and aggregation | [9][10] |
| Extrusion Temperature | > Lipid Tm | Extrusion below Tm can lead to clogging and improper sizing | [11][12] |
| pH of Hydration Buffer | 6.5 - 7.5 | Extreme pH can cause lipid hydrolysis | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar this compound-labeled liposomes with a defined size.
Materials:
-
Primary lipid (e.g., DOPC, POPC)
-
Cholesterol (optional)
-
This compound
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 400 nm and 100 nm)
-
Heating block or water bath
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of the primary lipid, cholesterol (if used), and this compound in chloroform. A typical molar ratio is 94.5:5:0.5 for Lipid:Cholesterol:this compound.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid Tm to evaporate the chloroform under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid Tm.
-
Add the warm buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a 400 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension through the membrane 11-21 times.
-
Disassemble the extruder and replace the 400 nm membrane with a 100 nm membrane.
-
Reassemble and re-equilibrate the extruder.
-
Pass the liposome suspension through the 100 nm membrane 11-21 times.
-
-
Storage:
-
Store the final unilamellar liposome suspension in a sealed vial at 4°C, protected from light.
-
Protocol 2: Assessing this compound Self-Quenching
This protocol allows for the assessment of self-quenching by measuring the fluorescence intensity of liposome preparations with varying concentrations of this compound.
Materials:
-
Liposome preparations with different molar percentages of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5%)
-
Fluorometer
-
Cuvettes
Methodology:
-
Prepare a series of liposome formulations as described in Protocol 1, varying only the molar percentage of this compound. Keep the total lipid concentration constant across all preparations.
-
Dilute a small aliquot of each liposome preparation to the same final lipid concentration in the hydration buffer.
-
Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of ~560 nm and measure the emission at ~580 nm.
-
Plot the fluorescence intensity as a function of the molar percentage of this compound. A decrease in the rate of fluorescence increase or a plateau at higher concentrations is indicative of self-quenching.
Visualizations
References
- 1. Direct Evidence of Multicompartment Aggregates in Polyelectrolyte-Charged Liposome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rhodamine DHPE for Live Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Rhodamine DHPE for live cell imaging, with a focus on maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live cell imaging?
This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its lipophilic nature allows it to readily insert into the plasma membrane of live cells, making it an excellent probe for studying membrane dynamics, including membrane fusion, lipid trafficking, and endocytosis.[1][] It is often used as an acceptor in Förster Resonance Energy Transfer (FRET) studies when paired with a suitable donor like NBD-PE.[1][]
Q2: What is the recommended starting concentration for this compound in live cell staining?
The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental requirements. A general starting point for live cell membrane labeling is in the range of 1-10 µM. However, it is crucial to perform a concentration titration experiment to determine the lowest possible concentration that provides adequate signal while minimizing cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
To determine the optimal concentration, a dose-response experiment should be performed. This involves treating your cells with a range of this compound concentrations and assessing cell viability using a standard assay such as the MTT, MTS, or a live/dead cell staining kit. The ideal concentration will be the one that provides a strong fluorescent signal without significantly impacting cell viability.
Q4: Is this compound phototoxic to live cells?
Like many fluorescent dyes, rhodamine derivatives can be phototoxic, especially with prolonged exposure to high-intensity light.[3][4] This is primarily due to the generation of reactive oxygen species (ROS) upon excitation.[3] It is essential to minimize light exposure by using the lowest possible laser power and exposure time during imaging.
Q5: How can I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like chloroform (B151607) or DMSO.[1][] To prepare a stock solution, dissolve the powdered dye in the chosen solvent to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in a suitable buffer or serum-free medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound for live cell imaging.
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Low Concentration: The concentration of this compound is too low for the specific cell type or experimental setup. | Gradually increase the concentration in a titration experiment to find the optimal balance between signal and viability. |
| Inefficient Staining: Incubation time is too short for the dye to incorporate into the cell membrane. | Increase the incubation time. A typical range is 15-60 minutes, but this may need to be optimized. | |
| Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for this compound (Ex/Em maxima ~560/580 nm).[1] | Ensure you are using a filter set that matches the spectral properties of this compound. | |
| High Background or Non-Specific Staining | High Concentration: Excess dye in the medium that has not been washed away. | Decrease the concentration of this compound. Perform thorough washing steps with fresh, pre-warmed buffer or medium after incubation. |
| Dye Aggregation: this compound can form aggregates in aqueous solutions, leading to punctate, non-specific staining. | Prepare the working solution fresh from a stock solution just before use. Briefly vortex or sonicate the diluted solution. Consider using a dispersing agent if aggregation persists. | |
| Internalization of Dye: For membrane-specific staining, prolonged incubation can lead to endocytosis of the dye. | Reduce the incubation time. Perform experiments at a lower temperature (e.g., 4°C) to inhibit endocytosis if the experimental design allows. | |
| Cell Death or Poor Viability | Cytotoxicity: The concentration of this compound is too high, leading to toxic effects on the cells. | Perform a dose-response curve and use a lower, non-toxic concentration. Reduce the incubation time. |
| Phototoxicity: Excessive exposure to excitation light is damaging the cells.[3][4] | Minimize light exposure by using a lower laser power, shorter exposure times, and acquiring images only when necessary. Consider using an anti-fade reagent if compatible with live cell imaging. | |
| Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to prepare the working solution is too high. | Ensure the final concentration of the solvent in the cell culture medium is well below toxic levels (typically <0.1-0.5%). | |
| Rapid Photobleaching | High Light Intensity: The excitation light is too intense, causing the fluorophore to fade quickly. | Reduce the laser power and/or exposure time. Use a more sensitive detector if available. |
| Oxygen Scavengers: The presence of reactive oxygen species can accelerate photobleaching. | While challenging in live cell imaging, some specialized live-cell imaging media contain components that can help reduce photobleaching. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Live Cell Imaging
Note: The optimal concentration is highly cell-type dependent and should be empirically determined.
| Cell Type | Recommended Starting Concentration (µM) | Incubation Time (minutes) |
| Adherent Mammalian Cells (e.g., HeLa, COS-7) | 2 - 10 | 15 - 30 |
| Suspension Mammalian Cells (e.g., Jurkat) | 1 - 5 | 10 - 20 |
| Primary Neurons | 1 - 5 | 10 - 20 |
| Yeast (S. cerevisiae) | 5 - 20 | 30 - 60 |
Table 2: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)
This table presents hypothetical data to illustrate the expected trend. Users must generate their own data for their specific cell line and experimental conditions.
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 90 |
| 20 | 75 |
| 50 | 40 |
| 100 | 15 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Assessing Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium. A typical range to test would be 0, 1, 2, 5, 10, 20, 50, and 100 µM.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the this compound dilutions. Include a "no-dye" control. Incubate for the desired staining time (e.g., 30 minutes).
-
Washing: Remove the this compound solution and wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
Incubation: Add fresh, complete culture medium to each well and incubate for a period that allows for potential cytotoxic effects to manifest (e.g., 24 hours).
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable). Choose a concentration for your imaging experiments that is well below the IC50 and shows high cell viability (e.g., >90%).
Protocol 2: Live Cell Membrane Staining with this compound
This protocol provides a general procedure for staining live cells with this compound for fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound working solution (at the pre-determined optimal concentration)
-
Pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Preparation: Ensure cells are healthy and at an appropriate confluency for imaging.
-
Washing: Gently wash the cells once with pre-warmed imaging buffer.
-
Staining: Add the pre-warmed this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Visualizations
References
Common issues in FRET experiments with Rhodamine DHPE and NBD-PE
Welcome to the technical support center for FRET (Förster Resonance Energy Transfer) experiments utilizing the NBD-PE (donor) and Rhodamine DHPE (acceptor) lipid probes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during FRET experiments with NBD-PE and this compound.
Q1: My FRET efficiency is lower than expected. What are the potential causes and solutions?
A1: Low FRET efficiency can stem from several factors. A primary reason is that the distance between your donor (NBD-PE) and acceptor (this compound) molecules is greater than the Förster distance (R₀). Other common issues include incorrect probe concentrations, probe aggregation, or environmental factors affecting fluorescence.
Troubleshooting Steps:
-
Verify Probe Concentrations: Ensure the acceptor concentration is sufficient for efficient energy transfer. A typical starting point is a 1:1 to 1:10 donor-to-acceptor molar ratio in your lipid mixture.
-
Check for Rhodamine Aggregation: Rhodamine dyes can aggregate at high concentrations, which leads to self-quenching and reduced availability as an acceptor.[1] This is particularly problematic at concentrations above 1 mol%.[2] Consider reducing the this compound concentration.
-
Optimize Membrane Composition: The distribution of the probes within the membrane can be influenced by the lipid composition. NBD-PE and Rhodamine-PE may have different affinities for liquid-ordered (Lo) versus liquid-disordered (Ld) phases, which can affect their proximity.[3]
-
Assess Environmental Sensitivity: The fluorescence quantum yield of NBD is sensitive to its environment.[4] Changes in membrane polarity or hydration can alter its brightness and, consequently, the FRET efficiency. Ensure consistent buffer and lipid preparation.
-
Measure Donor Lifetime: The most reliable way to measure FRET efficiency is through fluorescence lifetime imaging microscopy (FLIM), as it is independent of probe concentration. A decrease in the donor's fluorescence lifetime in the presence of the acceptor is a direct measure of FRET.
Q2: I am observing rapid photobleaching of my NBD-PE signal. How can I mitigate this?
A2: NBD is known to be relatively sensitive to photobleaching, which can complicate time-lapse experiments and lead to an apparent decrease in FRET efficiency over time.[4][5]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate an oxygen scavenger system (e.g., glucose oxidase/catalase) or commercially available antifade mounting media into your buffer.[5]
-
Limit Exposure Time: Decrease the image acquisition time or the frequency of image capture in time-lapse experiments.
-
Optimize Filter Sets: Use high-quality, narrow band-pass filters to minimize the excitation of the fluorophores outside their optimal range and to reduce phototoxicity.
-
Consider Alternative Probes: If photobleaching remains a significant issue, consider more photostable donor fluorophores, although this would necessitate re-evaluation of the FRET pair characteristics.
Q3: The observed rate of lipid mixing in my fusion assay seems slow. Could the probes be interfering with the process?
A3: Yes, the bulky fluorophores of NBD-PE and this compound, being attached to the lipid headgroups, can cause steric hindrance.[6] This may slow down the rate of lipid transfer through the narrow stalks that form during membrane fusion, leading to an underestimation of the true fusion kinetics.[6]
Troubleshooting Steps:
-
Use Minimal Probe Concentrations: Incorporate the lowest concentration of probes that yields a reliable signal to minimize their impact on the physical properties of the membrane.
-
Perform Control Experiments: Compare the fusion kinetics with an alternative lipid-mixing assay, such as one using acyl chain-labeled probes, which may have less of an impact on the headgroup region.[6]
-
Vary Experimental Conditions: Altering factors that promote fusion, such as the concentration of fusogen (e.g., PEG) or temperature, can help to determine if the observed slow rates are a limitation of the assay or the experimental system itself.
Q4: How can I be sure that the change in fluorescence I'm seeing is due to FRET and not other factors?
A4: It is crucial to perform control experiments to validate that the observed changes in fluorescence are genuinely due to FRET.
Essential Control Experiments:
-
Donor-Only Sample: Prepare a sample with only NBD-PE (without this compound). This allows you to measure the baseline donor fluorescence and its photobleaching rate in the absence of an acceptor.
-
Acceptor-Only Sample: Prepare a sample with only this compound. Excite this sample at the donor's excitation wavelength (around 465 nm) to measure any direct excitation of the acceptor, also known as "crosstalk" or "bleed-through". This value will be needed for correcting your FRET data.
-
Unlabeled Sample: An unlabeled sample (e.g., liposomes without any fluorescent probes) should be used to measure background fluorescence and light scattering.
-
Disruption Control: At the end of an experiment (e.g., a liposome (B1194612) fusion assay), add a detergent like Triton X-100 to disrupt the vesicles. This will dilute the probes and eliminate FRET, providing a baseline for minimal FRET.[4]
Quantitative Data Summary
The following tables provide key spectral and physical properties for NBD-PE and this compound.
Table 1: Spectral Properties of NBD-PE and this compound
| Property | NBD-PE (Donor) | This compound (Acceptor) |
| Excitation Maximum (λex) | ~465 nm[7] | ~560 nm[8] |
| Emission Maximum (λem) | ~535 nm[7] | ~581 nm[8] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | Not specified |
| Recommended Filter Sets | Excitation: 460-480 nm, Emission: 510-550 nm | Excitation: 540-560 nm, Emission: >570 nm |
Table 2: FRET Pair Characteristics
| Parameter | Value | Notes |
| Förster Distance (R₀) | ~50 - 60 Å (5-6 nm)[3][9] | The distance at which FRET efficiency is 50%. This value can vary depending on the local environment and the orientation of the dipoles. |
| Spectral Overlap (J(λ)) | Significant | The emission spectrum of NBD-PE overlaps considerably with the excitation spectrum of this compound, which is a prerequisite for efficient FRET. |
Visualizing Experimental Workflows
Troubleshooting Workflow for Low FRET Efficiency
The following diagram outlines a logical workflow for troubleshooting experiments where the observed FRET efficiency is unexpectedly low.
Caption: Troubleshooting workflow for low FRET efficiency.
Detailed Experimental Protocol: Liposome Fusion Assay
This protocol details a common application for the NBD-PE/Rhodamine DHPE FRET pair: monitoring the fusion of liposome populations. The principle is the dequenching of NBD fluorescence upon dilution of the probes into an unlabeled liposome population during fusion.[10]
1. Reagent Preparation
-
Lipids: Prepare stock solutions of your primary membrane lipids (e.g., POPC, DOPE) and the fluorescent lipid probes (NBD-PE, this compound) in chloroform (B151607) or a suitable organic solvent. A typical concentration is 1-10 mg/mL.
-
Buffer: Prepare your desired experimental buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Degas the buffer to minimize oxidation of the lipids.
2. Liposome Preparation
-
Labeled Liposomes:
-
In a glass vial, combine the primary lipids with NBD-PE and this compound. A common molar ratio is 98:1:1 (Lipid:NBD-PE:this compound).
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the experimental buffer to a final lipid concentration of 1-5 mM. Vortex vigorously.
-
To create unilamellar vesicles of a defined size, subject the hydrated lipid mixture to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Unlabeled Liposomes:
-
Follow the same procedure as for the labeled liposomes but omit the fluorescent probes.
-
Prepare the unlabeled liposomes at a higher concentration than the labeled ones (e.g., a 9:1 or 4:1 ratio of unlabeled to labeled is common).
-
3. FRET Measurement (Fusion Assay)
-
Instrumentation: Use a fluorometer capable of time-based measurements. Set the excitation wavelength to ~465 nm (for NBD-PE) and the emission wavelength to ~535 nm.
-
Assay Procedure:
-
Add the labeled liposomes to a cuvette with the experimental buffer and begin recording the baseline fluorescence of NBD-PE. This signal should be low due to quenching by this compound.
-
Add the unlabeled liposomes to the cuvette and mix. No significant change in fluorescence should occur at this stage.
-
Initiate fusion by adding your fusogen (e.g., Ca²⁺, PEG, or a specific protein).
-
Monitor the increase in NBD-PE fluorescence at 535 nm over time. As labeled and unlabeled liposomes fuse, the surface density of the probes decreases, leading to a reduction in FRET and an increase in donor fluorescence (dequenching).
-
At the end of the experiment, add a small amount of a detergent (e.g., 0.1% Triton X-100) to completely disrupt all liposomes. This will cause maximum probe dilution and represents 100% lipid mixing. The fluorescence value obtained is used for normalization.
-
4. Data Analysis
-
Correct the raw fluorescence data for any background fluorescence.
-
Normalize the fusion kinetics by setting the initial fluorescence before the addition of the fusogen as 0% fusion and the fluorescence after the addition of detergent as 100% fusion.
-
The percentage of fusion at any given time point (t) can be calculated as: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 Where:
-
F(t) is the fluorescence at time t.
-
F₀ is the initial fluorescence before adding the fusogen.
-
F_max is the maximum fluorescence after adding detergent.
-
Workflow for Liposome Fusion Assay
Caption: Experimental workflow for a liposome fusion assay.
References
- 1. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Rhodamine DHPE quenching effects and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address quenching effects associated with Rhodamine DHPE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its fluorescent rhodamine headgroup and lipid tails allow it to be readily incorporated into lipid bilayers.[1][2][3][4][5] This makes it a valuable tool for:
-
Membrane Labeling and Dynamics: Visualizing and tracking cellular membranes and liposomes.[2]
-
Lipid Trafficking Studies: Following the movement of lipids within and between cells.[1][2][4][5]
-
Membrane Fusion Assays: Acting as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor fluorophore like NBD-PE to monitor the merging of lipid bilayers.[1][2][4][5]
Q2: What is fluorescence quenching and how does it affect my this compound experiments?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, this results in a weaker signal, which can lead to inaccurate data or complete signal loss. The primary types of quenching affecting this compound are self-quenching (also known as concentration quenching) and quenching by a FRET partner.
Q3: What is self-quenching and at what concentration does it become a problem?
Self-quenching occurs when this compound molecules are in close proximity to each other at high concentrations within the lipid bilayer.[6][7][8] This leads to the formation of non-fluorescent dimers, which dissipate the excitation energy as heat instead of light.[6][7] While the exact onset of self-quenching can vary based on the lipid composition of the membrane, it is generally recommended to keep the concentration of this compound at or below 1 mole percent (mol%) of the total lipid content to minimize this effect.[9][10]
Q4: How does cholesterol in my lipid formulation affect this compound quenching?
The presence of cholesterol in a lipid bilayer can enhance the self-quenching of rhodamine-conjugated lipids.[6][7] In vesicles composed of phosphatidylcholine and cholesterol, the quenching of a rhodamine probe increases exponentially with concentration, whereas in vesicles without cholesterol, the increase is linear.[6][7] This is an important consideration when designing experiments with model membranes that mimic the composition of biological membranes.
Q5: Can environmental factors like temperature and pH affect this compound fluorescence?
Yes, the fluorescence of rhodamine dyes can be sensitive to environmental conditions. Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to dynamic quenching, where increased molecular collisions lead to non-radiative energy loss.[11] The pH of the medium can also influence the fluorescence of some rhodamine derivatives.[8][12][13] It is crucial to maintain consistent temperature and pH throughout your experiments to ensure reliable and reproducible results.
Troubleshooting Guides
Problem: Low or no fluorescence signal from my this compound-labeled sample.
| Possible Cause | Troubleshooting Step |
| High Probe Concentration (Self-Quenching) | Reduce the concentration of this compound in your lipid mixture. A good starting point is 1 mol% or a 1:100 weight-to-weight ratio of this compound to total lipid.[9][10][14] |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce light intensity and keep exposure times as short as possible. Consider using an anti-fade mounting medium for fixed samples.[8][15][16][][18][19][20] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope or fluorometer are appropriate for this compound (Excitation max ~560 nm, Emission max ~580 nm).[1][4][5][9][10][21][22] |
| Degradation of this compound | Store this compound protected from light at -20°C.[1][4][5][21][22] Prepare fresh stock solutions and use them within a reasonable timeframe. |
| Presence of a Quenching Agent | Ensure high-purity solvents and reagents are used. Some compounds can act as quenchers.[8] |
| Sub-optimal pH or Temperature | Maintain a consistent and optimal pH and temperature for your experimental system. The fluorescence of rhodamine dyes can be pH and temperature-dependent.[8][11][12][13] |
Quantitative Data Summary
| Parameter | Value | Notes | References |
| Excitation Maximum | ~560 nm | In methanol. | [1][4][5] |
| Emission Maximum | ~580 nm | In methanol. | [1][4][5][9][10][21] |
| Recommended Starting Concentration | 1 mol% | To avoid self-quenching in liposomes. | [9][10] |
| Weight-to-Weight Ratio | 1:100 (this compound:total lipid) | An alternative way to determine a suitable concentration. | [14] |
| Concentration Range Showing Self-Quenching | > 1 mol% up to 10 mol% | Self-quenching increases with concentration. | [6][7] |
Experimental Protocols
Protocol for Labeling Liposomes with this compound
This protocol describes the preparation of this compound-labeled liposomes using the thin-film hydration method.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine your desired lipids (e.g., DOPC, cholesterol) dissolved in an organic solvent like chloroform.
-
Add the this compound stock solution (dissolved in chloroform) to the lipid mixture. The final concentration of this compound should ideally be 1 mol% of the total lipids.
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Further dry the film under a vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with your desired aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Storage:
-
Store the labeled liposomes protected from light at 4°C.
-
Protocol for NBD-Rhodamine FRET-Based Lipid Mixing Assay
This assay is used to monitor the fusion of two separate vesicle populations.
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Containing both a FRET donor (e.g., 1 mol% NBD-PE) and a FRET acceptor (e.g., 1 mol% this compound).
-
Unlabeled Liposomes: Containing no fluorescent probes.
-
-
Initiate the Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Set the fluorometer to excite the NBD donor (e.g., at 460 nm) and measure the emission of both the NBD donor (e.g., at 535 nm) and the this compound acceptor (e.g., at 585 nm).
-
-
Induce Fusion:
-
Add a fusogenic agent (e.g., calcium chloride, polyethylene (B3416737) glycol) to the cuvette to induce vesicle fusion.
-
-
Monitor Fluorescence Changes:
-
As the labeled and unlabeled vesicles fuse, the average distance between the NBD and this compound probes increases.
-
This leads to a decrease in FRET efficiency, resulting in an increase in NBD fluorescence and a decrease in this compound fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is used to calculate the rate and extent of lipid mixing.
-
Visualizations
Figure 1: A troubleshooting workflow for addressing low fluorescence signals in experiments using this compound.
Figure 2: An experimental workflow for a FRET-based lipid mixing assay using NBD-PE and this compound.
Figure 3: A diagram illustrating the self-quenching mechanism of this compound at high concentrations.
References
- 1. biotium.com [biotium.com]
- 2. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 3. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. atlasbiyo.com [atlasbiyo.com]
- 6. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. edinst.com [edinst.com]
- 12. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Dependent Fluorescence Quenching of Rhodamine 6G by Graphene Oxide: A Comprehensive Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uwaterloo.ca [uwaterloo.ca]
- 18. biotium.com [biotium.com]
- 19. Efficient photobleaching of rhodamine 6G by a single UV pulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iright.com [iright.com]
- 22. biotium.com [biotium.com]
Technical Support Center: Optimizing Rhodamine DHPE Membrane Incorporation
Welcome to the technical support center for Rhodamine DHPE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this fluorescent lipid probe. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges, particularly the poor incorporation of this compound into membranes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not incorporating into my liposomes/cell membranes. What are the common causes?
A1: Poor incorporation of this compound can stem from several factors, including aggregation of the probe before it reaches the membrane, suboptimal experimental conditions, or issues with the membrane composition itself. Key areas to investigate are the probe's solubility and handling, incubation parameters (temperature and time), and the biophysical properties of your membrane system.
Q2: I'm observing punctate, non-uniform staining on my cell membranes. Is this aggregation?
A2: Yes, a punctate or patchy appearance is a classic sign of this compound aggregation. This can occur if the probe precipitates out of solution before or during incubation with the membranes. It is crucial to ensure the probe is fully solubilized and stable in the working solution.
Q3: Can the solvent used for the stock solution affect the labeling efficiency?
A3: Absolutely. The choice of solvent is critical for preventing aggregation. This compound is soluble in organic solvents like chloroform, ethanol, and DMSO.[1] Using a solvent in which the probe is highly soluble for the initial stock and then carefully diluting it into your aqueous experimental buffer can minimize precipitation.
Q4: Is there an optimal concentration for this compound labeling?
A4: The optimal concentration is application-dependent and should be determined empirically. A general starting point for liposome (B1194612) labeling is 0.5-2 mol% of the total lipid.[2] For live cells, lower concentrations are often necessary to avoid cytotoxicity and artifacts. It's recommended to perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Q5: How does temperature affect the incorporation of this compound?
A5: Temperature plays a significant role in membrane fluidity and permeability.[3] Labeling at or slightly above the phase transition temperature of the lipid bilayer can facilitate the insertion of the probe.[4] For live cells, incubation at 37°C is standard, but for artificial membranes, the temperature should be optimized based on the lipid composition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or very weak fluorescence signal | 1. Poor Incorporation: The probe has not efficiently inserted into the membrane. | • Optimize Solvent: Ensure your stock solution is properly prepared in a suitable organic solvent (e.g., chloroform/methanol[5] or high-quality anhydrous DMSO[6]).• Prevent Aggregation: Avoid shock-diluting the organic stock solution into aqueous buffer. Add the stock solution dropwise while vortexing the buffer.• Adjust Incubation Time/Temp: Increase incubation time or perform the incubation at a temperature above the lipid phase transition.[3][4] |
| 2. Fluorescence Quenching: High probe concentration can lead to self-quenching. | • Titrate Concentration: Perform a dilution series to find a concentration where the fluorescence intensity plateaus or is maximal. | |
| 3. Photobleaching: The fluorophore has been damaged by excessive light exposure. | • Minimize Light Exposure: Keep samples protected from light during incubation and storage. Use neutral density filters and minimize exposure times during imaging. | |
| Punctate or patchy membrane staining | 1. Probe Aggregation: this compound has precipitated out of the working solution. | • Improve Solubilization: Ensure the stock solution is fully dissolved. Sonication can aid in dispersing the probe in the stock solvent.[1]• Check Buffer Compatibility: High salt concentrations or certain buffer components can reduce the solubility of the probe. Test different buffers if aggregation persists.• Fresh Working Solution: Prepare the working dilution of this compound immediately before use.[6] |
| High background fluorescence | 1. Excess Unbound Probe: The washing steps were insufficient to remove all non-incorporated this compound. | • Optimize Washing: Increase the number and/or duration of washing steps with fresh buffer after the labeling incubation. |
| 2. Non-specific Binding: The probe is adhering to surfaces other than the membrane. | • Include a Blocking Step: For cellular experiments, pre-incubating with a blocking agent like BSA may reduce non-specific binding. | |
| Inconsistent results between experiments | 1. Inconsistent Probe Concentration: Variations in pipetting or stock solution degradation. | • Proper Storage: Store the this compound stock solution at -20°C, protected from light and moisture.[6] For DMSO stocks, use anhydrous grade to prevent hydrolysis.[6]• Aliquot Stock: Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| 2. Variable Experimental Conditions: Fluctuations in temperature, incubation time, or cell/liposome density. | • Standardize Protocol: Ensure all experimental parameters are kept consistent between replicates and experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO) or a 2:1 (v/v) chloroform:methanol mixture
-
Microcentrifuge tubes or glass vials
-
Vortexer and/or sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL). For a 5 mg vial, adding 5 mL of solvent will yield a 1 mg/mL solution.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid in dissolution.[1] A clear, dark red/purple solution should be obtained.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[6]
Protocol 2: Labeling of Pre-formed Liposomes
This protocol describes how to label already-formed liposomes with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in chloroform:methanol)
-
Pre-formed liposome suspension
-
Warming bath (optional, depending on lipid composition)
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification
Procedure:
-
Determine the total lipid concentration of your liposome suspension.
-
Calculate the volume of this compound stock solution needed to achieve the desired final molar percentage (e.g., 1 mol%).
-
If your liposomes are in a gel phase at room temperature, warm them to a temperature above their phase transition temperature.
-
While gently vortexing the liposome suspension, add the calculated volume of this compound stock solution dropwise. This slow addition is crucial to prevent precipitation of the probe.
-
Incubate the mixture for 1-2 hours at a temperature above the lipid phase transition temperature, protected from light.
-
Remove unincorporated this compound by running the liposome suspension through a size-exclusion chromatography column or by dialysis against the desired buffer.
-
Store the labeled liposomes at 4°C, protected from light.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Solvent | Anhydrous DMSO[6], Chloroform:Methanol (2:1 v/v)[5], Ethanol[1] | Choice may depend on the experimental system. Chloroform:methanol is common for lipid film hydration methods. |
| Stock Solution Concentration | 1-2 mg/mL[1] | Higher concentrations may be possible but increase the risk of aggregation upon dilution. |
| Storage Conditions | -20°C, protected from light and moisture[6] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Working Concentration (Liposomes) | 0.5 - 2 mol% of total lipid[2] | Higher concentrations can lead to self-quenching. |
| Working Concentration (Live Cells) | Titrate, typically in the low µM range | Varies significantly with cell type and experimental goals. |
| Incubation Temperature | Above the lipid phase transition temperature[4] | For live cells, typically 37°C. |
| Incubation Time | 1 - 4 hours[5] | May need optimization depending on the system. |
Diagrams
Caption: Troubleshooting workflow for poor this compound incorporation.
Caption: General workflow for labeling liposomes with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. tribioscience.com [tribioscience.com]
- 3. The Temperature Dependence of Lipid Membrane Permeability, its Quantized Nature, and the Influence of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Technical Support Center: Calibration of Rhodamine DHPE Fluorescence for Quantitative Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Rhodamine DHPE in quantitative fluorescence studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Question: I am not observing a strong fluorescence signal from my this compound-labeled sample. What could be the cause?
Answer: A weak or absent signal can stem from several factors, from probe concentration to instrument settings. A systematic check of the following is recommended:
-
Inadequate Probe Concentration: The concentration of this compound may be too low for detection. It's crucial to titrate the probe to find the optimal concentration for your specific application.
-
Inefficient Labeling: If labeling liposomes or other structures, the incorporation of this compound might be inefficient. Review your labeling protocol, ensuring proper incubation times and conditions.
-
Fluorescence Quenching: At high concentrations, this compound can self-quench, leading to a decrease in fluorescence intensity.[1] Consider diluting your sample to see if the signal increases. Quenching can also be caused by other molecules in your sample.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound.[][3] The excitation and emission maxima are typically around 560 nm and 581 nm, respectively.[4]
-
Photobleaching: Excessive exposure to the excitation light source can cause irreversible damage to the fluorophore, leading to signal loss.[5][6] Minimize exposure times and light intensity.
-
Degradation of the Probe: Improper storage of the this compound stock solution, such as exposure to light or repeated freeze-thaw cycles, can lead to its degradation.[]
Issue 2: High Background Fluorescence
Question: My images have a high background, making it difficult to distinguish the signal from my sample. How can I reduce the background?
Answer: High background fluorescence can obscure your signal and compromise quantitative analysis. Here are some common causes and solutions:
-
Excess Unbound Probe: In labeling experiments, residual, unbound this compound in the solution will contribute to the background. Ensure thorough removal of unbound probe through methods like dialysis, gel filtration, or spin columns.[7]
-
Autofluorescence: Some biological samples and culture media exhibit natural fluorescence (autofluorescence), which can interfere with the this compound signal.[8] It is advisable to image an unstained control sample to assess the level of autofluorescence. Using a phenol (B47542) red-free medium during imaging can also help reduce background.[9]
-
Non-specific Binding: this compound may non-specifically bind to surfaces like the walls of your container or to other components in your sample. Consider using blocking agents like BSA to minimize non-specific interactions.[]
-
Contaminated Optics: Dust or residue on microscope objectives or cuvettes can scatter light and increase background. Ensure all optical components are clean.
Issue 3: Rapid Signal Fading (Photobleaching)
Question: The fluorescence signal from my this compound sample disappears quickly upon illumination. What can I do to prevent this?
Answer: Photobleaching is the light-induced destruction of a fluorophore. To minimize its effects:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[9]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and avoiding prolonged focusing on a single area.[5]
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching.[8]
-
Oxygen Scavengers: In some in vitro assays, the removal of dissolved oxygen from the buffer can reduce the rate of photobleaching.
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider if a more photostable rhodamine derivative or a different class of fluorophore might be suitable for your application.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
A1: The spectral properties of this compound are summarized in the table below. Note that the exact excitation and emission maxima can vary slightly depending on the solvent and local environment.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~560 nm | [4] |
| Emission Maximum (λem) | ~581 nm | [4] |
| Molar Extinction Coefficient (ε) | Not consistently reported | |
| Quantum Yield (Φf) | High, but can be influenced by environment | [10] |
Q2: How do I prepare a stock solution of this compound?
A2: this compound is typically a solid that needs to be dissolved in an appropriate organic solvent before use.
| Step | Instruction |
| 1. Choose a Solvent | Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is commonly used.[4][11] |
| 2. Dissolve the Solid | Dissolve the solid this compound in the chosen solvent to a desired stock concentration (e.g., 1 mg/mL). |
| 3. Storage | Store the stock solution in a tightly sealed vial, protected from light, at -20°C.[4] |
Q3: What is a typical protocol for labeling liposomes with this compound?
A3: this compound is incorporated into the lipid bilayer during liposome (B1194612) formation. A general protocol is outlined below. The exact molar ratio of the dye should be optimized for your specific application to avoid self-quenching.
| Step | Method |
| 1. Prepare Lipid Mixture | In a round-bottom flask, combine the desired lipids and this compound (e.g., at a 1:100 w/w ratio of dye to phospholipid and cholesterol) dissolved in an organic solvent like chloroform.[11] |
| 2. Create a Lipid Film | Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. |
| 3. Hydrate (B1144303) the Film | Add an aqueous buffer to the flask and hydrate the lipid film by vortexing or sonication. This will form multilamellar vesicles (MLVs). |
| 4. Form Unilamellar Vesicles | To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[12] |
| 5. Remove Unbound Dye | If necessary, remove any unincorporated this compound by gel filtration or dialysis. |
Q4: How is this compound used in a quantitative membrane fusion assay?
A4: this compound is often used as a FRET (Förster Resonance Energy Transfer) acceptor in conjunction with a donor fluorophore like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) to quantify membrane fusion.[4][13]
The principle is based on the dequenching of the donor's fluorescence upon fusion. In the labeled liposomes, NBD-PE and this compound are in close proximity, leading to efficient FRET and quenching of the NBD-PE fluorescence. When these labeled liposomes fuse with unlabeled liposomes, the probes are diluted in the larger membrane area, increasing the distance between them. This reduces FRET efficiency, resulting in an increase in the NBD-PE fluorescence signal. The extent of fusion can be quantified by measuring this increase in fluorescence.
Q5: How do I perform a fluorescence calibration for quantitative measurements?
A5: To relate fluorescence intensity to the concentration of this compound, a standard curve should be generated.
| Step | Method |
| 1. Prepare a Standard Solution | Prepare a stock solution of a stable rhodamine dye, such as Rhodamine B, with a precisely known concentration in the same buffer as your experimental samples.[14][15] |
| 2. Create a Dilution Series | Perform a series of dilutions of the stock solution to create a range of known concentrations. |
| 3. Measure Fluorescence | Using the same instrument settings as for your experiment, measure the fluorescence intensity of each standard solution. |
| 4. Plot the Standard Curve | Plot the fluorescence intensity as a function of the dye concentration. |
| 5. Determine Unknown Concentration | The concentration of this compound in your experimental samples can then be determined by interpolating their fluorescence intensity values on the standard curve. |
Experimental Protocols & Visualizations
Detailed Protocol: FRET-Based Liposome Fusion Assay
This protocol describes a common method for quantifying membrane fusion using liposomes co-labeled with NBD-PE and this compound.
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare labeled liposomes containing your lipids of interest, along with NBD-PE (donor) and this compound (acceptor) at a molar ratio that ensures efficient FRET (e.g., 1-2 mol% of each probe).
-
Prepare a separate population of unlabeled liposomes with the desired lipid composition.
-
-
Fluorescence Measurement Setup:
-
Set the excitation wavelength of the fluorometer to the excitation maximum of NBD-PE (around 465 nm).
-
Set the emission wavelength to the emission maximum of NBD-PE (around 535 nm).
-
-
Baseline Fluorescence Measurement (F₀):
-
In a cuvette, add the labeled liposomes to the assay buffer.
-
Record the initial, quenched fluorescence of NBD-PE. This is your baseline fluorescence (F₀).
-
-
Initiation of Fusion:
-
Add the unlabeled liposomes to the cuvette containing the labeled liposomes.
-
Induce fusion using the appropriate trigger for your system (e.g., addition of Ca²⁺, change in pH, introduction of a fusogenic peptide).
-
-
Monitoring Fluorescence Dequenching (F(t)):
-
Continuously record the fluorescence intensity of NBD-PE over time as fusion proceeds. You should observe an increase in fluorescence as the probes are diluted.
-
-
Maximum Fluorescence Measurement (Fₘₐₓ):
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and cause maximal dilution of the fluorescent probes.
-
Record the maximum fluorescence intensity (Fₘₐₓ).
-
-
Calculation of Percent Fusion:
-
The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100
-
Caption: Workflow for a FRET-based membrane fusion assay.
Logical Diagram: Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common issues with this compound fluorescence experiments.
Caption: A logical workflow for troubleshooting fluorescence issues.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 11. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. protocols.io [protocols.io]
- 15. static.igem.org [static.igem.org]
Best practices for storing and handling Rhodamine DHPE
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt).
Frequently Asked Questions (FAQs)
Storage
Q1: How should I store this compound upon receipt?
This compound should be stored at or below -15°C, protected from light.[1][2][3] It is shipped as a solid and should be kept in a freezer.
Q2: What is the shelf life of this compound?
When stored correctly, this compound has a guaranteed shelf life of 12 months from the date of receipt.[1] For kits containing this compound, the expiration date may be printed on the box label.[2]
Handling & Safety
Q3: What personal protective equipment (PPE) should I use when handling this compound?
It is recommended to wear protective gloves, eye protection, and a lab coat. In case of handling large quantities, a dust mask should be worn.[4] Always handle the product in a well-ventilated area.
Q4: What are the first-aid measures in case of exposure?
-
If inhaled: Move to fresh air.
-
In case of skin contact: Take off all contaminated clothing and rinse the skin with water.
-
In case of eye contact: Rinse out with plenty of water and immediately consult an ophthalmologist. Remove contact lenses if present and easy to do so.
-
If swallowed: Make the victim drink water (two glasses at most) immediately and consult a physician.[5]
Q5: How should I dispose of this compound waste?
Dispose of this compound and its containers in accordance with local and national regulations. The material can be sent to a licensed chemical destruction plant. Do not contaminate water, foodstuffs, or sewer systems.[4]
Solubility & Solution Preparation
Q6: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and chloroform (B151607).[1][6]
Q7: How do I prepare a stock solution of this compound?
Stock solutions of at least 1-2 mg/mL can be prepared in ethanol, and sonication can aid in dispersion.[6] For other applications, it can be dissolved in DMSO or chloroform. It is important to note that stock solutions should be prepared fresh before use as the NHS-ester moiety can hydrolyze, rendering the dye non-reactive.[7]
Troubleshooting Guides
Q1: I am observing weak or no fluorescence signal in my experiment. What could be the cause?
-
Improper Storage: Ensure the this compound has been stored correctly at -15°C or below and protected from light.[1][2][3]
-
Incorrect Filter Sets: Verify that the excitation and emission wavelengths of your microscope or plate reader match the spectral properties of this compound (Excitation: ~560 nm, Emission: ~581 nm in Methanol).[2][3]
-
Low Concentration: The concentration of this compound may be too low. You may need to optimize the labeling concentration for your specific cell type and experimental conditions.
-
Cell Health: Ensure the cells are healthy and viable, as compromised cells may not incorporate the dye efficiently.
Q2: My background fluorescence is too high. How can I reduce it?
-
Washing Steps: Increase the number and duration of washing steps after labeling to remove any unbound dye.
-
Reduced Concentration: Lower the concentration of this compound used for labeling.
-
Quenching: In some applications, it may be possible to quench the fluorescence from the plasma membrane using unlabeled liposomes to extract the dye.[8]
Q3: The fluorescence signal appears punctate or aggregated. What should I do?
-
Solubility Issues: Ensure the this compound is fully dissolved in the solvent before adding it to your aqueous buffer. Sonication may help to improve dispersion.[6]
-
Aggregation in Buffer: The dye may be precipitating in your experimental buffer. Try preparing the labeling solution immediately before use and consider using a different buffer system.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 1333.80 g/mol | [1][2] |
| Excitation Wavelength (in MeOH) | ~560 nm | [2][3] |
| Emission Wavelength (in MeOH) | ~581 nm | [2][3] |
| Recommended Storage Temperature | ≤ -15°C | [1][2] |
| Shelf Life | 12 months | [1] |
Experimental Protocols
General Protocol for Cell Membrane Labeling
-
Prepare a Stock Solution: Dissolve this compound in DMSO or chloroform to make a stock solution of 1 mg/mL.
-
Prepare Labeling Solution: Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final labeling concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Cell Preparation: Grow cells on coverslips or in culture dishes to the desired confluency.
-
Labeling: Remove the culture medium and wash the cells once with the buffer used for the labeling solution. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with fresh buffer to remove any unbound dye.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Rhodamine.
Visualizations
Caption: A flowchart of the general experimental workflow for labeling cell membranes with this compound.
Caption: A decision tree for troubleshooting common issues encountered during experiments with this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. biotium.com [biotium.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to quench fluorescence of Rhodamine labeled PE? - Cell Biology [protocol-online.org]
Impact of buffer conditions on Rhodamine DHPE fluorescence
Welcome to the technical support center for Rhodamine DHPE. This guide provides troubleshooting information and answers to frequently asked questions regarding the impact of buffer conditions on this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound, a lissamine rhodamine B conjugate, typically has an excitation maximum around 560-561 nm and an emission maximum around 580-581 nm when measured in methanol.[1][2] It is crucial to use the appropriate filter sets for your microscope or fluorometer to maximize signal detection.
Q2: My this compound fluorescence signal is very weak. What are the common causes?
A weak or absent signal can stem from several factors:
-
Incorrect Buffer pH: Rhodamine fluorescence is highly pH-sensitive. Basic or alkaline conditions can convert the dye into a non-fluorescent "closed" spirolactam form, drastically reducing the signal.[3][4]
-
High Probe Concentration: At high concentrations within the lipid membrane (above 1-2 mol%), this compound can form non-fluorescent dimers, leading to self-quenching.[5][6]
-
Photobleaching: Like many fluorophores, rhodamine dyes are susceptible to photobleaching (fading) upon prolonged or intense light exposure.[]
-
Presence of Quenchers: Certain molecules or ions in your buffer can act as fluorescence quenchers.
Q3: Why is my background fluorescence so high?
High background can obscure your signal and is often caused by:
-
Unbound Probe: Insufficient washing after labeling can leave unbound this compound in the solution.
-
Non-Specific Binding: The probe may adhere non-specifically to surfaces of your experimental vessel or to other cellular components.[8]
-
Autofluorescence: The biological sample itself (cells, tissues) or components of the culture media may have endogenous fluorescence.[8][9] It is recommended to include an unstained control sample to assess the level of autofluorescence.[9]
Q4: Can I use common buffers like PBS or Tris with this compound?
Phosphate-buffered saline (PBS) and HEPES at pH 7-9 are generally suitable.[10] However, you should avoid buffers containing primary amines, such as Tris, if you are using an amine-reactive NHS-ester form of the dye for conjugation, as the buffer will compete with the labeling reaction.[10] For membrane studies, the pH stability of rhodamine dyes is generally good between pH 4 and 10, but performance should be validated for your specific experimental conditions.[11]
Q5: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like chloroform, DMSO, or DMF to create a stock solution.[1][12] It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C, protected from light.[2][13]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Buffer pH is too high (alkaline). | Rhodamine dyes can exist in equilibrium between a fluorescent "open" form and a non-fluorescent "closed" spirolactam form.[14] Basic conditions favor the non-fluorescent form.[3][4] Action: Adjust your buffer to a neutral or slightly acidic pH (e.g., pH 6.5-7.4) and re-measure. |
| Concentration-dependent self-quenching. | At high molar percentages in the membrane, this compound molecules form non-fluorescent dimers, which quenches the signal.[5][6] Action: Reduce the probe concentration. For membrane fusion assays, a common concentration is 0.6-0.8 mol%.[15][16] | |
| Photobleaching (signal fades during imaging). | Prolonged exposure to excitation light can irreversibly destroy the fluorophore.[] Action: Minimize light exposure, reduce excitation intensity, and use an anti-fade mounting medium if applicable.[] | |
| Signal Decreases Over Time | Dynamic Quenching due to Temperature. | An increase in temperature can lead to greater collisional quenching, which reduces fluorescence lifetime and intensity.[17] Action: Ensure your experimental temperature is stable and consistent across all samples. |
| Degradation of the Dye. | Chlorinated tap water can decompose rhodamine dyes.[14] Repeated freeze-thaw cycles can also degrade the probe.[13] Action: Use high-purity, nuclease-free water for all buffer preparations. Aliquot stock solutions to minimize freeze-thaw cycles.[13] | |
| Inconsistent or Unreliable Results | Ionic Strength of the Buffer. | The distribution and conformation of dye molecules can be dependent on the ionic strength of the solution.[18] Some ionic liquids have been shown to induce aggregation or precipitation of rhodamine dyes.[19] Action: Maintain a consistent ionic strength across all experiments. If using novel buffers or additives, validate their compatibility with the dye. |
Quantitative Data Summary
The fluorescence properties of this compound are highly dependent on its local environment. The following tables summarize key quantitative relationships.
Table 1: Effect of pH on Rhodamine Fluorescence
| pH Condition | Predominant Molecular Form | Fluorescence State | Consequence for Signal |
| Acidic (e.g., < 6.0) | Cationic ("Open" form)[3][4] | Brightly Fluorescent | Strong signal intensity. |
| Neutral (e.g., ~7.4) | Equilibrium between forms | Moderately Fluorescent | Generally good signal, but can be sensitive to small pH shifts. |
| Basic (e.g., > 8.0) | Spirolactam ("Closed" form)[3][4] | Non-fluorescent | Significant to complete loss of signal.[4] |
Table 2: Effect of Probe Concentration in Lipid Membranes
| Mol% of this compound | Phenomenon | Fluorescence State | Consequence for Signal |
| Low (< 1 mol%) | Monomeric probe molecules are isolated. | Optimal Fluorescence | Signal intensity is proportional to concentration. |
| High (> 2 mol%) | Formation of non-fluorescent dimers.[6] | Self-Quenched | Signal intensity decreases significantly as concentration increases.[6] |
Experimental Protocols
Protocol: Liposome (B1194612) Fusion Assay using Rhodamine-DHPE and NBD-PE (FRET)
This protocol describes a common method to monitor membrane fusion by measuring the dequenching of a FRET donor (NBD-PE) as it is diluted away from the Rhodamine-DHPE acceptor. Rhodamine-DHPE serves as the FRET acceptor in this assay.[1][2]
1. Materials & Buffers:
-
Lipids (e.g., DOPC, DOTAP)
-
Rhodamine-DHPE (Acceptor)
-
NBD-PE (Donor)
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Solvent: Chloroform
2. Preparation of Labeled Liposomes:
-
In a round-bottom flask, combine your primary lipids with 0.8 mol% Rhodamine-DHPE and 0.8 mol% NBD-PE, all dissolved in chloroform.[16]
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with the HEPES buffer, followed by vortexing to create multilamellar vesicles.
-
Extrude the vesicle solution through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs).
3. Preparation of Unlabeled Liposomes:
-
Follow the same procedure as above (steps 2.1-2.4) but without adding the fluorescently labeled lipids (Rhodamine-DHPE and NBD-PE).
4. Fusion Assay Measurement:
-
Set your fluorometer to the excitation (460 nm) and emission (535 nm) wavelengths for NBD.[16]
-
In a cuvette, create a mixture of labeled and unlabeled liposomes at a 1:9 molar ratio (e.g., 5 µM labeled liposomes and 45 µM unlabeled liposomes).[16]
-
Record the initial fluorescence intensity (I₀). This represents the maximum quenched state.
-
Induce fusion by adding the fusogenic agent of interest (e.g., Ca²⁺, specific protein, or peptide).
-
Monitor the increase in NBD fluorescence intensity over time (I(t)) as the labeled and unlabeled lipids mix, increasing the distance between NBD-PE and Rhodamine-DHPE and thus decreasing FRET.
-
To determine the maximum possible fluorescence (I_max), add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and eliminate FRET.
-
Calculate the percentage of fusion at a given time using the formula: % Fusion(t) = [(I(t) - I₀) / (I_max - I₀)] * 100
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound fluorescence.
Caption: Troubleshooting flowchart for low fluorescence signal.
Caption: pH-dependent equilibrium of Rhodamine dye.
Caption: Concentration-dependent self-quenching mechanism.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 4. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rhodamine B - Wikipedia [en.wikipedia.org]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 17. edinst.com [edinst.com]
- 18. Christoph Gohlke [cgohlke.com]
- 19. Modulation of rhodamine B aggregation by ionic liquids - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Addressing Spectral Bleed-Through in Multicolor Imaging with Rhodamine DHPE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral bleed-through when using Rhodamine DHPE in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem in multicolor imaging?
A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy that occurs when the fluorescence emission from one fluorophore is detected in the detection channel intended for another.[1][2][3] This happens because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another.[1][2] This phenomenon can lead to inaccurate colocalization analysis and false-positive results, complicating the interpretation of experimental data.[1][2]
Q2: I am using this compound in my experiment and see a signal in a channel where I don't expect one. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through. This compound has a broad emission spectrum that can extend into the detection channels of other fluorophores, particularly those at longer wavelengths.[2][4] To confirm this, you should prepare a single-color control sample stained only with this compound and image it using all the filter sets and detector settings you are using in your multicolor experiment. If you detect a signal in other channels from this single-stained sample, it confirms spectral bleed-through.[1]
Q3: How can I minimize spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[1][2] When possible, select fluorophores with narrower emission spectra.[1][5][6]
-
Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your target fluorophore. This helps to exclude unwanted signals from other fluorophores.[1][2]
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a highly effective method.[1][2][3] This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1][2]
-
Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is much brighter than in another.[1][3]
Q4: What is spectral unmixing, and how can it correct for bleed-through post-acquisition?
A4: Spectral unmixing is a computational technique used to separate the individual signals of multiple fluorophores from a mixed image.[1][2][7] This method assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present in the sample.[1][2] By providing the algorithm with the "pure" emission spectrum of each fluorophore (obtained from single-stained control samples), it can calculate the contribution of each fluorophore to every pixel and digitally separate the channels.[1][2]
Q5: Why are compensation controls essential, and how do I prepare them?
A5: Compensation controls are single-stained samples, each containing only one of the fluorophores used in your multicolor experiment.[1][8][9][10][11] They are crucial for accurately correcting spectral bleed-through because they allow you to:
-
Determine the precise amount of spectral overlap (spillover) between channels.[8][9][10]
-
Provide the necessary reference spectra for spectral unmixing algorithms.[1][7]
-
Set the correct compensation values in imaging software.[8][9][12]
To prepare compensation controls, you should have a separate sample for each fluorophore used. These samples must be prepared and imaged under the exact same conditions as your experimental multicolor sample.[1][11][13]
Troubleshooting Guides
Problem: Apparent colocalization that might be an artifact.
| Possible Cause | Troubleshooting Step |
| Incomplete Bleed-Through Correction | Re-evaluate your compensation controls and the application of your spectral unmixing algorithm. Examine the unmixed images of your single-color controls; they should show a signal in only one channel.[1] |
| High Background Signal | High background fluorescence can mimic colocalization. Ensure proper blocking steps and antibody titration to minimize non-specific binding.[1] |
| Chromatic Aberration | Ensure your microscope optics are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths.[1] |
Problem: Weak or noisy signal after spectral unmixing.
| Possible Cause | Troubleshooting Step |
| Inaccurate Reference Spectra | Ensure your single-color control samples were prepared and imaged under the exact same conditions as your multicolor experiment (e.g., same laser power, gain, and exposure time). The reference spectra must accurately represent the fluorophore's emission profile in your experimental setup.[1][13] |
| Low Signal-to-Noise Ratio in Raw Data | Optimize your image acquisition parameters to improve the signal-to-noise ratio before unmixing. This may involve increasing laser power or exposure time, but be mindful of photobleaching.[1] |
| Autofluorescence | Autofluorescence from the sample can interfere with spectral unmixing. Prepare an unstained control sample to capture its spectral profile and include it as a separate "channel" in your unmixing algorithm.[1][7][13] |
Spectral Properties of this compound
To effectively correct for spectral bleed-through, it is essential to know the spectral properties of your fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~546 - 560[14][15][16][] | ~567 - 581[14][15][16][] |
Note: The exact excitation and emission maxima can vary depending on the local environment and solvent.[18][19]
Experimental Protocols
Protocol: Preparation of Single-Color Compensation Controls
-
Cell/Tissue Preparation: Prepare a separate sample for each fluorophore used in your multicolor experiment. The cells or tissue should be handled in the same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).[1]
-
Staining: Stain each sample with only one of the fluorophore-conjugated antibodies or dyes.
-
Mounting: Mount the samples using the same mounting medium as your experimental samples.
-
Imaging: Image each single-color control using all the laser and detector settings that will be used for the multicolor experiment. It is critical to use identical settings to accurately measure the spectral bleed-through.[1][13]
Protocol: Linear Spectral Unmixing
-
Acquire Images:
-
Define Reference Spectra:
-
Using your imaging software (e.g., ImageJ/Fiji, ZEN, LAS X), open the images of your single-color controls.
-
Select a region of interest (ROI) that contains a strong, specific signal for the fluorophore.
-
The software will generate a reference emission spectrum for that fluorophore based on the signal intensity across all the detected channels.[1]
-
Repeat this for all fluorophores in your panel, and for autofluorescence if applicable.[1]
-
-
Apply Spectral Unmixing:
Visualizing Workflows and Concepts
Caption: Workflow for correcting spectral bleed-through using spectral unmixing.
Caption: Conceptual diagram of spectral bleed-through from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Compensation Controls | McGovern Medical School [med.uth.edu]
- 11. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 13. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. biotium.com [biotium.com]
- 16. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (this compound) 5 mg [thermofisher.com]
- 18. Quantitative assessment of rhodamine spectra [html.rhhz.net]
- 19. researchgate.net [researchgate.net]
Optimizing Laser Power for Rhodamine DHPE: A Technical Guide to Preventing Phototoxicity
For researchers, scientists, and drug development professionals utilizing Rhodamine DHPE in fluorescence microscopy, achieving high-quality imaging without inducing cellular damage is paramount. Phototoxicity, a common artifact of fluorescence imaging, can significantly compromise experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize laser power and minimize phototoxicity when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern when using this compound?
A1: Phototoxicity in fluorescence microscopy refers to the damage caused to living cells by the light used for excitation.[1][2] This damage is primarily mediated by the generation of reactive oxygen species (ROS), which can harm various cellular components, including proteins, lipids, and nucleic acids.[1] this compound, like other fluorophores, can contribute to ROS production upon excitation, leading to altered cellular physiology, and in severe cases, cell death.[1][3] This can compromise the validity of experimental data, especially in live-cell imaging studies focused on dynamic processes.
Q2: What are the common signs of phototoxicity in cells labeled with this compound?
A2: Signs of phototoxicity can range from subtle to severe. Early indicators can include a slowdown or arrest of the cell cycle, changes in mitochondrial membrane potential, and alterations in intracellular calcium levels.[1] More overt signs include membrane blebbing, the formation of vacuoles, and ultimately, cell death (apoptosis or necrosis).[1] It is crucial to monitor your cells for these morphological and physiological changes during and after imaging.
Q3: How does laser power directly influence phototoxicity?
A3: Higher laser power increases the rate of photon absorption by fluorophores like this compound, which in turn elevates the production of ROS, thus increasing the likelihood and severity of phototoxicity.[2] While a certain level of laser power is necessary to achieve a sufficient signal-to-noise ratio, excessive power can quickly lead to cellular damage. The total light dose, which is a combination of laser power and exposure time, is a key determinant of both phototoxicity and photobleaching.[4]
Q4: Can I use the same laser power settings for all my experiments with this compound?
A4: It is not recommended. The optimal laser power is dependent on several factors, including the cell type, the expression level of the labeled molecule, the sensitivity of the detector, and the specific biological process being investigated. Different cell types have varying sensitivities to light-induced damage. Therefore, it is essential to empirically determine the optimal laser power for each specific experimental setup.
Q5: Are there any alternatives to simply lowering the laser power to reduce phototoxicity?
A5: Yes. Besides reducing laser power, you can:
-
Increase the exposure time while proportionally decreasing the laser intensity. This approach, known as diffuse light delivery, can sometimes be less damaging than short, high-intensity exposures.[4]
-
Use more sensitive detectors. Highly sensitive detectors, such as back-illuminated sCMOS cameras, can capture a usable signal with lower laser power, thereby reducing phototoxicity.[2]
-
Minimize exposure time. Only illuminate the sample when acquiring an image. Utilize fast shutters or acousto-optic tunable filters (AOTFs) to prevent unnecessary exposure.[2][5]
-
Use specialized imaging media. Some commercially available media contain antioxidants or ROS scavengers that can help mitigate the damaging effects of phototoxicity.[1]
Troubleshooting Guide: Minimizing Phototoxicity with this compound
This guide provides a systematic approach to identifying and resolving common issues related to phototoxicity when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching of this compound signal | - Excessive laser power.- Prolonged exposure time. | - Reduce the laser power to the minimum level required for an acceptable signal-to-noise ratio.- Decrease the total exposure time by acquiring images faster or reducing the number of time points.- Use a more photostable fluorophore if the bleaching is still significant at non-toxic laser powers. |
| Cells show signs of stress (e.g., blebbing, vacuolization) during or after imaging | - High laser power inducing phototoxicity. | - Perform a laser power titration experiment to determine the maximum tolerable laser power for your specific cell type and experimental conditions (see Experimental Protocol below).- Reduce the total light dose by lowering the laser power and/or the exposure time.- Image less frequently if the experiment allows. |
| Observed biological process is altered or inhibited during imaging | - Subtle phototoxicity affecting cellular physiology. | - This is a more challenging issue to diagnose. Compare the behavior of imaged cells to non-imaged control cells. - Use the lowest possible laser power that still provides a quantifiable signal.- Consider using a different imaging modality, such as differential interference contrast (DIC) or phase contrast, to monitor overall cell health in parallel with fluorescence imaging. |
| Poor signal-to-noise ratio at low, non-toxic laser powers | - Low expression of the labeled molecule.- Inefficient detector. | - Increase the expression level of the target molecule if possible.- Use a more sensitive detector (e.g., EMCCD or sCMOS camera).- Employ image processing techniques like binning or frame averaging to improve the signal-to-noise ratio, but be mindful of potential trade-offs in spatial or temporal resolution.[4] |
Experimental Protocols
Protocol for Determining Optimal Laser Power for this compound Imaging
This protocol outlines a systematic approach to identify the optimal laser power that provides a good quality signal without inducing significant phototoxicity.
1. Cell Preparation and Labeling:
- Plate your cells on a suitable imaging dish or slide.
- Label the cells with this compound according to your standard protocol.
- Include a non-labeled control group of cells to monitor for any effects of the imaging medium or general environmental stress.
2. Initial Imaging Setup:
- Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or DIC microscopy.
- Switch to the fluorescence channel for this compound (Excitation: ~560 nm, Emission: ~580 nm).[6]
- Start with a very low laser power setting (e.g., 1-5% of the maximum).
3. Laser Power Titration:
- Acquire a single image at the initial low laser power.
- Gradually increase the laser power in small increments (e.g., 5% steps).
- At each laser power setting, acquire a single image of the same field of view.
- Visually inspect the images for signal intensity and quality. Note the laser power at which you achieve a satisfactory signal-to-noise ratio.
4. Phototoxicity Assessment:
- Select a range of laser power settings, including the one you determined to be optimal for signal quality and a few settings above and below it.
- For each laser power setting, perform a time-lapse imaging experiment on a fresh field of view. The duration and frequency of imaging should mimic your planned experiment.
- During and after the time-lapse, carefully observe the cells for any signs of phototoxicity (blebbing, vacuolization, cell division arrest, etc.).
- Compare the morphology and behavior of the imaged cells to the non-imaged control cells.
5. Data Analysis and Optimization:
- Analyze the acquired images and cell health observations.
- The optimal laser power will be the highest power that provides a good signal without causing any observable phototoxic effects over the duration of your experiment.
- It is often a trade-off between image quality and cell health. Prioritize cell viability for live-cell imaging studies.
Visualizing Experimental Workflows and Troubleshooting
Caption: This workflow diagram illustrates the systematic process for optimizing laser power for this compound imaging to minimize phototoxicity.
Caption: This diagram provides a decision-making framework for troubleshooting phototoxicity issues during live-cell imaging with this compound.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. line-a.co.il [line-a.co.il]
- 3. youtube.com [youtube.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. How to Minimise Photodamage with LED illumination - FocalPlane [focalplane.biologists.com]
- 6. Rhodamine B 1,2-dihexadécanoyl-sn-glycéro-3-phosphoéthanolamine, sel de triéthylammonium (this compound) Lissamine™ 5 mg [thermofisher.com]
Technical Support Center: Refinement of Rhodamine DHPE Staining Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Rhodamine DHPE staining protocols for specific cell types.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments in a question-and-answer format.
Question: Why is my this compound staining showing high background fluorescence?
Answer: High background fluorescence can obscure specific signals and is a common issue in fluorescence microscopy. Several factors can contribute to this problem:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to cellular structures and the coverslip.
-
Inadequate Washing: Insufficient washing after staining will leave unbound dye in the background.[]
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can be mistaken for background staining.[2]
-
Impure Dye Stock: The this compound stock solution may contain fluorescent impurities.
Solutions:
-
Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound for your specific cell type.
-
Increase Washing Steps: After incubation with the dye, wash the cells thoroughly with an appropriate buffer, such as phosphate-buffered saline (PBS). Consider increasing the number and duration of washes.[]
-
Include an Unstained Control: Always include an unstained control sample to assess the level of autofluorescence in your cells.[2]
-
Use High-Quality Reagents: Ensure that the this compound and all other reagents are of high purity.
Question: My this compound staining appears patchy or uneven. What could be the cause?
Answer: Uneven staining can result from several factors related to dye preparation and application:
-
Dye Aggregation: this compound, being a lipophilic molecule, can form aggregates in aqueous solutions if not properly prepared. These aggregates can lead to punctate and uneven staining.
-
Incomplete Cell Coverage: The staining solution may not have evenly covered the entire cell sample.
-
Cell Health: Unhealthy or dying cells can exhibit altered membrane properties, leading to inconsistent staining.
Solutions:
-
Proper Dye Preparation: Ensure the this compound stock solution is fully dissolved. Sonication or vortexing of the stock solution before dilution can help break up aggregates. Prepare fresh working solutions for each experiment.
-
Ensure Even Application: When adding the staining solution, gently swirl the dish or slide to ensure the entire surface is covered.
-
Monitor Cell Viability: Use a viability stain to confirm that the cells are healthy before and during the experiment.
Question: I am observing a weak or no fluorescent signal after staining with this compound. What should I do?
Answer: A weak or absent signal can be frustrating. Here are some potential causes and solutions:
-
Suboptimal Dye Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for the dye to incorporate into the cell membrane.
-
Photobleaching: Rhodamine dyes are susceptible to photobleaching, especially with prolonged exposure to excitation light.[2]
-
Incorrect Filter Sets: The microscope filter sets may not be appropriate for the excitation and emission spectra of this compound.
-
Quenching: The fluorescence of this compound can be quenched by certain molecules or environmental conditions.
Solutions:
-
Optimize Staining Parameters: Increase the concentration of this compound or the incubation time. Refer to the data tables below for recommended starting points for different cell types.
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.[]
-
Verify Filter Compatibility: Ensure your microscope's filter sets are appropriate for this compound (Excitation/Emission: ~560/580 nm).[3][4]
-
Check for Quenching Agents: Be aware of any potential quenching agents in your experimental system.
Question: Is this compound toxic to my cells? How can I minimize cytotoxicity?
Answer: Like many fluorescent dyes, this compound can exhibit some level of cytotoxicity, especially at high concentrations or with prolonged incubation times.[]
Solutions:
-
Determine the Optimal Concentration: Use the lowest possible concentration of this compound that provides a satisfactory signal.
-
Minimize Incubation Time: Reduce the incubation time to the minimum required for adequate staining.
-
Perform Viability Assays: Conduct a cytotoxicity assay to determine the tolerance of your specific cell type to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid.[3] It is primarily used to stain the plasma membrane of living and fixed cells. Its lipophilic nature allows it to integrate into the lipid bilayer, making it a valuable tool for studying membrane dynamics, lipid rafts, membrane fusion, and endocytosis.[3][5]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is typically sold as a solid and is soluble in organic solvents like chloroform (B151607) or DMSO.[3][5] It is recommended to prepare a concentrated stock solution in one of these solvents. To minimize the formation of aggregates, ensure the dye is completely dissolved. Store the stock solution at -20°C, protected from light.[3] For experiments, dilute the stock solution to the final working concentration in an appropriate buffer immediately before use.[]
Q3: Can I use this compound for fixed cells?
A3: Yes, this compound can be used to stain the membranes of fixed cells. A standard fixation protocol using paraformaldehyde is generally suitable.[]
Q4: What are the excitation and emission wavelengths for this compound?
A4: The approximate excitation and emission maxima for this compound are 560 nm and 580 nm, respectively.[3][4]
Q5: Can this compound be used in combination with other fluorescent probes?
A5: Yes, this compound is suitable for multicolor imaging experiments. It is often used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a donor probe like NBD-PE to study membrane fusion.[3][5] When planning multicolor experiments, ensure that the emission spectra of the different fluorophores have minimal overlap.
Quantitative Data Summary
The optimal staining parameters for this compound can vary significantly depending on the cell type and experimental goals. The following tables provide a summary of suggested starting concentrations and incubation times for different applications. Note: These are starting recommendations, and optimization is crucial for each specific experimental setup.
Table 1: Recommended Staining Parameters for General Membrane Staining
| Cell Type | Concentration Range | Incubation Time | Temperature |
| Mammalian (e.g., HeLa, CHO) | 1-10 µM | 5-30 min | Room Temp or 37°C |
| Neurons | 2-5 µM | 10-20 min | 37°C |
| Macrophages | 5-15 µM | 15-45 min | 37°C |
| Yeast (S. cerevisiae) | 5-20 µM | 30-60 min | 30°C |
Table 2: Recommended Staining Parameters for Specific Applications
| Application | Cell Type | Concentration Range | Incubation Time | Key Considerations |
| Lipid Raft Visualization | Mammalian cells | 2-5 µM | 10-15 min on ice | Low temperature helps to stabilize lipid rafts. |
| FRET (with NBD-PE) | Liposomes/Cells | 0.5-2 mol% | Varies | Ratio of donor to acceptor is critical. |
| Endocytosis Tracking | Mammalian cells | 1-5 µM | Pulse-chase | Short pulse with dye, followed by chase in dye-free media. |
Experimental Protocols
Protocol 1: General Membrane Staining of Live Mammalian Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., HBSS or serum-free medium) at the desired concentration (e.g., 5 µM).
-
Staining: Remove the culture medium and wash the cells once with the buffer. Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh buffer to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for rhodamine.
Protocol 2: Visualization of Lipid Rafts
-
Cell Preparation: Plate cells on pre-chilled glass-bottom dishes or coverslips.
-
Prepare Staining Solution: Prepare a working solution of this compound (e.g., 2 µM) in a cold buffer.
-
Staining: Place the cells on ice. Remove the culture medium and wash once with cold buffer. Add the cold this compound staining solution and incubate on ice for 10-15 minutes, protected from light.
-
Washing: Gently wash the cells 2-3 times with cold buffer.
-
Imaging: Image the cells immediately, maintaining a cold stage if possible, to visualize the distribution of the probe in relation to lipid raft domains.
Visualizations
Caption: General experimental workflow for this compound staining.
Caption: Conceptual diagram of this compound partitioning in the cell membrane for lipid raft visualization.
References
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (this compound) 5 mg [thermofisher.com]
- 5. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Battle of Membrane Probes: Rhodamine DHPE vs. BODIPY-DHPE
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probe is paramount. The ideal probe offers a bright, stable signal that faithfully reports on the dynamics and organization of the lipid bilayer without significantly perturbing it. Among the plethora of available options, Rhodamine DHPE and BODIPY-DHPE have emerged as popular choices for a variety of membrane studies. This guide provides a comprehensive, data-driven comparison of these two fluorescent phospholipid analogs to aid in the selection of the optimal tool for your specific research needs.
This in-depth analysis covers their photophysical properties, performance in key membrane applications, and practical experimental considerations. By presenting quantitative data in accessible formats and providing detailed experimental protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their membrane-related investigations.
At a Glance: Key Performance Indicators
To facilitate a rapid yet informative comparison, the following table summarizes the essential photophysical and performance characteristics of this compound and BODIPY-DHPE.
| Property | This compound | BODIPY-DHPE |
| Excitation Maximum (λex) | ~560 nm | ~505 nm |
| Emission Maximum (λem) | ~580 nm | ~511 nm |
| Molar Extinction Coeff. (ε) | ~80,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | High, but can be sensitive to environment | Typically high and less sensitive to solvent polarity |
| Photostability | Generally good | Excellent |
| Sensitivity to Lipid Phase | Fluorescence lifetime is sensitive to lipid order[1][2] | Fluorescence properties can change with concentration and lipid packing[3] |
| Primary Applications | FRET (acceptor), membrane fusion, lipid trafficking | FRET, membrane fusion, single-molecule tracking, lipid droplet imaging |
| Stokes Shift | ~20 nm | ~6 nm |
Deep Dive into Performance: Where Each Probe Shines
Photophysical Properties: The Foundation of Performance
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. Both Rhodamine and BODIPY fluorophores, when conjugated to DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), anchor within the lipid bilayer, allowing for the investigation of membrane properties.
This compound , a derivative of the rhodamine B fluorophore, exhibits strong absorption and emission in the orange-red region of the spectrum.[4][5] Its fluorescence lifetime has been shown to be particularly sensitive to the local lipid environment, decreasing in more ordered lipid phases.[1][2] This characteristic makes it a useful tool for studying lipid domain heterogeneity.[1][6] While generally photostable, rhodamine dyes can be susceptible to photobleaching under intense illumination.[7]
BODIPY-DHPE , on the other hand, is based on the boron-dipyrromethene fluorophore, known for its sharp excitation and emission peaks, high molar extinction coefficient, and generally high quantum yields that are less sensitive to the polarity of the environment.[8] BODIPY dyes are renowned for their exceptional photostability, a crucial advantage for long-term imaging experiments and single-molecule studies.[9][10] The fluorescence of some BODIPY-lipid conjugates can be sensitive to dye concentration and lipid packing density, which can be exploited to study membrane properties.[3]
Performance in Key Membrane Study Techniques
The distinct properties of this compound and BODIPY-DHPE lend themselves to different strengths in various experimental applications.
Fluorescence Resonance Energy Transfer (FRET): Both probes are extensively used in FRET-based assays, often to study membrane fusion. This compound commonly serves as an acceptor for donors like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[4] BODIPY-DHPE can also be used in FRET pairs and its narrow emission spectrum can be advantageous in minimizing spectral bleed-through.
Fluorescence Lifetime Imaging Microscopy (FLIM): The sensitivity of this compound's fluorescence lifetime to the lipid phase makes it a valuable probe for FLIM studies aimed at mapping membrane order and identifying lipid domains.[1][2] BODIPY-based molecular rotors are also employed in FLIM to measure membrane viscosity.[11]
Single-Molecule Tracking (SMT): The high photostability and brightness of BODIPY dyes make BODIPY-DHPE a superior choice for single-molecule tracking experiments.[12] These studies allow for the detailed investigation of lipid diffusion and the dynamics of individual molecules within the membrane.
Experimental Corner: Protocols and Workflows
To provide practical guidance, this section outlines key experimental protocols and workflows for utilizing these probes in membrane studies.
Incorporating Probes into Giant Unilamellar Vesicles (GUVs)
The incorporation of fluorescent lipid analogs into GUVs is a fundamental technique for creating model membrane systems. The general workflow for both this compound and BODIPY-DHPE is similar, primarily involving the electroformation method.
Key Differences in Experimental Workflow:
While the overall process is similar, there are subtle yet important differences to consider when working with this compound versus BODIPY-DHPE:
-
Probe Concentration: Due to potential self-quenching at higher concentrations, it is crucial to optimize the concentration of both probes. This compound's tendency for dynamic self-quenching in ordered phases requires careful titration to avoid artifacts.[1] BODIPY dyes can also exhibit concentration-dependent fluorescence changes.[3]
-
Solvent Choice: Both probes are typically dissolved in chloroform (B151607) or a chloroform/methanol mixture along with the host lipids. Ensure complete dissolution before creating the lipid film.
-
Photoprotection: While BODIPY-DHPE is highly photostable, it is always good practice to protect lipid stock solutions and GUV preparations containing either probe from light to prevent photobleaching.
Protocol: FRET-based Membrane Fusion Assay
This protocol describes a classic ensemble FRET assay to monitor membrane fusion using a donor-labeled population of vesicles (containing NBD-PE) and an acceptor-labeled population (containing this compound).
Materials:
-
NBD-PE (Donor Probe)
-
This compound (Acceptor Probe)
-
Host lipid (e.g., POPC)
-
Buffer (e.g., HEPES-buffered saline)
-
Fusogen (e.g., Ca²⁺ for vesicles containing phosphatidylserine, or polyethylene (B3416737) glycol)
-
Fluorometer
Procedure:
-
Prepare Labeled Vesicles:
-
Prepare two separate populations of large unilamellar vesicles (LUVs) by extrusion.
-
Donor Vesicles: Incorporate 1 mol% NBD-PE and 99 mol% host lipid.
-
Acceptor Vesicles: Incorporate 1 mol% this compound and 99 mol% host lipid.
-
Prepare a third population of unlabeled vesicles (100 mol% host lipid).
-
-
Set up the FRET Assay:
-
In a cuvette, mix the donor-labeled vesicles and acceptor-labeled vesicles at a desired ratio (e.g., 1:1).
-
Place the cuvette in a temperature-controlled fluorometer.
-
Set the excitation wavelength to that of the donor (NBD-PE, ~465 nm) and monitor the emission of both the donor (~530 nm) and the acceptor (~580 nm).
-
-
Initiate Fusion:
-
Record a stable baseline fluorescence signal.
-
Add the fusogen to the cuvette to induce vesicle fusion.
-
-
Monitor FRET:
-
Upon fusion, the lipid components of the donor and acceptor vesicles will mix. This brings the NBD-PE and this compound probes into close proximity, resulting in FRET.
-
Observe a decrease in the donor (NBD-PE) fluorescence intensity and a simultaneous increase in the acceptor (this compound) fluorescence intensity.
-
-
Data Analysis:
-
Calculate the FRET efficiency over time to quantify the rate and extent of membrane fusion.
-
References
- 1. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.ist.utl.pt [web.ist.utl.pt]
- 3. Physical and photophysical characterization of a BODIPY phosphatidylcholine as a membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Rhodamine DHPE: A Superior Fluorescent Lipid Probe for Membrane Dynamics and Cellular Imaging
In the intricate world of cellular biology and drug development, fluorescent lipid probes are indispensable tools for visualizing and quantifying the dynamics of lipid membranes. Among the plethora of available probes, N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) has emerged as a particularly advantageous option for researchers. This guide provides an objective comparison of this compound with other common fluorescent lipid probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.
The primary advantages of this compound lie in its exceptional photostability, high fluorescence quantum yield, and relative insensitivity to pH, making it a robust and reliable probe for a variety of applications, including membrane fusion assays, lipid trafficking studies, and live-cell imaging.
Key Performance Characteristics: A Comparative Analysis
This compound's performance surpasses that of other widely used lipid probes, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) and Fluorescein-DHPE (N-(Fluorescein-5-thiocarbonyl)-1,2-dihexadecyl-sn-gycero-3-phosphoethanolamine), in several critical areas.
-
Superior Photostability: One of the most significant advantages of this compound is its resistance to photobleaching.[1] This allows for longer observation times and more intense illumination without significant signal loss, which is crucial for time-lapse imaging and tracking dynamic cellular processes. In contrast, fluorescein-based probes are notoriously susceptible to rapid photobleaching, which can compromise the quantitative accuracy of experiments.[2]
-
High Quantum Yield: this compound exhibits a high fluorescence quantum yield, resulting in brighter signals and enhanced sensitivity.[1] This is particularly beneficial when studying processes with low probe concentrations or in systems with high background fluorescence. While NBD-PE is a commonly used probe, its quantum yield can be lower and is highly sensitive to the local environment.[3]
-
pH Insensitivity: The fluorescence of the rhodamine fluorophore is largely independent of pH in the physiological range. This is a critical advantage over fluorescein-based probes, whose fluorescence intensity is highly pH-dependent.[2] This stability makes this compound the preferred choice for studying cellular compartments with varying pH, such as the endocytic pathway.
-
Ideal FRET Acceptor: this compound is an excellent Förster Resonance Energy Transfer (FRET) acceptor when paired with a suitable donor, most commonly NBD-PE.[1][4][5] The significant spectral overlap between NBD's emission and rhodamine's excitation allows for efficient energy transfer, making this pair a gold standard for monitoring membrane fusion and lipid proximity.[6]
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound in comparison to NBD-PE and Fluorescein-DHPE. Note that these values can be influenced by the local environment (e.g., solvent, lipid composition) and the specific conjugation chemistry. The data presented are representative values for the parent fluorophores or the lipid conjugates as found in the literature.
| Property | This compound | NBD-PE | Fluorescein-DHPE |
| Excitation Maximum (λex) | ~560 nm[5] | ~465 nm[7] | ~497 nm[8] |
| Emission Maximum (λem) | ~580 nm[5] | ~535 nm[7] | ~520 nm[8] |
| Quantum Yield (Φf) | High (~0.3-0.9)[9] | Moderate to Low (environment-dependent)[3] | High (~0.9)[9] |
| Relative Photostability | High[1] | Moderate | Low[2] |
| pH Sensitivity | Low in physiological range | Moderate | High |
| Common FRET Partner | NBD-PE (as acceptor)[1] | Rhodamine-DHPE (as donor)[1] | N/A |
Key Experiments and Methodologies
This compound's advantageous properties make it suitable for a range of sophisticated biophysical and cell biology experiments. Detailed protocols for two key applications are provided below.
Membrane Fusion Assay using FRET
This assay is widely used to study the fusion of liposomes, viral envelopes, or extracellular vesicles with target membranes. It relies on the dequenching of the NBD donor fluorescence as the probes are diluted upon fusion of a labeled vesicle population with an unlabeled one.
Experimental Workflow for FRET-based Membrane Fusion Assay
Caption: Workflow for a FRET-based membrane fusion assay.
Protocol:
-
Preparation of Labeled Liposomes:
-
Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired lipids, 0.5 mol% NBD-PE, and 0.5 mol% Rhodamine-DHPE.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles.
-
Create small or large unilamellar vesicles (SUVs or LUVs) by sonication or extrusion.[1]
-
-
Preparation of Unlabeled Liposomes:
-
Prepare a separate population of liposomes using the same lipid composition but without the fluorescent probes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).
-
Record the baseline fluorescence by exciting at the NBD excitation wavelength (~465 nm) and measuring the emission of both NBD (~535 nm) and Rhodamine (~585 nm).
-
Induce fusion by adding the fusogenic agent (e.g., calcium chloride, polyethylene (B3416737) glycol, or a specific protein).
-
Continuously monitor the fluorescence change over time. An increase in NBD fluorescence and a decrease in Rhodamine fluorescence indicate lipid mixing due to fusion.
-
-
Data Analysis:
-
To determine 100% fusion, add a detergent (e.g., Triton X-100) to the labeled liposomes to completely disrupt the vesicles and eliminate FRET.
-
Calculate the percentage of fusion at any given time point by comparing the NBD fluorescence intensity to the initial and maximum (detergent-lysed) values.
-
Tracking Endocytosis in Live Cells
This compound is an excellent tool for tracking the internalization and trafficking of lipids and liposomes through the endocytic pathway. Its photostability allows for long-term imaging, and its pH insensitivity ensures a stable signal as the endocytic vesicles mature and acidify.
Diagram of Endocytic Pathway Tracking
Caption: Tracking of Rhodamine-DHPE labeled liposomes through the endocytic pathway.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Prepare this compound-labeled liposomes as described in the fusion assay protocol.
-
Incubate the cells with a dilute solution of the labeled liposomes in serum-free media for a specified period (e.g., 30 minutes to 4 hours) at 37°C to allow for endocytosis.[5]
-
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed imaging medium to remove any unbound liposomes.
-
Mount the dish on a confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Acquire images using an appropriate laser line for rhodamine excitation (e.g., 561 nm) and a corresponding emission filter.
-
Collect time-lapse images to visualize the movement of the fluorescently labeled vesicles within the cell.
-
-
Co-localization Studies (Optional):
-
To identify the specific endocytic compartments, co-stain the cells with markers for early endosomes (e.g., anti-EEA1 antibody or a GFP-Rab5 fusion protein), late endosomes (e.g., anti-LAMP1 antibody or a GFP-Rab7 fusion protein), or lysosomes (e.g., LysoTracker dyes).
-
-
Image Analysis:
-
Use image analysis software to track the movement of individual vesicles and quantify their co-localization with different organelle markers over time.
-
Conclusion
This compound offers significant advantages over other fluorescent lipid probes, particularly in terms of photostability and pH insensitivity.[1] Its high quantum yield and utility as a FRET acceptor further solidify its position as a premier tool for researchers investigating membrane dynamics.[1] While no single probe is perfect for every application—for instance, the bulky headgroup of this compound may influence lipid mixing kinetics in some fusion assays[10]—its robust and reliable performance makes it an exceptional choice for a wide range of studies in cell biology and drug delivery. By understanding its properties and employing optimized experimental protocols, researchers can leverage the power of this compound to gain deeper insights into the complex world of lipid membranes.
References
- 1. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TH [thermofisher.com]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Transportation Pathway Evaluation of Liposomes with Bile Acids for Enhancing the Blood-Brain Barrier Penetration of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Membrane Fusion Assays: A Comparative Guide to Rhodamine DHPE and its Alternatives
For researchers in cell biology, virology, and drug development, accurately measuring membrane fusion is critical. The choice of assay can significantly impact the interpretation of experimental results. This guide provides a comprehensive comparison of membrane fusion assays, with a focus on validating results obtained using the fluorescent probe Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE). We will delve into the principles of different assay types, present comparative data, and provide detailed experimental protocols to help you select the most appropriate method for your research needs and ensure the validity of your findings.
Principles of Common Membrane Fusion Assays
Membrane fusion events can be monitored using various fluorescence-based techniques. The most common assays rely on either Förster Resonance Energy Transfer (FRET) or fluorescence dequenching.
1. FRET-Based Assays:
These assays utilize a pair of fluorescent probes, a donor and an acceptor, incorporated into one of the fusing membranes. When the donor and acceptor are in close proximity (typically 1-10 nm), the donor's excitation energy is non-radiatively transferred to the acceptor, resulting in quenched donor fluorescence and sensitized acceptor emission.[1] Membrane fusion leads to the dilution of the probes into the unlabeled target membrane, increasing the distance between them and causing a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence. A commonly used FRET pair is NBD-PE (donor) and this compound (acceptor).[2][3]
2. Fluorescence Dequenching Assays:
In this type of assay, a single fluorescent probe is incorporated into one membrane at a high concentration, leading to self-quenching of its fluorescence.[4] Upon fusion with an unlabeled membrane, the probe is diluted, leading to a relief of quenching and a measurable increase in fluorescence intensity.[4] Popular probes for dequenching assays include octadecyl rhodamine B (R18) and Texas Red-DHPE.[4][5]
Comparison of this compound with Alternative Probes
The choice of fluorescent probe is a critical determinant of a membrane fusion assay's reliability and susceptibility to artifacts. Below is a comparison of this compound with other commonly used probes.
| Probe/Assay Type | Principle | Advantages | Disadvantages & Potential Artifacts |
| This compound (with NBD-PE) | FRET | Ratiometric measurement provides a robust signal.[6] Low background signal. | Lower signal-to-noise ratio compared to dequenching assays.[6] Potential for unequal partitioning of probes between different lipid phases. |
| Octadecyl Rhodamine B (R18) | Fluorescence Dequenching | High signal-to-noise ratio.[7] Can be readily inserted into existing membranes.[4] | Prone to spontaneous transfer between membranes (lipid exchange vs. fusion).[8] Can cause photoinhibition and photoconjugation to proteins, especially at high concentrations and illumination intensities.[4][5] May alter membrane properties at high concentrations.[5] |
| Texas Red-DHPE | Fluorescence Dequenching | Less prone to photoinhibition and photoadduct formation compared to R18.[4][5] | Can still perturb fusion kinetics at high concentrations and illumination.[5] |
| Pyrene-based Probes | Excimer Formation | Sensitive to changes in the local probe concentration. | Can be technically challenging to implement. |
Quantitative Data Comparison
Direct quantitative comparisons of different fusion assays under identical conditions are challenging to find in the literature. However, studies comparing R18 and Texas Red-DHPE in single-virus fusion experiments provide valuable insights into potential artifacts.
Table 1: Photoinhibition of Influenza Virus Fusion by R18 and Texas Red-DHPE [4]
| Dye Concentration | Illumination Intensity | R18 Lipid Mixing Efficiency (%) | Texas Red-DHPE Lipid Mixing Efficiency (%) |
| Low | Low | ~90 | ~90 |
| High | Low | ~70 | ~90 |
| Low | High | ~60 | ~80 |
| High | High | ~20 | ~60 |
Data are approximate values derived from published graphs and intended for comparative purposes.
This data highlights that R18 is more susceptible to photoinhibition than Texas Red-DHPE, especially at higher dye concentrations and illumination intensities.[4]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for common membrane fusion assays.
Protocol 1: FRET-Based Liposome-Liposome Fusion Assay (NBD-PE/Rhodamine-DHPE)
This protocol describes a bulk assay to measure the fusion of two populations of liposomes.
Materials:
-
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
This compound
-
Chloroform
-
Fusion Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4)[9]
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare two lipid mixtures in chloroform:
-
Labeled Liposomes: POPC, NBD-PE (1 mol%), and this compound (1 mol%).
-
Unlabeled Liposomes: POPC only.
-
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid films under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid films with Fusion Buffer to a final lipid concentration of 1-5 mM.
-
Vortex vigorously to form multilamellar vesicles.
-
Extrude the vesicle suspensions through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs).
-
-
Fusion Assay:
-
In a fluorometer cuvette, add unlabeled liposomes to the Fusion Buffer.
-
Initiate the fusion reaction by adding a small volume of the labeled liposomes (typically a 1:9 or 1:4 ratio of labeled to unlabeled liposomes).
-
Monitor the fluorescence of the NBD-PE donor (Excitation: ~465 nm, Emission: ~530 nm) and this compound acceptor (Excitation: ~560 nm, Emission: ~580 nm) over time.[2][3]
-
As fusion occurs, the NBD-PE fluorescence should increase due to the decrease in FRET.
-
-
Data Analysis:
-
The initial fluorescence intensity represents 0% fusion.
-
To determine the 100% fusion value, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and mix the lipids, thus minimizing FRET.
-
Calculate the percentage of fusion at each time point relative to the initial and maximum fluorescence values.
-
Protocol 2: Dequenching-Based Virus-Liposome Fusion Assay (R18)
This protocol outlines a method to study the fusion of enveloped viruses with target liposomes.
Materials:
-
Purified enveloped virus
-
Octadecyl rhodamine B (R18)
-
Target liposomes (composition depends on the virus)
-
Fusion Buffer (pH will vary depending on the viral fusion protein trigger)
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
Fluorometer
Procedure:
-
Virus Labeling:
-
Incubate purified virus with a solution of R18 (e.g., 1-5 µM) for 1 hour at room temperature with gentle mixing.
-
Remove unincorporated R18 by passing the labeled virus through a size-exclusion chromatography column equilibrated with an appropriate buffer.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the target liposomes to the fusion buffer at the desired temperature.
-
Add the R18-labeled virus to the cuvette.
-
Trigger fusion by rapidly changing the pH of the solution (e.g., by adding a small volume of an acidic buffer for influenza virus).
-
Monitor the increase in R18 fluorescence (Excitation: ~560 nm, Emission: ~590 nm) over time.[4]
-
-
Data Analysis:
-
The initial fluorescence of the labeled virus represents the 0% fusion level.
-
The maximum fluorescence (100% fusion) is determined by adding a detergent (e.g., Triton X-100) to completely dequench the R18.
-
Calculate the percentage of fusion at each time point.
-
Control Experiments for Validating Fusion Assays
To ensure that the observed fluorescence change is due to bona fide membrane fusion and not artifacts, several control experiments are crucial:
-
Lipid Exchange Control: To distinguish between fusion and non-fusogenic lipid exchange, labeled vesicles can be incubated with unlabeled vesicles under conditions that do not support fusion (e.g., neutral pH for low-pH dependent viruses). A minimal increase in fluorescence indicates low levels of spontaneous probe transfer.[8]
-
Leakage Control: To confirm that the fluorescence change is not due to the leakage of probes from the vesicles, the stability of the labeled vesicles can be monitored over time in the absence of a fusion partner.
-
Fusion-Incompetent Controls: Use fusion-incompetent viruses (e.g., heat-inactivated) or liposomes lacking essential fusion proteins to demonstrate that the observed signal is dependent on the fusion machinery.[10]
-
Light Scattering Control: Monitor light scattering to ensure that changes in vesicle aggregation are not interfering with the fluorescence measurements.
Visualizing Experimental Workflows and Pathways
Diagrams can clarify complex experimental setups and biological processes.
Caption: Workflow for a virus-liposome fusion assay.
Caption: Key steps in SNARE-mediated membrane fusion.
By carefully considering the principles, advantages, and potential pitfalls of different membrane fusion assays, and by performing the appropriate control experiments, researchers can confidently validate their findings and contribute to a deeper understanding of this fundamental biological process.
References
- 1. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rabies Virus-Induced Membrane Fusion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MILESTONES IN THE DEVELOPMENT AND IMPLEMENTATION OF FRET-BASED SENSORS OF INTRACELLULAR SIGNALS: A BIOLOGICAL PERSPECTIVE OF THE HISTORY OF FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Membrane Fusion of Individual Virus Particles with Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the validity of lipid dequenching assays for estimating virus fusion kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Mixing Assay for Murine Myoblast Fusion and Other Slow Cell-cell Fusion Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Rhodamine DHPE Experiments: Data Interpretation and Validation
For researchers, scientists, and drug development professionals investigating membrane dynamics, understanding the nuances of experimental data is paramount. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent phospholipid analog widely used in the study of membrane fusion and lipid trafficking. This guide provides a comprehensive comparison of this compound-based assays with common alternatives, complete with experimental protocols and data interpretation strategies to ensure the validity and accuracy of your findings.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent probe in membrane fusion assays is critical for obtaining reliable and reproducible data. This compound is frequently employed in Förster Resonance Energy Transfer (FRET) based assays, often paired with a donor fluorophore like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). Another common method involves the use of self-quenching probes like octadecyl-rhodamine B chloride (R18).
| Feature | This compound (in FRET Assay with NBD-PE) | Octadecyl-rhodamine B (R18) (Self-Quenching Assay) | Chain-Labeled Probes (e.g., BODIPY500/530) |
| Principle | FRET from NBD-PE (donor) to this compound (acceptor) is high in labeled membranes. Fusion with unlabeled membranes dilutes the probes, decreasing FRET and increasing donor fluorescence.[1][2] | High concentrations of R18 in labeled membranes lead to self-quenching of its fluorescence. Fusion with unlabeled membranes causes probe dilution and an increase in fluorescence (dequenching).[3] | FRET between acyl chain-labeled donor and acceptor probes.[4] |
| Probe Incorporation | Incorporated into the liposome (B1194612) bilayer during preparation.[5] | Can be inserted into pre-formed membranes.[2] | Incorporated into the liposome bilayer during preparation.[4] |
| Sensitivity | High, as FRET is sensitive to the distance between probes. | Can be sensitive, but prone to artifacts. | High FRET efficiency and photostability.[4] |
| Potential Artifacts | Bulky headgroup may hinder fusion; potential for non-specific probe transfer.[4] | Prone to spontaneous transfer between membranes, which can be mistaken for fusion.[6][7] Can also cause photoinhibition of fusion at high concentrations. | Less prone to headgroup interference.[4] |
| Data Interpretation | Relatively straightforward; an increase in donor fluorescence or a decrease in acceptor fluorescence indicates fusion.[8] | An increase in fluorescence indicates lipid mixing, but must be carefully controlled for non-fusogenic probe transfer.[7] | Similar to other FRET-based assays. |
| Typical Concentration | Typically 0.5-1 mol% for both donor and acceptor.[5] | High concentrations (5-10 mol%) are required for efficient self-quenching.[2] | Varies depending on the specific probes. |
Experimental Protocols
NBD-PE/Rhodamine DHPE FRET-Based Liposome Fusion Assay
This protocol describes a method to monitor the fusion of two populations of liposomes.
Materials:
-
NBD-PE (donor fluorophore)
-
This compound (acceptor fluorophore)
-
Lipids for liposome preparation (e.g., POPC)
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Co-extrude lipids with 1 mol% NBD-PE and 1 mol% this compound.
-
Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without fluorescent probes.
-
-
The lipids are first dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with buffer and the resulting vesicle suspension is extruded through a polycarbonate membrane to create unilamellar vesicles of a defined size.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired molar ratio (e.g., 1:9 labeled to unlabeled).
-
Set the excitation wavelength for the NBD fluorophore (around 460 nm) and monitor the emission of both the NBD (around 535 nm) and Rhodamine (around 585 nm) fluorophores over time.[5]
-
Initiate fusion by adding the fusogenic agent of interest (e.g., Ca²⁺, specific proteins).
-
-
Data Analysis:
-
The initial fluorescence intensity before the addition of the fusogen represents the 0% fusion level (F₀).
-
To determine the 100% fusion level (Fₘₐₓ), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and cause maximal dilution of the probes.[8]
-
The percentage of fusion at any given time point (F(t)) can be calculated using the following formula: % Fusion = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100
-
Data Interpretation and Validation
Accurate interpretation of this compound experimental data requires careful consideration of potential artifacts and the inclusion of appropriate controls.
Key Considerations for Data Interpretation:
-
De-quenching vs. FRET Decrease: In a FRET assay, fusion is observed as an increase in the donor (NBD-PE) fluorescence (de-quenching) and a corresponding decrease in the acceptor (this compound) fluorescence. Monitoring both signals can provide a more robust measure of fusion.
-
Kinetics of Fusion: The rate of change in the fluorescence signal provides information about the kinetics of the fusion process.
-
Extent of Fusion: The final fluorescence intensity reached after the fusion reaction has gone to completion indicates the extent of fusion.
Essential Controls and Validation Steps:
-
No Fusogen Control: A mixture of labeled and unlabeled liposomes without the fusogenic agent should show no significant change in fluorescence over time. This control helps to establish the baseline and assess the stability of the liposomes.
-
Probe Transfer Control: To ensure that the observed fluorescence change is due to membrane fusion and not the spontaneous transfer of probes between liposomes, a control experiment can be performed where labeled liposomes are incubated with unlabeled liposomes under non-fusogenic conditions for an extended period.[6]
-
Content Mixing Assay: Lipid mixing assays only report on the fusion of the outer leaflets of the membranes. To confirm full fusion, a content mixing assay can be performed in parallel. This involves encapsulating a fluorophore and a quencher in separate populations of liposomes. Fusion leads to the mixing of the aqueous contents and a change in fluorescence.
-
Detergent Control: The addition of a detergent at the end of the experiment is crucial for determining the maximum fluorescence signal corresponding to infinite probe dilution.[8] This allows for the normalization of the data and the calculation of the percentage of fusion.
Visualizing the Workflow and Data Logic
To further clarify the experimental process and the logic behind data interpretation, the following diagrams have been generated using Graphviz.
References
- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the validity of lipid dequenching assays for estimating virus fusion kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fusion of synaptic vesicle membranes studied by lipid mixing: the R18 fluorescence assay validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to NBD-PE/Rhodamine DHPE FRET Efficiency for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the Förster Resonance Energy Transfer (FRET) efficiency between the fluorescently labeled phospholipids (B1166683) NBD-PE (donor) and Rhodamine DHPE (acceptor). Commonly employed in membrane fusion and lipid trafficking studies, the performance of this FRET pair is critically evaluated against alternative probes, supported by quantitative data and detailed experimental protocols.
Quantitative Performance Comparison
The selection of a FRET pair is paramount for the sensitivity and accuracy of membrane-based assays. The following table summarizes the key photophysical properties of the NBD-PE/Rhodamine DHPE pair and a common alternative, the BODIPY-FL-C5/BODIPY-TMR-C5 pair.
| Parameter | NBD-PE (Donor) | This compound (Acceptor) | BODIPY-FL-C5-HPC (Donor) | BODIPY-TMR-C5-HPC (Acceptor) |
| Excitation Max (λex) | 463 nm | 560 nm | ~503 nm | ~544 nm |
| Emission Max (λem) | 536 nm | 581 nm | ~512 nm | ~574 nm |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | ~95,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | ~60,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.3-0.5 (in methanol) | High [1] | High | High |
| Förster Distance (R₀) | ~4.7 - 5.4 nm | ~5.7 nm | ||
| FRET Efficiency (E) | Up to 80-90% | High |
Note: The quantum yield of NBD-PE can vary depending on the solvent environment. The Förster distance and FRET efficiency are dependent on the specific experimental conditions, including the lipid composition and probe concentration.
The NBD-PE/Rhodamine DHPE FRET Pair: A Critical Evaluation
The NBD-PE/Rhodamine DHPE pair has been a workhorse in membrane biology for decades, primarily due to the significant spectral overlap between the NBD emission and Rhodamine absorption, leading to efficient energy transfer. The large Förster distance (R₀) of approximately 5 nm allows for the detection of proximity over biologically relevant distances.
However, a notable drawback of the NBD fluorophore is its environmental sensitivity; its quantum yield can be significantly influenced by the polarity of its surroundings. While this can be exploited to probe changes in the membrane environment, it can also introduce variability in FRET efficiency measurements.
Alternative FRET Pairs for Membrane Analysis
In recent years, BODIPY-based fluorescent lipids have emerged as a robust alternative to the NBD/Rhodamine pair. BODIPY dyes generally exhibit higher quantum yields, greater photostability, and less environmental sensitivity compared to NBD. The BODIPY-FL/BODIPY-TMR pair, for instance, offers a comparable Förster distance to the NBD/Rhodamine pair, but with potentially more stable and brighter fluorescence signals, which can lead to improved signal-to-noise ratios in imaging experiments.
Another alternative for specific applications is the Marina Blue-PE/NBD-PE FRET pair, which has been utilized in studies of synaptic vesicle fusion.
Experimental Protocols
A detailed protocol for a lipid-mixing assay using the NBD-PE/Rhodamine DHPE FRET pair is provided below. This protocol can be adapted for the cross-validation of FRET efficiency with other pairs.
I. Preparation of Labeled and Unlabeled Liposomes
-
Lipid Film Preparation:
-
For labeled liposomes, mix the desired host lipid (e.g., POPC) with NBD-PE and this compound at a molar ratio of 98:1:1 in chloroform.
-
For unlabeled liposomes, use only the host lipid.
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid films with the desired buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a homogenous population of LUVs.
-
II. FRET-Based Lipid Mixing Assay
-
Reaction Setup:
-
In a fluorometer cuvette, mix labeled liposomes (containing both NBD-PE and this compound) and unlabeled liposomes at a desired ratio (e.g., 1:9). The total lipid concentration should be kept constant.
-
-
Initiation of Fusion:
-
Induce membrane fusion by adding a fusogen (e.g., Ca²⁺ for vesicles containing anionic lipids, or polyethylene (B3416737) glycol (PEG) for neutral vesicles).
-
-
Fluorescence Measurement:
-
Excite the NBD fluorophore at its excitation maximum (~463 nm).
-
Record the emission spectrum from 500 nm to 650 nm over time.
-
As fusion occurs, the probes will diffuse into the unlabeled vesicles, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET, observed as an increase in NBD fluorescence emission (~536 nm) and a decrease in Rhodamine fluorescence emission (~581 nm).
-
-
Data Analysis:
-
The FRET efficiency (E) can be calculated from the donor fluorescence intensity in the presence (F_DA) and absence (F_D) of the acceptor using the formula: E = 1 - (F_DA / F_D).
-
Alternatively, the ratio of the acceptor to donor fluorescence intensity can be used as a measure of FRET.
-
Visualizing the FRET Process and Experimental Workflow
To further clarify the principles and procedures, the following diagrams have been generated using Graphviz.
References
Visualizing Lipid Rafts: A Comparative Guide to Laurdan and Rhodamine DHPE
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is critical for accurately visualizing and understanding the dynamics of lipid rafts. This guide provides an objective comparison of two commonly used probes, Laurdan and Rhodamine DHPE, supported by experimental data and detailed protocols to aid in your research.
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that play crucial roles in cellular processes such as signal transduction, membrane trafficking, and viral entry. Their small size and transient nature make them challenging to study. Fluorescent microscopy, coupled with appropriate probes, remains a cornerstone for their visualization. This guide focuses on two popular fluorescent dyes, Laurdan and this compound, detailing their mechanisms, performance, and experimental application.
Mechanism of Action and Key Differences
Laurdan and this compound employ distinct mechanisms to visualize lipid domains. Laurdan is an environmentally sensitive probe whose fluorescence emission spectrum shifts in response to the polarity and water content of its surroundings. In the tightly packed, dehydrated environment of a liquid-ordered (Lo) phase, characteristic of lipid rafts, Laurdan exhibits a blue-shifted emission. Conversely, in the more fluid and hydrated liquid-disordered (Ld) phase, its emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) index.
This compound (lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid. Its mechanism is based on preferential partitioning. It is generally accepted that this compound preferentially partitions into the liquid-disordered (Ld) phase, leading to a lower fluorescence intensity in the more ordered lipid raft domains. This results in negative staining of the rafts.
The following diagram illustrates the fundamental difference in how these two probes label lipid domains.
Figure 1. Conceptual diagram illustrating the different mechanisms of Laurdan and this compound for visualizing lipid domains.
Performance Comparison: Photophysical and Partitioning Properties
The selection of a fluorescent probe is highly dependent on its photophysical properties and its behavior within the membrane. The following table summarizes key quantitative data for Laurdan and this compound.
| Property | Laurdan | This compound | Reference |
| Excitation Max (λex) | ~340-360 nm | ~560 nm | |
| Emission Max (λem) | ~440 nm (Lo phase), ~490 nm (Ld phase) | ~580 nm | |
| Quantum Yield | Varies with environment (0.03-0.6) | ~0.2-0.4 in membranes | |
| Partition Coefficient (K_p, Lo/Ld) | ~1 (distributes relatively evenly) | < 1 (prefers Ld phase) | |
| Primary Advantage | Ratiometric imaging (GP) minimizes artifacts from probe concentration and excitation intensity. | High photostability and brightness; minimal spectral shift. | |
| Primary Limitation | Requires UV excitation which can be phototoxic; lower quantum yield. | Non-ratiometric, making it susceptible to concentration artifacts; indirect (negative) staining of rafts. |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standardized methods for labeling cells with Laurdan and this compound for fluorescence microscopy.
Laurdan Staining and GP Imaging
Generalized Polarization (GP) microscopy with Laurdan is a powerful technique to map membrane fluidity. The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, typically corresponding to the emission peaks in the Lo and Ld phases.
The workflow for a typical Laurdan GP imaging experiment is outlined below.
Figure 2. Standard workflow for Laurdan staining and Generalized Polarization (GP) microscopy.
Protocol Details:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Laurdan Solution: Prepare a stock solution of Laurdan (e.g., 1-2 mM in DMSO). Immediately before use, dilute the stock solution into serum-free cell culture medium to a final concentration of 5-10 µM.
-
Labeling: Remove the culture medium from the cells and replace it with the Laurdan-containing medium. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., phosphate-buffered saline, PBS) to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped for UV excitation (~360 nm). Simultaneously acquire images in two emission channels: a "blue" channel (e.g., 420-460 nm) and a "red" channel (e.g., 470-510 nm).
-
GP Calculation: The GP value for each pixel is calculated using the formula: GP = (I_blue - G * I_red) / (I_blue + G * I_red), where I_blue and I_red are the background-corrected fluorescence intensities in the respective channels. The G-factor is a correction coefficient determined from a solution of the probe in a solvent of known properties.
This compound Staining
This compound staining is a more straightforward fluorescence intensity imaging experiment.
Protocol Details:
-
Cell Preparation: Culture cells as described for Laurdan staining.
-
This compound Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in ethanol (B145695) or DMSO). Dilute into a suitable buffer or medium to a final concentration of 2-5 µg/mL.
-
Labeling: Incubate cells with the this compound solution for 10-20 minutes at 4°C (on ice) to label the plasma membrane. This is often followed by a chase period at 37°C to allow for membrane trafficking if endocytic pathways are being studied. For plasma membrane raft visualization, imaging is often performed shortly after labeling.
-
Washing: Wash the cells two to three times with a cold buffer to remove unbound dye.
-
Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~560 nm, emission ~580 nm). Lipid rafts will appear as areas of reduced fluorescence intensity compared to the surrounding membrane.
Concluding Remarks
The choice between Laurdan and this compound depends heavily on the specific experimental question.
Laurdan is the superior choice for quantitative mapping of membrane fluidity and for studies where a ratiometric approach is necessary to control for variables like cell thickness or probe concentration. Its sensitivity to the local lipid environment provides a direct measure of lipid packing. However, the requirement for UV excitation poses a risk of phototoxicity and may not be suitable for all live-cell imaging setups.
This compound offers simplicity, high photostability, and compatibility with common fluorescence microscopy setups. It is an effective tool for qualitatively identifying ordered domains through negative contrast. However, its partitioning can be influenced by factors other than lipid order, and its non-ratiometric nature makes quantitative analysis challenging.
For comprehensive studies, researchers may consider using both probes in parallel experiments or in conjunction with other raft markers (e.g., cholera toxin B subunit for GM1 gangliosides) to obtain a more complete picture of lipid raft structure and dynamics.
A Comparative Analysis of DiI and Rhodamine DHPE for Membrane Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for membrane labeling is a critical step in experimental design. This guide provides a comprehensive comparison of two widely used lipophilic dyes: DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) and Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt). We will delve into their mechanisms of action, key performance characteristics, and provide detailed experimental protocols to aid in your selection process.
At a Glance: DiI vs. This compound
| Feature | DiI | This compound |
| Dye Type | Lipophilic Carbocyanine Dye | Fluorescent Phospholipid Analog |
| Mechanism | Inserts two long (C18) hydrocarbon chains into the lipid bilayer[1][2]. | Integrates into the lipid bilayer as a phospholipid analog[3][4]. |
| Excitation Max. | ~549 nm[1][5] | ~560 nm[6] |
| Emission Max. | ~565 nm[1][5] | ~581 nm[6] |
| Primary Applications | Neuronal tracing (anterograde and retrograde), long-term cell tracking in vivo and in vitro, fate mapping[1][7][8][9]. | Membrane dynamics, lipid trafficking, membrane fusion assays (as a FRET acceptor)[3][6][10][11]. |
| Photostability | Generally high, allowing for long-term imaging[1][2]. | Described as having superior photostability[3]. |
| Toxicity | Generally low toxicity, with labeled cells remaining viable for weeks in culture and up to a year in vivo[8][12]. | Data on specific cytotoxicity is limited, but rhodamine dyes, in general, can exhibit some level of toxicity[13][14]. |
| Diffusion Coefficient | ~6 mm/day in live tissue[8][12]. | In a DOPC GUV system, the diffusion coefficient was measured to be concentration-dependent, ranging from approximately 6.9 to 12 µm²/s[15]. |
Mechanism of Membrane Labeling
DiI and this compound employ different strategies for membrane integration, which influences their applications.
DiI , a carbocyanine dye, possesses two long C18 hydrocarbon tails. These lipophilic tails insert themselves into the lipid bilayer of the cell membrane, leaving the fluorophore portion exposed. Once inserted, DiI can diffuse laterally throughout the cell's membrane, providing a comprehensive labeling of the cell surface[1][2].
This compound , on the other hand, is a fluorescent phospholipid analog. Its structure mimics that of a natural phospholipid, allowing it to be readily incorporated into the lipid bilayer. This makes it an excellent tool for studying the behavior of lipids within the membrane, including their trafficking and involvement in fusion events[3][4].
Experimental Protocols
Protocol 1: Neuronal Tracing with DiI in Fixed Tissue
This protocol is adapted from established methods for anterograde and retrograde neuronal tracing.[1][3][7][8][9][12][16]
Materials:
-
DiI crystals or DiI solution (1-5 mM in DMSO or ethanol)
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
PBS
-
Vibratome or cryostat
-
Mounting medium
-
Fluorescence microscope with appropriate filters for TRITC/Rhodamine.
Procedure:
-
Tissue Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the dissected brain or tissue in 4% PFA for at least 24 hours at 4°C.
-
Dye Application:
-
Crystal Application: Carefully insert a small crystal of DiI into the region of interest in the fixed tissue using a fine needle or insect pin.
-
Solution Injection: Inject a small volume (e.g., 0.1-0.5 µl) of DiI stock solution into the target area using a glass micropipette.
-
-
Incubation: Incubate the tissue in 4% PFA at 37°C in the dark for a period ranging from several days to weeks, depending on the required tracing distance. Diffusion is approximately 6 mm/day in live tissue but slower in fixed tissue[8][12].
-
Sectioning: Section the tissue at 50-100 µm thickness using a vibratome. If using a cryostat, ensure proper cryoprotection to minimize ice crystal artifacts.
-
Mounting: Mount the sections on glass slides using an aqueous mounting medium.
-
Imaging: Visualize the labeled neurons using a fluorescence microscope with excitation and emission wavelengths appropriate for DiI (Ex/Em: ~549/565 nm).
References
- 1. Lipid lateral diffusion and membrane heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 4. A method for estimating lateral diffusion coefficients in membranes from steady-state fluorescence quenching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods to measure the lateral diffusion of membrane lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anterograde Tracing Method using DiI to Label Vagal Innervation of the Embryonic and Early Postnatal Mouse Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tunable Cytotoxicity of Rhodamine 6G via Anion Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Interplay between lipid lateral diffusion, dye concentration and membrane permeability unveiled by a combined spectroscopic and computational study of a model lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.library.columbia.edu [journals.library.columbia.edu]
A Comparative Guide to Red Fluorescent Lipid Probes: Rhodamine DHPE and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of cellular membranes, the selection of an appropriate fluorescent probe is critical for generating accurate and reproducible data. This guide provides a quantitative comparison of the widely used red fluorescent lipid probe, Rhodamine DHPE, with two popular alternatives: Texas Red DHPE and ATTO 647N DHPE. The comparison focuses on key photophysical properties and includes detailed experimental protocols to assist in making an informed choice for your specific research needs.
Quantitative Performance Comparison
The selection of a fluorescent lipid probe is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for various imaging applications. The following table summarizes the key quantitative data for this compound, Texas Red DHPE, and ATTO 647N DHPE.
| Property | This compound (Lissamine Rhodamine B DHPE) | Texas Red DHPE | ATTO 647N DHPE |
| Excitation Maximum (nm) | ~560[1][2] | ~582-595[3][4] | ~644[4] |
| Emission Maximum (nm) | ~580[2] | ~601-615[3][4] | ~669[4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~106,000 (for Rhodamine B)[5] | ~85,000-116,000[6] | ~150,000[4][7] |
| Fluorescence Quantum Yield (Φ) | ~0.31-0.7 (for Rhodamine B in various solvents)[5][8] | ~0.60-0.97 (for Texas Red in various solvents)[9][10] | ~0.65-0.77[4][11] |
| Photostability | Good | Good[12] | Excellent[13][14] |
Note: Data for this compound and Texas Red DHPE are often reported for the free dyes (Rhodamine B and Texas Red) and may vary slightly when conjugated to DHPE. The photostability is a qualitative assessment based on general knowledge of these dye families, with ATTO dyes often exhibiting superior performance.
Experimental Protocols
To ensure a fair comparison and reproducible results, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for labeling live cells with fluorescent lipid probes and subsequent imaging using fluorescence microscopy.
Materials:
-
Fluorescent lipid probe (this compound, Texas Red DHPE, or ATTO 647N DHPE) stock solution (1 mg/mL in a suitable solvent like DMSO or ethanol)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium
-
Fluorescence microscope equipped with appropriate filter sets for the selected probe
Protocol for Live Cell Membrane Labeling:
-
Probe Preparation: Prepare a working solution of the fluorescent lipid probe by diluting the stock solution in HBSS or serum-free medium to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically.
-
Cell Preparation: Aspirate the culture medium from the cells and wash them once with pre-warmed (37°C) HBSS or serum-free medium.
-
Labeling: Add the probe working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells with the labeling solution for 5-15 minutes at 37°C. The optimal incubation time can be adjusted based on the cell type and probe.
-
Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unincorporated probe.
-
Imaging: Immediately image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.
Visualizing the Workflow and Underlying Principles
Experimental Workflow for Cell Membrane Labeling and Imaging
The following diagram illustrates the key steps involved in labeling cellular membranes with a fluorescent lipid probe and subsequent analysis via fluorescence microscopy.
Caption: A streamlined workflow for fluorescent labeling and imaging of live cell membranes.
Mechanism of Lipid Probe Insertion into the Plasma Membrane
Fluorescent lipid probes like DHPE conjugates are amphipathic molecules. They possess a hydrophilic headgroup, to which the fluorophore is attached, and hydrophobic acyl chains. This structure facilitates their spontaneous insertion into the lipid bilayer of the plasma membrane.
Caption: Diagram illustrating the insertion of an amphipathic fluorescent lipid probe into the cell's plasma membrane.
References
- 1. jascoinc.com [jascoinc.com]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. omlc.org [omlc.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 9. Quantum Yield [Texas Red] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. uni-goettingen.de [uni-goettingen.de]
- 12. labinsights.nl [labinsights.nl]
- 13. Atto 647-N Oligo Modifications from Gene Link [genelink.com]
- 14. idtdna.com [idtdna.com]
A Head-to-Head Comparison of Headgroup-Labeled vs. Acyl-Chain-Labeled Fluorescent Lipid Probes
For researchers, scientists, and drug development professionals investigating the intricate dynamics of cellular membranes, the choice of fluorescent lipid probe is a critical decision that can significantly impact experimental outcomes. The position of the fluorescent label on the lipid—either on the polar headgroup or within the hydrophobic acyl chains—dictates the probe's behavior and its potential to perturb the very membrane it is intended to study. This guide provides an objective comparison of headgroup-labeled and acyl-chain-labeled probes, supported by experimental data and detailed protocols to inform probe selection and experimental design.
Fundamental Differences in Probe Design and Membrane Interaction
The core distinction between these two classes of probes lies in the localization of the fluorophore within the lipid bilayer.
Headgroup-labeled probes feature a fluorophore attached to the polar headgroup of the lipid. This positions the fluorescent moiety at the membrane-water interface. Common examples include NBD-PE (Nitrobenzoxadiazole-Phosphatidylethanolamine) and Rhodamine-PE (Rhodamine-Phosphatidylethanolamine).
Acyl-chain-labeled probes have a fluorophore conjugated to one of the fatty acid chains. This places the fluorescent reporter within the hydrophobic core of the membrane. Examples include BODIPY-PC (BODIPY-Phosphatidylcholine) and pyrene-labeled phospholipids.
This fundamental difference in localization has profound implications for the probe's biophysical properties and its suitability for various applications. One of the primary concerns when using fluorescently labeled lipids is the potential for the fluorophore to introduce artifacts. Attaching a bulky fluorophore to the polar headgroup may interfere with headgroup interactions and specificity, while labeling the acyl chain can alter lipid packing within the hydrophobic core.[1]
Quantitative Comparison of Probe Performance
The choice between a headgroup- and an acyl-chain-labeled probe often depends on the specific biophysical parameter being investigated. The following tables summarize key performance differences based on data from various studies.
| Parameter | Headgroup-Labeled Probes | Acyl-Chain-Labeled Probes | Key Considerations |
| Membrane Perturbation | Can be significant, especially with bulky fluorophores like Rhodamine. May alter headgroup interactions and local lipid packing.[1] | Generally considered less perturbing to the membrane surface, but can affect hydrophobic core packing. The fluorophore on the acyl chain is known to "loop up" towards the membrane interface in fluid phase membranes.[2] | The size and chemical nature of the fluorophore are critical factors regardless of the labeling position. |
| Environmental Sensitivity | Fluorophore is sensitive to changes in the polarity and electrostatic potential at the membrane-water interface. | Fluorophore reports on the hydrophobicity and viscosity of the acyl chain region. | The choice of probe should be guided by the specific membrane environment being studied. |
| Phase Partitioning | Partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases is highly dependent on the specific probe. For example, NBD-DPPE (headgroup-labeled) preferentially partitions into the Lo-like phase.[3] | Acyl-chain labeled probes also show differential partitioning. For instance, 12-NBD-PC partitions more into the Ld-like phase compared to 12-NBD-SM.[3] | The lipid backbone (e.g., PC vs. SM) and acyl chain saturation of the probe itself play a major role in its phase preference. |
Table 1: Comparison of Diffusion Coefficients (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to measure the lateral diffusion of lipids in a membrane. The diffusion coefficient (D) provides insight into membrane fluidity.
| Probe Type | Lipid System | Diffusion Coefficient (D) (μm²/s) | Reference |
| Headgroup-Labeled (DOPE-Rho) | Supported DOPC Bilayer | 1.9 ± 0.3 | [4] |
| Headgroup-Labeled (DOPE-NBD) | Supported DOPC Bilayer | 1.9 ± 0.4 | [4] |
| Headgroup-Labeled (DOPE-Rho) | Giant Liposomes | 4.1 ± 0.4 | [4] |
| Acyl-Chain-Labeled (DiD) | Supported Lipid Bilayer | ~2-3 | [5] |
Note: A direct comparison of diffusion coefficients is best made with probes having the same lipid backbone and fluorophore, differing only in the label position. The data presented here are from different studies and serve as representative examples.
Table 2: Comparison of Performance in Lipid Mixing Assays (FRET)
Fluorescence Resonance Energy Transfer (FRET) is commonly used to monitor membrane fusion by observing the mixing of lipids from two different vesicle populations. The efficiency of FRET is highly dependent on the distance between the donor and acceptor fluorophores.
| FRET Pair | Labeling Position | Performance Characteristics | Reference |
| NBD-PE / Rhodamine-PE | Headgroup | The most popular and widely used pair. However, the bulky headgroups may sterically hinder the fusion process, leading to an underestimation of the initial rate of lipid mixing. | |
| BODIPY500-PC / BODIPY530-PE | Acyl-Chain | Showed faster lipid transfer rates compared to the headgroup-labeled pair in PEG-mediated vesicle fusion, suggesting less steric hindrance. The probes are located in the hydrophobic core, which may better reflect the intermixing of the membrane leaflets. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when comparing fluorescent probes.
Protocol 1: Comparative Analysis of Lipid Diffusion using FRAP
This protocol outlines a procedure to compare the lateral diffusion of a headgroup-labeled and an acyl-chain-labeled lipid probe in live cells.
1. Cell Culture and Labeling:
- Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
- Prepare stock solutions of the headgroup-labeled and acyl-chain-labeled probes (e.g., 1 mg/mL in DMSO).
- On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to a final concentration of 1-5 µM.
- Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
2. FRAP Data Acquisition:
- Place the dish on the stage of a confocal microscope equipped with a temperature-controlled chamber (37°C).
- Identify a flat region of the plasma membrane of a cell.
- Acquire 3-5 pre-bleach images at low laser power.
- Photobleach a circular region of interest (ROI) of 2-5 µm in diameter with a high-intensity laser pulse.
- Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The time interval and duration of the acquisition will depend on the diffusion rate of the probe.
3. Data Analysis:
- Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area, and a background region at each time point.
- Correct for photobleaching during image acquisition using the control region intensity.
- Normalize the fluorescence recovery data.
- Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
- Repeat the experiment for a statistically significant number of cells for each probe.
- Compare the diffusion coefficients and mobile fractions obtained for the headgroup-labeled and acyl-chain-labeled probes.
Protocol 2: Comparative Analysis of Lipid Mixing using a FRET-Based Fusion Assay
This protocol describes a liposome (B1194612) fusion assay to compare the performance of headgroup- and acyl-chain-labeled FRET pairs.
1. Liposome Preparation:
- Prepare two populations of small unilamellar vesicles (SUVs).
- Labeled Liposomes: Prepare SUVs containing the donor and acceptor fluorescent probes (either both headgroup-labeled or both acyl-chain-labeled) at a concentration of 0.5-1 mol% each in a base lipid composition (e.g., POPC).
- Unlabeled Liposomes: Prepare SUVs with the same base lipid composition but without any fluorescent probes.
2. Fusion Assay:
- In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a ratio of 1:9 (labeled:unlabeled).
- Record the baseline fluorescence of the donor and acceptor. For FRET, excite at the donor's excitation wavelength and measure the emission of both the donor and the acceptor.
- Induce fusion by adding a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or Ca²⁺, depending on the system).
- Monitor the change in fluorescence intensity over time. In a lipid mixing assay based on FRET dequenching, fusion will lead to the dilution of the probes, an increase in the distance between donor and acceptor, and thus a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
3. Data Analysis:
- Calculate the FRET efficiency at different time points.
- Determine the initial rate of fusion from the initial slope of the fluorescence change.
- Compare the initial rates and the final extent of fusion obtained with the headgroup-labeled and acyl-chain-labeled FRET pairs.
Visualization of Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows described.
Caption: Structural differences between headgroup- and acyl-chain-labeled probes.
Caption: General workflow for comparing fluorescent lipid probes.
Caption: Probes in a signaling context, highlighting differential partitioning.
Conclusion
The selection of a headgroup-labeled versus an acyl-chain-labeled fluorescent lipid probe is not a matter of one being definitively superior to the other, but rather a question of which is more appropriate for the specific biological question and experimental system. Headgroup-labeled probes are sensitive to the membrane interface, but their bulky fluorophores can potentially interfere with molecular interactions and membrane dynamics. Acyl-chain-labeled probes are generally less perturbing to the headgroup region and report on the hydrophobic core, but the fluorophore's tendency to loop up to the interface must be considered. By carefully considering the trade-offs and conducting appropriate control experiments as outlined in this guide, researchers can make an informed decision to select the optimal probe for their studies of membrane biology.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Monitoring the looping up of acyl chain labeled NBD lipids in membranes as a function of membrane phase state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Lipid Probes for Cellular Membrane Localization: Rhodamine DHPE vs. NBD-PE and BODIPY-FL-DHPE
For researchers, scientists, and drug development professionals navigating the complex world of cellular imaging, the precise localization of molecules within the plasma membrane is paramount. Fluorescent lipid probes are indispensable tools in this endeavor, and among them, Rhodamine DHPE has long been a popular choice. This guide provides an objective comparison of this compound with two other widely used alternatives, NBD-PE and BODIPY-FL-DHPE, supported by experimental data and detailed protocols to facilitate informed probe selection for your specific research needs.
This comparative guide delves into the key performance characteristics of these three fluorescent lipid probes, offering a clear overview of their spectral properties, quantum yield, photostability, and partitioning behavior. By understanding the distinct advantages and limitations of each probe, researchers can optimize their experimental design for accurate and robust visualization of cellular membrane dynamics.
Performance Comparison of Fluorescent Lipid Probes
The selection of an appropriate fluorescent lipid probe is critical for the success of membrane localization studies. The following table summarizes the key quantitative data for this compound, NBD-PE, and BODIPY-FL-DHPE, allowing for a direct comparison of their performance characteristics.
| Feature | This compound | NBD-PE | BODIPY-FL-DHPE |
| Excitation Maxima (nm) | ~560[1] | ~463 | ~505[2] |
| Emission Maxima (nm) | ~581[1] | ~536 | ~511[2] |
| Quantum Yield (Φ) | High (~0.7 in methanol)[3] | Environment-dependent, lower than Rhodamine and BODIPY dyes | Very High (often approaching 1.0 in non-polar environments)[2][4] |
| Photostability | Superior[5] | Moderate, can be sensitive to the environment[6][7] | Excellent[4][8] |
| Common Applications | Membrane fusion assays (FRET acceptor), endocytosis tracking[1][5] | FRET donor, studies of lipid transport and metabolism[9] | High-resolution imaging of membrane domains, lipid trafficking[2] |
| Solubility | Soluble in chloroform (B151607) and DMSO[1][5] | Soluble in methanol (B129727) and DMSO | Soluble in DMSO |
Visualizing the Workflow: From Probe Selection to Image Analysis
To achieve reliable and reproducible results in membrane localization studies, a well-defined experimental workflow is essential. The following diagram illustrates the key steps involved, from selecting the appropriate fluorescent lipid probe to acquiring and analyzing the final images.
Caption: Experimental workflow for cellular membrane localization using fluorescent lipid probes.
Understanding Probe Localization within the Cellular Membrane
The chemical structure of a fluorescent lipid probe dictates its orientation and localization within the lipid bilayer. This compound, NBD-PE, and BODIPY-FL-DHPE all integrate into the cellular membrane, but their distinct fluorophores and linker arms can influence their precise positioning and behavior.
Caption: Schematic of fluorescent lipid probe localization within the plasma membrane.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide step-by-step methodologies for labeling live cells with this compound, NBD-PE, and BODIPY-FL-DHPE.
Protocol 1: Labeling Live Cells with this compound
This compound is a robust probe for visualizing the plasma membrane and tracking endocytic pathways.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Chloroform
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in high-quality, anhydrous DMSO or chloroform. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum.
-
Incubate the cells with the this compound working solution for 10-20 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for rhodamine (Excitation/Emission: ~560/581 nm).
Protocol 2: Labeling Live Cells with NBD-PE
NBD-PE is frequently used in conjunction with a FRET acceptor like this compound to study membrane fusion and lipid transport.
Materials:
-
NBD-PE
-
Methanol or DMSO
-
Serum-free cell culture medium
-
PBS
-
Live cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare a 1 mg/mL stock solution of NBD-PE in methanol or DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of NBD-PE by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the NBD-PE working solution for 15-30 minutes at 37°C.[10][11]
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium.
-
Image the cells immediately using a fluorescence microscope with a filter set appropriate for NBD (Excitation/Emission: ~463/536 nm).
Protocol 3: Labeling Live Cells with BODIPY-FL-DHPE
BODIPY-FL-DHPE is known for its high quantum yield and photostability, making it an excellent choice for high-resolution and long-term imaging studies.
Materials:
-
BODIPY-FL-DHPE
-
DMSO
-
Serum-free cell culture medium
-
PBS
-
Live cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare a 1 mg/mL stock solution of BODIPY-FL-DHPE in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of BODIPY-FL-DHPE in serum-free medium to a final concentration of 1-5 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the BODIPY-FL-DHPE working solution for 10-15 minutes at 37°C.[12]
-
Wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium.
-
Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~505/511 nm).[2]
Conclusion
The choice between this compound, NBD-PE, and BODIPY-FL-DHPE for verifying localization in cellular membranes depends on the specific requirements of the experiment. This compound offers a good balance of brightness and photostability and is well-suited for FRET-based assays. NBD-PE, while less photostable, remains a valuable tool as a FRET donor and for specific lipid transport studies. For applications demanding the highest resolution, brightness, and photostability, BODIPY-FL-DHPE emerges as a superior choice. By carefully considering the comparative data and adhering to the detailed protocols provided in this guide, researchers can confidently select and utilize the optimal fluorescent lipid probe to illuminate the intricate dynamics of cellular membranes.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison: Rhodamine DHPE Performance Versus Computational Models in Membrane Environments
For researchers, scientists, and drug development professionals leveraging fluorescent probes to investigate biological membranes, the performance of these tools is paramount. Rhodamine DHPE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent phospholipid analog, is prized for its bright and photostable signal. In parallel, the advancement of computational models, particularly molecular dynamics (MD) simulations, offers a powerful avenue for predicting the behavior of such probes within the complex lipid bilayer environment. This guide provides a detailed comparison of the experimentally measured performance of this compound with the predictive capabilities of computational models, supported by experimental data and detailed protocols.
Unveiling the Photophysical Performance: Experimental Data vs. In Silico Predictions
The utility of a fluorescent membrane probe is defined by several key performance indicators, primarily its fluorescence quantum yield (the efficiency of photon emission), fluorescence lifetime (the duration of the excited state), and photostability (resistance to photodegradation). Below, we compare the experimentally determined values for this compound and its core fluorophore, Rhodamine B, with predictions derived from computational models.
| Performance Parameter | Experimental Value | Computational Model Prediction | Key Considerations |
| Fluorescence Quantum Yield (Φ) | Rhodamine B in ethanol: ~0.45 - 0.70. Octadecyl rhodamine B in DOPC membranes: intrinsic Φ ≈ 0.3, decreases with concentration due to self-quenching.[1] Generally high for this compound in lipid bilayers.[1][2] | Time-dependent density functional theory (TD-DFT) can predict emission properties.[3] However, accurately predicting quantum yields in a complex, heterogeneous environment like a lipid bilayer remains a significant challenge. Predictions are highly dependent on the force field and simulation parameters used. | The lipid environment significantly impacts quantum yield. Factors such as lipid packing, headgroup charge, and the presence of other molecules like cholesterol can alter the local environment of the fluorophore and affect its quantum yield. |
| Fluorescence Lifetime (τ) | Rhodamine B derivatives in solution: typically in the range of 1-4 nanoseconds. The lifetime of rhodamine dyes can be influenced by the local environment, including solvent polarity and viscosity. | MD simulations can provide insights into the conformational dynamics of the fluorophore, which are related to non-radiative decay pathways that influence fluorescence lifetime. Predicting the exact lifetime quantitatively is computationally intensive and requires accurate parameterization of the excited state. | Similar to quantum yield, the fluorescence lifetime of this compound is sensitive to its immediate surroundings within the lipid membrane. |
| Photostability | Rhodamine B derivatives exhibit varying photobleaching lifetimes. For instance, single-molecule studies have shown characteristic photobleaching lifetimes on the order of tens of seconds under specific illumination conditions.[3] this compound is generally considered to be highly photostable.[1][2] | Computational models can explore the electronic transitions that may lead to photobleaching, such as intersystem crossing to the triplet state. TD-DFT calculations can estimate the energy gap between the first excited singlet and triplet states, a factor influencing photostability.[3] | Photostability is critically dependent on the experimental conditions, including the intensity and wavelength of the excitation light, and the presence of oxygen and other reactive species. |
Experimental Protocols: A Closer Look at the Methodology
Accurate and reproducible experimental data are the bedrock of any meaningful comparison. Below are detailed protocols for key experiments used to characterize the performance of this compound in model membrane systems.
Preparation of this compound-Containing Lipid Vesicles
-
Lipid Film Hydration:
-
A mixture of the desired lipid (e.g., POPC or DOPC) and this compound (typically at a molar ratio of 200:1 to 1000:1) in chloroform (B151607) is prepared in a round-bottom flask.
-
The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer of choice (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
The extrusion is typically performed 10-20 times using a mini-extruder apparatus to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Measurement of Fluorescence Quantum Yield
The relative quantum yield of this compound in lipid vesicles can be determined using a reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).
-
Sample Preparation: Prepare a series of dilutions of the this compound-labeled vesicles and the reference dye in the appropriate solvents.
-
Absorbance Measurement: Measure the absorbance of each sample at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each sample using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the reference. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime measurements are typically performed using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition: The this compound-labeled vesicle suspension is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve, which is then fitted to an exponential decay model to determine the fluorescence lifetime (τ). For probes in heterogeneous environments like membranes, a multi-exponential decay model may be required.
Assessment of Photostability
Photostability can be quantified by measuring the rate of photobleaching under continuous illumination.
-
Sample Preparation: A sample of this compound-labeled vesicles is placed on a microscope slide and covered with a coverslip.
-
Microscopy: The sample is observed using a fluorescence microscope equipped with a sensitive camera.
-
Illumination: The sample is continuously illuminated with an excitation light source of a defined intensity.
-
Image Acquisition: A time-lapse series of images is acquired.
-
Data Analysis: The fluorescence intensity of a region of interest is measured over time. The resulting intensity decay curve can be fitted to an exponential function to determine the photobleaching rate constant or the time it takes for the fluorescence to decrease by half (t1/2).
Visualizing the Comparison: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Figure 1. Workflow for comparing experimental performance of this compound with computational models.
Figure 2. Signaling pathway diagram illustrating the use of this compound in a FRET-based membrane fusion assay.
Conclusion: A Symbiotic Relationship
The comparison between experimental data and computational models for this compound reveals a symbiotic relationship. Experimental results provide the essential ground truth for validating and refining computational models. In turn, computational models offer a molecular-level understanding of the factors that govern the performance of fluorescent probes in complex biological environments, insights that are often difficult to obtain through experiments alone. While challenges remain in accurately predicting all photophysical parameters in silico, the continued development of both experimental techniques and computational methods promises a future where the design and selection of fluorescent probes for specific biological applications are increasingly guided by a powerful synergy of wet-lab and in silico approaches.
References
- 1. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhodamine DHPE Photostability Against a New Generation of Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is a critical determinant of experimental success. This guide provides a detailed comparison of the photostability of the traditional phospholipid dye, Rhodamine DHPE, against newer generation fluorescent dyes, offering insights into their relative performance in demanding imaging applications.
The photostability of a fluorophore, its intrinsic resistance to light-induced degradation, is a paramount consideration for quantitative and long-term fluorescence microscopy. While this compound has been a valuable tool for membrane studies, the advent of newer dye families, such as Alexa Fluor and ATTO dyes, has introduced probes with significantly enhanced photostability. This guide presents available quantitative data, a detailed experimental protocol for photostability assessment, and visual aids to facilitate an informed selection of fluorescent probes for your research.
Quantitative Photostability Comparison
Direct, side-by-side quantitative comparisons of the photostability of this compound with newer dyes under identical experimental conditions are not extensively available in the published literature. However, by compiling data from various sources, we can establish a general performance comparison. The photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon, and the fluorescence quantum yield (Φf), the efficiency of converting absorbed photons into emitted light, are key metrics. A lower Φb and a higher Φf are desirable for most applications.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photostability |
| Rhodamine | This compound | ~560 | ~581 | Data not readily available | Moderate |
| Rhodamine B | ~555 | ~575 | ~0.31 in water | Moderate[1] | |
| Rhodamine 6G | ~528 | ~550 | ~0.95 in ethanol[2] | Moderate | |
| Alexa Fluor | Alexa Fluor 555 | 555 | 565 | 0.10 | High[3][4] |
| Alexa Fluor 568 | 578 | 603 | 0.69 | High[5] | |
| ATTO | ATTO 550 | 554 | 576 | 0.80 | High[6] |
| ATTO 565 | 564 | 590 | 0.90 | High[7] |
Note: The photostability of dyes is highly dependent on the experimental environment, including illumination intensity, oxygen concentration, and the mounting medium. The qualitative assessments are based on general findings in the literature. For critical applications, it is recommended to perform in-house photostability comparisons under the specific experimental conditions.
Experimental Protocol for Photostability Assessment
A standardized method is crucial for the accurate comparison of fluorophore photostability. The following protocol outlines a common workflow for determining the photobleaching rate of fluorescent dyes.[8][9]
Objective: To quantify and compare the photostability of different fluorescent dyes by measuring their rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
Solutions of the fluorescent dyes to be tested at known concentrations
-
Appropriate mounting medium (a non-antifade medium is recommended for intrinsic photostability measurements)
Procedure:
-
Sample Preparation:
-
Prepare samples with the fluorescent dyes of interest. For comparing lipid probes like this compound, this could involve creating liposomes or supported lipid bilayers incorporating the dyes at a set molar percentage.
-
Mount the sample on a microscope slide with a coverslip.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a level relevant to your planned experiments. It is critical to keep this intensity constant across all compared dyes.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on the sample.
-
Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define an ROI within the fluorescently labeled area and a background ROI in a region without fluorescence.
-
Measure the mean fluorescence intensity of the signal ROI and the background ROI for each frame in the time series.
-
Correct for background fluorescence by subtracting the mean background intensity from the mean signal intensity for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k). The photobleaching half-life (t₁/₂) can then be calculated as ln(2)/k. A longer half-life indicates greater photostability.
-
Visualizing Experimental and Photophysical Processes
To further clarify the experimental workflow and the underlying principles of photobleaching, the following diagrams are provided.
Caption: Workflow for assessing and comparing the photostability of fluorescent dyes.
The process of photobleaching is a consequence of the photophysical properties of a fluorophore. The Jablonski diagram below illustrates the electronic state transitions that a fluorophore undergoes upon excitation and the pathways that can lead to irreversible photodegradation.
Caption: Jablonski diagram illustrating fluorescence and photobleaching pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide: Navigating the Limitations of Rhodamine DHPE in Membrane Studies
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probes is paramount. Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) has long been a workhorse for visualizing lipid dynamics. However, a nuanced understanding of its limitations is crucial for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Unveiling the Drawbacks: Key Limitations of this compound
While widely used, this compound is not without its challenges. Its utility can be hampered by several inherent properties, particularly in sensitive applications like single-molecule tracking or quantitative fusion assays.
1. pH-Dependent Fluorescence and Spirolactam Formation: The Rhodamine B fluorophore in this compound can exist in a non-fluorescent, colorless spirolactam form, especially in neutral to basic aqueous environments. This pH-sensitive equilibrium can lead to a significant loss of fluorescence, complicating quantification and imaging in physiological buffers.
2. Concentration-Dependent Self-Quenching: At high concentrations within the membrane, this compound molecules can form non-fluorescent dimers, leading to self-quenching of the fluorescence signal. This phenomenon can introduce artifacts in studies requiring high probe concentrations and complicates the interpretation of fluorescence intensity data.
3. Bulky Headgroup and Potential for Artifacts: The large rhodamine fluorophore attached to the phospholipid headgroup can sterically hinder membrane processes. In membrane fusion assays, for instance, the bulky headgroup of this compound may impede the close apposition and mixing of lipid bilayers, potentially underestimating the true rate and extent of fusion.
4. Moderate Photostability: While often described as having good photostability, this compound can be susceptible to photobleaching under intense or prolonged illumination, a significant drawback for long-term live-cell imaging experiments.
A Comparative Look: this compound vs. The Alternatives
To overcome the limitations of this compound, several alternative fluorescent lipid probes have been developed. This section compares the key performance characteristics of this compound with three widely used alternatives: NBD-PE, BODIPY-FL-DHPE, and Texas Red-DHPE.
| Feature | This compound | NBD-PE | BODIPY-FL-DHPE | Texas Red-DHPE |
| Excitation Max (nm) | ~560 | ~460 | ~503 | ~583 |
| Emission Max (nm) | ~580 | ~535 | ~512 | ~603 |
| Quantum Yield | Moderate to High (variable) | Low to Moderate | High (~0.9-1.0) | High (~0.93 in PBS)[1] |
| Photostability | Moderate | Moderate[2] | High[3] | High[4] |
| Environmental Sensitivity | pH-sensitive | Environment-sensitive | Relatively insensitive | Less sensitive than Rhodamine B |
| Headgroup Size | Large | Small | Moderate | Large |
| Key Advantage | Established FRET acceptor for NBD | Small headgroup, good FRET donor | High brightness and photostability | Excellent spectral separation from green fluorophores |
| Key Limitation | Spirolactam formation, self-quenching | Lower brightness and photostability | Potential for steric hindrance |
Experimental Protocols: Methodologies for Key Applications
Accurate and reproducible data hinge on well-defined experimental protocols. Below are detailed methodologies for two common applications of fluorescent lipid probes.
Experimental Protocol 1: FRET-Based Liposome (B1194612) Fusion Assay
This assay is widely used to monitor the mixing of lipid bilayers between two populations of liposomes. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (NBD-PE) and an acceptor fluorophore (this compound).
Materials:
-
Donor-labeled liposomes (containing 1 mol% NBD-PE)
-
Acceptor-labeled liposomes (containing 1 mol% this compound)
-
Unlabeled liposomes
-
Fusion buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer with excitation and emission wavelength control
Procedure:
-
Liposome Preparation: Prepare liposomes using standard methods (e.g., thin-film hydration followed by extrusion). Incorporate the fluorescent lipids into the lipid mixture before hydration.
-
Assay Setup: In a cuvette, mix donor-labeled and acceptor-labeled liposomes at a 1:1 molar ratio.
-
Initiate Fusion: Add unlabeled liposomes to the mixture at a 1:1 molar ratio with the total labeled liposomes. The fusion process will lead to the dilution of the FRET pair and a decrease in FRET efficiency.
-
Fluorescence Measurement: Excite the NBD-PE at its excitation maximum (~460 nm) and monitor the emission of both NBD-PE (~535 nm) and this compound (~580 nm) over time.
-
Data Analysis: An increase in NBD-PE emission and a simultaneous decrease in this compound emission indicate lipid mixing and fusion. The change in the ratio of acceptor to donor fluorescence intensity is used to quantify the extent of fusion.
Experimental Protocol 2: Live Cell Plasma Membrane Labeling
This protocol describes the labeling of the plasma membrane of live cultured cells with fluorescent phospholipid analogs.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Fluorescent lipid probe stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA) solution (fatty acid-free)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent lipid probe by diluting the stock solution in serum-free medium. The final concentration will depend on the probe and cell type, but a starting point of 5 µM is common. To facilitate delivery to the cells, the probe can be complexed with BSA.
-
Cell Preparation: Wash the cells twice with serum-free medium to remove any residual serum.
-
Labeling: Incubate the cells with the fluorescent lipid probe working solution at 4°C for 30 minutes. The low temperature inhibits endocytosis, ensuring the probe remains primarily in the plasma membrane.
-
Washing: Wash the cells three times with cold serum-free medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For time-lapse imaging, the cells can be returned to a 37°C incubator.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: Workflow for a FRET-based liposome fusion assay.
References
A Comparative Guide to Correlative Light-Electron Microscopy with Rhodamine DHPE Labeled Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhodamine DHPE with other fluorescent probes for Correlative Light-Electron Microscopy (CLEM) applications. Experimental data and detailed protocols are presented to assist in the selection of the most suitable fluorescent lipid analog for visualizing cellular membranes and lipid-rich structures at high resolution.
Introduction to CLEM and Fluorescent Lipid Probes
Correlative Light-Electron Microscopy (CLEM) is a powerful technique that bridges the gap between the functional, dynamic information from fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM).[1] A crucial aspect of successful CLEM is the choice of fluorescent probes that can withstand the harsh sample preparation procedures required for EM, including fixation, dehydration, and resin embedding, which are known to quench the fluorescence of many traditional dyes.[2][3][4][5]
This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid analog that integrates into cellular membranes.[6][7][8] Its photophysical properties have made it a popular choice for various fluorescence microscopy applications, including membrane trafficking and fusion assays.[6] This guide evaluates its performance in the demanding context of CLEM, particularly in conjunction with photooxidation for signal conversion.
Performance Comparison of Fluorescent Lipid Probes for CLEM
The selection of a fluorescent probe for CLEM depends on several factors, including its photostability, fluorescence retention after EM processing, and its potential impact on the cellular ultrastructure. While direct quantitative comparisons of different lipophilic dyes in a standardized CLEM workflow are limited in the literature, the following table summarizes the known properties and performance characteristics of this compound and its common alternatives.
| Feature | This compound | BODIPY-Lipid Analogs | DiI (Carbocyanine Dye) |
| Excitation/Emission (nm) | ~560 / ~580[6] | Typically ~500-580 / ~510-620 (Varies with derivative) | ~549 / ~565 |
| Photostability | Good[8] | Generally high[9][10] | Moderate, prone to photobleaching |
| Fluorescence Retention after EM Processing | Moderate, significant quenching by osmium tetroxide. | Moderate to good, some BODIPY derivatives show better resistance to quenching than traditional dyes. | Poor, fluorescence is often completely quenched. |
| Photooxidation Efficiency | Effective, rhodamine dyes are known to generate singlet oxygen for DAB polymerization.[11] | Potentially efficient, but less commonly documented for this specific application in CLEM. | Not typically used for photooxidation. |
| Ultrastructural Preservation | Generally good, with minimal reported artifacts. | Good, the fluorophore is relatively small and less likely to interfere with membrane structure. | Can form aggregates at high concentrations, potentially affecting membrane morphology. |
| Labeling Specificity | High for plasma and organelle membranes. | High for lipid droplets and membranes, with some derivatives showing environmental sensitivity.[12][13][14] | High for plasma membranes, but can also label other lipid-rich structures. |
| Signal-to-Noise Ratio | Good, though can be affected by autofluorescence. | Can be very high, with some derivatives exhibiting low background fluorescence.[12][15] | Good, but can be compromised by aggregate formation. |
Experimental Protocol: CLEM of this compound Labeled Plasma Membranes via Photooxidation
This protocol outlines a workflow for labeling the plasma membrane of cultured cells with this compound and preparing them for CLEM using the photooxidation of diaminobenzidine (DAB).
1. Cell Culture and Labeling: a. Plate cells on gridded glass-bottom dishes suitable for both LM and EM. b. Prepare a 1 mg/mL stock solution of this compound in ethanol (B145695). c. Dilute the this compound stock solution in serum-free culture medium to a final concentration of 5-10 µg/mL. d. Incubate the cells with the labeling solution for 10-15 minutes at 37°C. e. Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
2. Fixation: a. Fix the cells with a mixture of 2% paraformaldehyde and 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 1 hour at room temperature. b. Wash the cells three times with 0.1 M phosphate buffer.
3. Fluorescence Microscopy: a. Acquire fluorescence images of the this compound-labeled cells using a confocal microscope. b. Identify and record the coordinates of the cells of interest using the grid on the dish.
4. Photooxidation: a. Prepare a fresh solution of 1.5 mg/mL 3,3'-diaminobenzidine (B165653) (DAB) in 0.1 M phosphate buffer. b. Immerse the cells in the DAB solution. c. Relocate the cell of interest on the microscope and illuminate it with high-intensity light at the excitation wavelength of this compound (~560 nm) until a visible brown precipitate forms. This process polymerizes the DAB into an electron-dense deposit at the site of the fluorescent probe.[11]
5. Electron Microscopy Sample Preparation: a. Post-fix the cells with 1% osmium tetroxide in 0.1 M phosphate buffer for 30 minutes on ice. This step enhances the contrast of the DAB precipitate and preserves the ultrastructure. b. Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). c. Infiltrate the sample with epoxy resin and polymerize according to standard protocols. d. Use the grid markings to relocate the cell of interest and trim the resin block for ultramicrotomy.
6. Electron Microscopy and Correlation: a. Cut ultrathin sections (70-90 nm) and collect them on EM grids. b. Image the sections using a transmission electron microscope (TEM). c. Correlate the EM images with the previously acquired fluorescence images using fiduciary markers or cellular landmarks.
Visualizing the Workflow and Key Relationships
To better understand the CLEM process and the interactions involved, the following diagrams have been generated using Graphviz.
References
- 1. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-color in-resin CLEM of Epon-embedded cells using osmium resistant green and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osmium-Resistant Fluorescent Proteins and In-Resin Correlative Light-Electron Microscopy of Epon-Embedded Mammalian Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mEosEM withstands osmium staining and Epon embedding for super-resolution CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt] | AAT Bioquest [aatbio.com]
- 9. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Rhodamine DHPE for High-Throughput Screening Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in the development of robust high-throughput screening (HTS) assays for studying membrane dynamics. This guide provides an objective comparison of Rhodamine DHPE with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your screening campaign.
This compound (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a widely utilized fluorescently labeled phospholipid. Its integration into lipid bilayers makes it a valuable tool for investigating membrane fusion, lipid mixing, and membrane trafficking. In the context of HTS, its utility is often benchmarked against other fluorescent probes based on the principles of Förster Resonance Energy Transfer (FRET) or fluorescence self-quenching.
Comparative Analysis of Fluorescent Probes for HTS Membrane Assays
The choice of a fluorescent probe for HTS is dictated by several factors, including the assay principle, signal-to-background ratio, Z'-factor, photostability, and cost. Below is a comparative summary of this compound and its primary alternatives.
| Probe/Assay Principle | Mechanism | Typical Wavelengths (Ex/Em) | Advantages for HTS | Disadvantages for HTS | Reported Z'-factor Range |
| This compound (with NBD-PE) | FRET-based lipid mixing assay. Energy transfer from NBD-PE (donor) to this compound (acceptor). Fusion leads to probe dilution and decreased FRET. | NBD-PE: ~460/~535 nm; this compound: ~560/~580 nm | Ratiometric detection is possible, reducing some artifacts. Well-established method. | Requires labeling with two probes. Potential for spectral bleed-through. | 0.5 - 0.8 |
| Octadecyl Rhodamine B (R18) | Self-quenching-based lipid mixing assay. High concentrations in the membrane lead to self-quenching. Fusion with unlabeled membranes leads to dequenching and increased fluorescence. | ~560/~590 nm | Simpler labeling with a single probe. Large dynamic range. | Can be prone to spontaneous transfer between membranes, leading to false positives. | 0.6 - 0.9 |
| BODIPY-labeled Lipids | Can be used in FRET pairs or as single probes. Known for high photostability and sharp emission peaks. | Varies with specific BODIPY dye (e.g., BODIPY FL: ~505/~511 nm) | High quantum yield and photostability are advantageous for automated imaging. Narrow emission spectra reduce bleed-through. | Can be more expensive. Specific properties vary between different BODIPY derivatives. | Not widely reported specifically for membrane fusion HTS, but expected to be high (≥ 0.7) due to favorable photophysical properties. |
| Laurdan / di-4-ANEPPDHQ | Environment-sensitive probes that report on membrane lipid order. Changes in emission spectrum based on the polarity of the lipid environment. | Laurdan: ~350/~440 nm (ordered), ~490 nm (disordered); di-4-ANEPPDHQ: ~488/~560 nm (ordered), ~610 nm (disordered) | Provides information on membrane physical properties. Can be used to screen for compounds that modulate membrane organization. | Indirect measure of fusion. More complex data analysis (ratiometric imaging). | Not typically used for traditional fusion HTS; Z'-factor would depend on the specific assay design. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of HTS assays. Below are protocols for two common types of lipid mixing assays.
Protocol 1: FRET-Based Lipid Mixing Assay using NBD-PE and this compound
This protocol is designed for a 384-well plate format and is suitable for automation.
1. Reagent Preparation:
- Labeled Liposomes: Prepare liposomes containing 1 mol% NBD-PE (donor) and 1 mol% this compound (acceptor) along with the desired lipid composition (e.g., POPC:DOPE:Cholesterol).
- Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without fluorescent probes.
- Assay Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for the biological system under investigation.
- Compound Plate: Prepare a 384-well plate with test compounds at the desired concentrations.
2. Assay Procedure:
- Dispense 10 µL of unlabeled liposomes into each well of a 384-well black, clear-bottom assay plate.
- Add 5 µL of test compound or control (e.g., DMSO for negative control, a known fusion peptide for positive control) to the wells.
- Incubate for 15 minutes at room temperature.
- Dispense 10 µL of labeled liposomes to each well to initiate the fusion reaction.
- Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
- Read the fluorescence intensity on a plate reader capable of measuring dual emissions.
- Donor channel (NBD): Excitation at 460 nm, Emission at 535 nm.
- Acceptor channel (Rhodamine): Excitation at 560 nm, Emission at 580 nm.
3. Data Analysis:
- Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each well.
- Normalize the data to controls (e.g., % inhibition relative to positive and negative controls).
- Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Protocol 2: Self-Quenching-Based Lipid Mixing Assay using Octadecyl Rhodamine B (R18)
This protocol is also amenable to a 384-well format and automation.
1. Reagent Preparation:
- R18-Labeled Vesicles: Incubate viral particles or liposomes with a high concentration of R18 (e.g., 5-10 mol%) to induce self-quenching. Remove unincorporated dye by gel filtration.
- Target Membranes: Prepare unlabeled liposomes or target cells.
- Assay Buffer: PBS or other appropriate buffer.
- Compound Plate: Prepare as in Protocol 1.
2. Assay Procedure:
- Dispense 10 µL of target membranes into each well of a 384-well black, clear-bottom assay plate.
- Add 5 µL of test compound or control to the wells.
- Incubate for 15 minutes at room temperature.
- Dispense 10 µL of R18-labeled vesicles to each well.
- Incubate for the desired time at 37°C.
- Read the fluorescence intensity at Ex/Em of ~560/590 nm.
3. Data Analysis:
- The increase in fluorescence intensity corresponds to the degree of lipid mixing.
- Normalize the data to a 100% fusion control (achieved by adding a detergent like Triton X-100) and a 0% fusion control (no fusogen).
- Calculate the Z'-factor as described in Protocol 1.
Visualizing Assay Principles and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and experimental steps.
Caption: FRET-based lipid mixing assay principle.
Caption: Self-quenching lipid mixing assay principle.
Caption: General HTS workflow for membrane fusion assays.
Conclusion
This compound, particularly in FRET-based assays with NBD-PE, remains a reliable and well-characterized tool for HTS campaigns targeting membrane fusion and lipid mixing. However, for assays where simplicity and a large dynamic range are paramount, Octadecyl Rhodamine B offers a compelling alternative, provided that potential artifacts from spontaneous probe transfer are carefully controlled. For applications demanding high photostability and minimal spectral overlap, BODIPY-labeled lipids represent a promising, albeit potentially more costly, option. The selection of the optimal probe will ultimately depend on the specific requirements of the HTS assay, including the biological system, the nature of the screening library, and the available instrumentation. This guide provides the foundational information to make an informed decision and to design a robust and reliable high-throughput screen.
Safety Operating Guide
Navigating the Disposal of Rhodamine DHPE: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a comprehensive protocol for the safe disposal of Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent lipid analog widely used in membrane and cellular studies. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
This compound, like other rhodamine derivatives, is classified as a hazardous substance and requires disposal as chemical waste.[1] The primary directive is to avoid release into the environment and to manage its disposal through licensed and approved waste management channels.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[2][3] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.
Key Hazard Information
Summary of Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [2][3] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [1] |
| Drain Disposal | Strictly Prohibited | [2][4] |
| Solid Waste Disposal | Do not dispose of in regular trash | [5] |
| Personal Protective Equipment | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | [2][3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | [1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in its various forms within a laboratory setting.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Liquid Waste:
-
Collect all concentrated stock solutions and working solutions containing this compound in a designated, sealed, and appropriately labeled hazardous waste container.[2]
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste.[6] For highly toxic substances, the first three rinses should be collected.[6]
-
2. Containerization and Labeling:
-
Use chemically compatible, leak-proof containers for all this compound waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine".[2]
-
Ensure the container is kept securely closed except when adding waste.[6]
3. Storage:
-
Store the hazardous waste container in a designated and secure area, such as a satellite accumulation area (SAA).[4]
-
Ensure secondary containment is in place to mitigate any potential leaks.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine DHPE
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing Rhodamine DHPE, a lipophilic fluorescent dye. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.
Immediate Safety and Handling Precautions: Before beginning any work with this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS) for the most detailed information on potential hazards. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. As a general best practice, avoid direct contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Disposable nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contaminated. For prolonged handling, consider thicker, chemical-resistant gloves. | Laboratory coat. | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be required. |
| Dissolving & Pipetting | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. Change gloves immediately if splashed. | Laboratory coat. | Work in a chemical fume hood or a well-ventilated area. |
| Experimental Use | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. | Laboratory coat. | Work in a well-ventilated area. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. | Laboratory coat. | Not generally required if handling closed containers. |
Nitrile gloves offer good resistance to a variety of chemicals, including oils and greases which have similar long-chain alkanes to the lipid portion of this compound. However, they are intended for incidental splash protection and should be removed and replaced immediately upon contact with the chemical.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Have spill cleanup materials (e.g., absorbent pads, appropriate solvent) accessible.
-
-
Weighing:
-
Perform weighing of the powdered this compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Use a dedicated, clean spatula and weigh boat.
-
-
Dissolving:
-
Add the desired solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the dye is fully dissolved.
-
-
Experimental Use:
-
When adding the this compound solution to your experimental system, do so slowly and carefully to avoid splashes.
-
Keep all containers with this compound sealed when not in use to prevent solvent evaporation and potential exposure.
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
This compound and materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly. Never dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all unused this compound solutions and any liquid waste from experimental procedures in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Ensure containers are kept closed at all times, except when adding waste.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Visualizing the Workflow: Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
